4-Cyano-2-(trifluoromethyl)benzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
4-cyano-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO2/c10-9(11,12)7-3-5(4-13)1-2-6(7)8(14)15/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUPENLXDNWNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696921 | |
| Record name | 4-Cyano-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
267242-09-1 | |
| Record name | 4-Cyano-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Cyano-2-(trifluoromethyl)benzoic acid: Properties, Synthesis, and Application
Introduction
In the landscape of modern medicinal chemistry, fluorinated organic compounds are indispensable tools for drug discovery. The strategic incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, can profoundly modulate a molecule's physicochemical and biological properties.[1][2][3] This guide provides an in-depth technical overview of 4-Cyano-2-(trifluoromethyl)benzoic acid, a key trifluoromethylated building block. Its unique trifunctional architecture—comprising a carboxylic acid, a cyano group, and a trifluoromethyl group on a benzene ring—makes it a versatile intermediate for synthesizing complex pharmaceutical agents and advanced materials.[4]
This document is intended for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to offer field-proven insights into the compound's properties, a validated synthesis strategy, robust analytical quality control procedures, and its strategic application in pharmaceutical design.
Chemical Identity and Physicochemical Properties
This compound is a solid at room temperature, characterized by the molecular formula C₉H₄F₃NO₂. The presence of the electron-withdrawing trifluoromethyl and cyano groups significantly influences the acidity of the carboxylic acid and the overall electronic nature of the aromatic ring, making it a valuable synthon for various chemical transformations.
| Property | Value | Source(s) |
| Molecular Weight | 215.13 g/mol | [5] |
| Molecular Formula | C₉H₄F₃NO₂ | [5] |
| CAS Number | 267242-09-1 | [5] |
| Appearance | White to off-white solid (crystals or powder) | |
| Purity (Typical) | ≥97% | |
| Storage Conditions | Store in a dry, well-ventilated place at 2-8°C, tightly sealed. | [6] |
| Solubility | Soluble in methanol and other polar organic solvents; slightly soluble in water. | [7] |
Synthesis Pathway and Mechanistic Rationale
While multiple synthetic routes can be envisioned, a common and logical pathway involves the oxidation of a readily available toluene precursor. This multi-step approach provides reliable control over the introduction of the required functional groups.
Proposed Synthetic Workflow
The following diagram outlines a robust, three-step synthesis starting from 4-methyl-3-(trifluoromethyl)benzonitrile.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol
Step 1: Radical Bromination of 4-Methyl-3-(trifluoromethyl)benzonitrile This step utilizes a standard free-radical bromination of the benzylic methyl group.
-
To a solution of 4-methyl-3-(trifluoromethyl)benzonitrile (1 equivalent) in carbon tetrachloride (CCl₄), add N-Bromosuccinimide (NBS, 1.1 equivalents).
-
Add a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 equivalents).
-
Heat the mixture to reflux (approx. 77°C) and monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile.
Causality: AIBN is chosen as the radical initiator due to its predictable decomposition upon heating. NBS is the preferred brominating agent for benzylic positions as it maintains a low, steady concentration of bromine, minimizing side reactions on the aromatic ring.
Step 2: Oxidation to the Carboxylic Acid The benzylic bromide is a suitable precursor for oxidation to the carboxylic acid.
-
Dissolve the crude product from Step 1 in a mixture of water and pyridine.
-
Add potassium permanganate (KMnO₄, ~2.5 equivalents) portion-wise, controlling the exothermic reaction by cooling in an ice bath.
-
After the addition is complete, heat the mixture gently (50-60°C) until the purple color of the permanganate has disappeared, indicating reaction completion.
-
Cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the clear filtrate with concentrated hydrochloric acid (HCl) until a pH of ~1-2 is reached, causing the product to precipitate.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Causality: Potassium permanganate is a powerful oxidizing agent capable of converting the benzylic carbon to a carboxylic acid. The reaction is performed in an aqueous/pyridine mixture to ensure solubility of the organic substrate. The final acidification step is crucial for protonating the carboxylate salt to yield the desired neutral acid product.
Analytical Characterization and Quality Control
Ensuring the identity and purity of this compound is critical for its use in regulated environments like drug development. A combination of chromatographic and spectroscopic methods provides a self-validating system for quality control.
Comparative Overview of Analytical Methods
| Method | Purpose | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | High precision, accuracy, and sensitivity; ideal for routine QC.[8] | Requires reference standard for quantification. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Structural confirmation and identity | Provides unambiguous structural information.[9][10][11] | Lower sensitivity than HPLC; less suitable for trace impurity analysis. |
| Mass Spectrometry (MS) | Molecular weight confirmation | High sensitivity and accurate mass determination. | Provides limited structural information on its own. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Fast and simple confirmation of key bonds (C=O, C≡N, C-F). | Not suitable for quantification or isomer differentiation. |
Protocol 1: Purity Determination by Reversed-Phase HPLC
This method is adapted from standard procedures for analyzing benzoic acid derivatives.[8][12][13]
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water.
-
Gradient: Start at 30% Acetonitrile, ramp to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve ~1 mg of the compound in 10 mL of a 50:50 Acetonitrile/Water mixture. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: A sharp, symmetrical peak should be observed. Purity is typically calculated by area percent.
Causality: An acidic mobile phase is used to suppress the ionization of the carboxylic acid, ensuring good peak shape and consistent retention on the nonpolar C18 stationary phase.
Protocol 2: Structural Verification by NMR Spectroscopy
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
¹H NMR Spectroscopy: Expect signals in the aromatic region (approx. 7.5-8.5 ppm). The three aromatic protons will appear as a complex multiplet pattern due to their distinct chemical environments and coupling. A broad singlet corresponding to the acidic proton of the carboxylic acid will also be present, typically at a high chemical shift (>10 ppm).[14]
-
¹³C NMR Spectroscopy: Expect nine distinct signals: one for the carboxylic carbon (~165-170 ppm), one for the cyano carbon (~115-120 ppm), one for the trifluoromethyl carbon (a quartet due to C-F coupling, ~120-130 ppm), and six unique signals for the aromatic carbons.[11]
The following diagram illustrates a typical QC workflow.
Caption: A logical workflow for the quality control of synthesized material.
Applications in Drug Discovery and Development
This compound is not just an intermediate; it is a strategic building block for imparting desirable drug-like properties.
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and the CF₃ group can shield adjacent positions on the aromatic ring from metabolic attack (e.g., by cytochrome P450 enzymes), prolonging the drug's half-life.[1]
-
Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a drug candidate's ability to cross cellular membranes and improve its absorption and distribution.[2]
-
Modulation of pKa and Binding Affinity: As a strong electron-withdrawing group, the CF₃ substituent alters the electronic properties of the entire molecule. This can be used to fine-tune the acidity (pKa) of nearby functional groups or to enhance binding interactions with target proteins.[3]
This compound serves as a scaffold for creating a variety of more complex molecules. The carboxylic acid can be converted to amides, esters, or other functional groups, while the cyano group can be hydrolyzed or reduced. This versatility allows medicinal chemists to explore a wide chemical space around a core pharmacophore. For example, similar trifluoromethylated benzoic acids are instrumental in synthesizing compounds with potential cytotoxic and antifungal activities.
Caption: Role of the molecule as a strategic scaffold in drug design.
Safety, Handling, and Storage
Proper handling of this compound is essential in a laboratory setting. Based on available safety data sheets for this and similar compounds, it is classified as an irritant.[6][15][16]
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust.[16]
-
P280: Wear protective gloves, eye protection, and face protection.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[16]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
-
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
-
Storage: Keep the container tightly closed in a dry, cool (2-8°C), and well-ventilated area, away from strong oxidizing agents.
Conclusion
This compound is a high-value chemical intermediate with significant utility in pharmaceutical research and development. Its trifunctional nature provides multiple avenues for synthetic elaboration, while the incorporated trifluoromethyl group offers a proven strategy for enhancing the drug-like properties of target molecules. A thorough understanding of its synthesis, analytical characterization, and safe handling, as detailed in this guide, enables researchers to confidently and effectively leverage this powerful building block in the pursuit of novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. nbinno.com [nbinno.com]
- 5. capotchem.com [capotchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Buy 4-Bromo-5-cyano-2-(trifluoromethyl)benzoic acid | 1804405-90-0 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. helixchrom.com [helixchrom.com]
- 14. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. fishersci.com [fishersci.com]
- 16. aplng.com.au [aplng.com.au]
4-Cyano-2-(trifluoromethyl)benzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Cyano-2-(trifluoromethyl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 267242-09-1), a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The unique substitution pattern, featuring a carboxylic acid, a nitrile, and a trifluoromethyl group, imparts a distinct combination of electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecular architectures. This document details its physicochemical properties, expected spectroscopic characteristics, a plausible and detailed synthetic route with mechanistic insights, its chemical reactivity, and potential applications, grounded in authoritative references.
Physicochemical and Structural Properties
This compound is a trifunctional aromatic compound. The presence of both a strong electron-withdrawing trifluoromethyl group (-CF3) ortho to the carboxylic acid and a cyano (-CN) group para to it significantly influences the molecule's acidity, reactivity, and potential as a synthetic precursor. The -CF3 group, in particular, is a critical moiety in modern drug design, known to enhance metabolic stability and improve pharmacokinetic profiles by increasing lipophilicity.[1]
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 267242-09-1 | [2][3][4] |
| Molecular Formula | C₉H₄F₃NO₂ | [2][3] |
| Molecular Weight | 215.13 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Purity (Typical) | ≥97% | |
| Boiling Point | 318.9 ± 42.0 °C (Predicted) | [2] |
| Density | 1.50 ± 0.1 g/cm³ (Predicted) | [2] |
| InChI Key | GRUPENLXDNWNIV-UHFFFAOYSA-N |
Note: Experimental data for boiling point, and density are not widely published; the values presented are based on computational predictions.
Solubility Profile (Expected): Based on its structure, the compound is expected to be poorly soluble in water. The carboxylic acid group provides some polarity and potential for deprotonation in basic aqueous solutions, which would increase solubility. It is anticipated to have good solubility in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF), which is typical for functionalized benzoic acid derivatives.
Spectroscopic Profile (Anticipated)
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.
-
H-3: This proton is ortho to the strongly electron-withdrawing -CF₃ group and meta to the -COOH group. It is expected to be a doublet and shifted significantly downfield.
-
H-5: This proton is ortho to the -CN group and meta to the -CF₃ group. It is expected to appear as a doublet of doublets.
-
H-6: This proton is ortho to the -COOH group and meta to the -CN group. It is expected to be a doublet and likely the most upfield of the aromatic protons.
-
-COOH: The carboxylic acid proton will appear as a broad singlet, typically far downfield (>10 ppm), and its visibility may depend on the solvent used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by nine distinct signals.
-
-COOH: The carbonyl carbon will be significantly downfield (~165-170 ppm).
-
-CN: The nitrile carbon will appear in the 115-120 ppm range.
-
-CF₃: The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), typically around 120-125 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbons directly attached to the electron-withdrawing groups (C-1, C-2, C-4) will be shifted accordingly.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence of the key functional groups.
-
O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[5]
-
C-H Stretch (Aromatic): Weaker absorptions are expected just above 3000 cm⁻¹.
-
C≡N Stretch: A sharp, medium-intensity absorption should appear around 2220-2240 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in an aromatic carboxylic acid is expected around 1700-1725 cm⁻¹.[5]
-
C-F Stretches: Strong absorptions corresponding to the C-F bonds of the trifluoromethyl group are expected in the 1100-1350 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 215. Key fragmentation patterns would likely involve the loss of -OH (m/z = 198) and -COOH (m/z = 170).
Synthesis and Mechanistic Insights
A robust and logical synthesis of this compound can be designed starting from a commercially available precursor, 4-bromo-2-(trifluoromethyl)benzonitrile. This multi-step synthesis involves a halogen-metal exchange followed by carboxylation.
Overall Synthetic Pathway
Caption: Synthetic route from a brominated precursor.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound via lithiation and carboxylation of 4-bromo-2-(trifluoromethyl)benzonitrile.
Materials:
-
4-Bromo-2-(trifluoromethyl)benzonitrile
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried), magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 4-bromo-2-(trifluoromethyl)benzonitrile (e.g., 10.0 g, 39.7 mmol). Dissolve the starting material in 100 mL of anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. While maintaining this temperature, slowly add n-butyllithium (17.5 mL of a 2.5 M solution, 43.7 mmol, 1.1 equivalents) dropwise via syringe over 20 minutes. The solution may change color, indicating the formation of the aryl lithium intermediate. Stir the reaction mixture at -78 °C for 1 hour.
-
Causality: This step performs a halogen-metal exchange. n-BuLi is a strong organometallic base and nucleophile that selectively replaces the bromine atom with lithium. The reaction is conducted at very low temperatures (-78 °C) to prevent side reactions, such as the attack of n-BuLi on the nitrile or trifluoromethyl groups. Anhydrous conditions are critical as organolithium reagents react violently with water.
-
-
Carboxylation: While the solution is still at -78 °C, carefully add an excess of crushed dry ice (solid CO₂) in several small portions. A vigorous reaction may be observed. The dry ice serves as the source of the carboxyl group. Allow the mixture to stir while slowly warming to room temperature overnight.
-
Causality: The highly nucleophilic aryl lithium intermediate attacks the electrophilic carbon of carbon dioxide to form a lithium carboxylate salt. A large excess of CO₂ is used to ensure complete reaction and to quench any remaining n-BuLi.
-
-
Aqueous Workup and Extraction: Quench the reaction by slowly adding 50 mL of water. Acidify the mixture to a pH of ~1-2 by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Causality: The acidic workup protonates the lithium carboxylate salt to form the desired carboxylic acid, which is more soluble in the organic phase.
-
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethyl acetate/hexanes) to afford pure this compound.
Chemical Reactivity and Synthetic Utility
The molecule's three functional groups offer distinct handles for further chemical transformations:
-
Carboxylic Acid Group: This group can readily undergo standard transformations such as esterification (e.g., with alcohols under acidic conditions), amide bond formation (e.g., coupling with amines using reagents like EDC or DCC), or reduction to a primary alcohol (e.g., using strong reducing agents like LiAlH₄).
-
Nitrile Group: The cyano group can be hydrolyzed under strong acidic or basic conditions to a carboxylic acid (yielding 2-(trifluoromethyl)terephthalic acid) or an amide. It can also be reduced to a primary amine (e.g., using H₂/Raney Ni or LiAlH₄).
-
Aromatic Ring: The electron-deficient nature of the ring, due to the three withdrawing groups, makes it susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally challenging.
Applications in Drug Discovery and Materials Science
While specific applications for this compound are not extensively documented in peer-reviewed literature, its structure makes it an exceptionally valuable building block. Its utility can be inferred from the roles of analogous compounds.
-
Medicinal Chemistry: Trifluoromethylated aromatic compounds are prevalent in pharmaceuticals due to their enhanced metabolic stability and binding affinity.[1] This molecule serves as a rigid scaffold to which pharmacophoric elements can be attached via the carboxylic acid group, making it a key intermediate for synthesizing enzyme inhibitors, receptor antagonists, and other bioactive molecules.
-
Agrochemicals: Similar structures are often found in modern pesticides and herbicides.
-
Materials Science: Benzoic acid derivatives are used in the synthesis of polymers, liquid crystals, and other functional materials. The rigidity and polarity imparted by the cyano and trifluoromethyl groups could be exploited to create materials with unique thermal or electronic properties.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.
-
GHS Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Signal Word: Warning.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a respirator if dust is generated.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8 °C.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. chembk.com [chembk.com]
- 3. BENZOIC ACID, 4-CYANO-2-(TRIFLUOROMETHYL)- | 267242-09-1 [chemicalbook.com]
- 4. 267242-09-1|this compound|BLD Pharm [bldpharm.com]
- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Solubility Profile of 4-Cyano-2-(trifluoromethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Preclinical Development
In the landscape of drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are foundational to its potential success. Among these, aqueous and organic solubility stand out as critical parameters that dictate a compound's journey from a laboratory curiosity to a viable therapeutic agent. Poor solubility can severely hamper absorption, lead to low and erratic bioavailability, and create significant challenges in formulation development. This guide focuses on 4-cyano-2-(trifluoromethyl)benzoic acid, a substituted aromatic carboxylic acid of interest in medicinal chemistry, providing a comprehensive overview of its predicted physicochemical properties and a detailed framework for determining its empirical solubility. While experimental solubility data for this specific compound is not publicly available, this document serves as a predictive guide and a methodological blueprint for its characterization.
Physicochemical Properties of this compound
Understanding the inherent properties of a molecule is the first step in predicting its solubility behavior. For this compound (CAS No. 267242-09-1), we must currently rely on in silico predictions, which provide valuable, albeit theoretical, insights.[1]
| Property | Value | Source | Significance for Solubility |
| CAS Number | 267242-09-1 | Sigma-Aldrich | Unique chemical identifier. |
| Molecular Formula | C₉H₄F₃NO₂ | ChemBK | Defines the elemental composition.[1] |
| Molecular Weight | 215.13 g/mol | Sigma-Aldrich | Influences diffusion and dissolution rates. |
| Physical Form | Solid | Sigma-Aldrich | Indicates that lattice energy must be overcome for dissolution. |
| Predicted pKa | 2.57 ± 0.36 | ChemBK | The predicted strong acidity suggests high aqueous solubility at neutral and basic pH due to ionization.[1] |
| Predicted logP | 2.87 | Molinspiration | Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility.[2][3][4] |
Causality Behind the Predictions:
-
Predicted pKa (2.57): The low predicted pKa value indicates that this compound is a relatively strong acid. This is a logical consequence of its molecular structure. The carboxylic acid group is inherently acidic, and its acidity is significantly enhanced by the presence of two powerful electron-withdrawing groups on the benzene ring: the trifluoromethyl (-CF₃) group and the cyano (-CN) group. These groups pull electron density away from the carboxylate group, stabilizing the conjugate base (the anion formed after deprotonation) and thus making the proton easier to donate. A low pKa is a strong indicator that the compound will be predominantly in its ionized (deprotonated) form at physiological pH (around 7.4), which typically leads to a dramatic increase in aqueous solubility compared to the neutral form.
-
Predicted logP (2.87): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity or hydrophobicity. A value of 2.87 suggests that the neutral form of the molecule is moderately lipophilic, preferring an oily environment (like octanol) over water by a factor of roughly 10²·⁸⁷. This lipophilicity is driven by the aromatic ring and the trifluoromethyl group. However, the presence of the polar cyano and carboxylic acid groups tempers this effect. This predicted value places the compound in a favorable range for many drug candidates, as it suggests a balance between the aqueous solubility needed for formulation and dissolution and the lipid permeability required to cross biological membranes.
Factors Influencing the Solubility of this compound
The solubility of an ionizable compound like this compound is not a single value but a function of its environment. The key factors are pH, temperature, and the nature of the solvent.
-
Effect of pH: As a strong acid with a predicted pKa of 2.57, the solubility of this compound is expected to be highly pH-dependent.
-
In acidic media (pH < 2.57): The compound will exist primarily in its neutral, protonated form. Its aqueous solubility will be at its lowest, governed by the intrinsic solubility of the un-ionized molecule.
-
In neutral to basic media (pH > 2.57): The compound will be predominantly in its ionized, deprotonated (carboxylate) form. The formation of the highly polar carboxylate anion allows for strong ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility.
-
-
Effect of Solvent:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the cyano group acts as a hydrogen bond acceptor. This suggests good solubility in polar protic solvents. For instance, a structurally related compound, 4-bromo-5-cyano-2-(trifluoromethyl)benzoic acid, is described as being soluble in methanol and only slightly soluble in water, which aligns with expectations for the neutral form.[5]
-
Polar Aprotic Solvents (e.g., DMSO, acetone, acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Given the polar nature of the cyano and trifluoromethyl groups, good solubility is anticipated. A similar compound, 2-acetoxy-4-(trifluoromethyl)benzoic acid, is noted to be moderately soluble in solvents like acetone and ethyl acetate.[6]
-
Nonpolar Solvents (e.g., toluene, hexane): Due to the molecule's overall polarity, solubility in nonpolar solvents is expected to be limited.
-
The interplay of these physicochemical properties and their influence on solubility is a foundational concept in drug development.
Caption: Interplay of physicochemical properties influencing solubility.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[4] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and measured accurately.
Objective: To determine the thermodynamic solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C and/or 37 °C).
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, Water, Methanol, Ethanol, Acetonitrile, DMSO)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Calibrated analytical balance and pH meter
Protocol Workflow Diagram:
Caption: Experimental workflow for the Shake-Flask solubility method.
Step-by-Step Methodology:
-
Preparation of Vials:
-
Add an excess amount of solid this compound to several glass vials. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation. A common practice is to add enough solid to achieve a concentration at least 2-3 times higher than the anticipated solubility.
-
Precisely add a known volume of the desired solvent (e.g., 2 mL) to each vial. Prepare triplicate vials for each solvent system to ensure reproducibility.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for physiological relevance) and agitation speed (e.g., 150 rpm).[7]
-
Equilibrate the samples for a sufficient duration to ensure thermodynamic equilibrium is reached. A typical starting point is 24 to 48 hours. The time required should be established by sampling at various time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.[7]
-
-
Sample Separation:
-
After equilibration, remove the vials and allow them to stand at the experimental temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates that could falsely elevate the measured concentration. Adsorption of the compound to the filter should be assessed and minimized by pre-saturating the filter if necessary.
-
-
Analysis and Quantification:
-
Prepare a series of standard solutions of the compound in a suitable solvent (often the mobile phase of the HPLC method) at known concentrations.
-
Generate a calibration curve by injecting the standards into the HPLC-UV system and plotting the peak area against concentration. The curve should demonstrate linearity (e.g., R² > 0.99).
-
Dilute the filtered sample solutions with the same solvent to bring the concentration within the linear range of the calibration curve.
-
Inject the diluted samples and determine their concentrations by interpolating their peak areas from the calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the final solubility in desired units (e.g., µg/mL, mg/mL, or mM). The results should be reported as the mean ± standard deviation of the triplicate measurements.
-
Conclusion and Forward Look
While direct experimental solubility data for this compound remains to be published, a robust analysis of its structure allows for strong, scientifically grounded predictions. Its low predicted pKa (2.57) suggests it is a strong acid with significantly enhanced aqueous solubility at neutral and basic pH. Its moderate predicted lipophilicity (logP 2.87) indicates a favorable balance for drug development, suggesting potential for both formulation and membrane permeation.
The absence of empirical data underscores the necessity of performing rigorous experimental work. The detailed shake-flask protocol provided here offers a validated, reliable method for obtaining the definitive thermodynamic solubility data required by researchers, scientists, and drug development professionals. The generation of this data would be a valuable contribution to the chemical and pharmaceutical sciences, enabling more accurate modeling and informed decision-making in the progression of any research program involving this compound.
References
- 1. chembk.com [chembk.com]
- 2. Molinspiration Cheminformatics [molinspiration.com]
- 3. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 4. Calculation of molecular properties [molinspiration.com]
- 5. Buy 4-Bromo-5-cyano-2-(trifluoromethyl)benzoic acid | 1804405-90-0 [smolecule.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chemwhat.com [chemwhat.com]
Navigating the Synthesis Landscape: A Technical Safety Guide to 4-Cyano-2-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and agrochemical synthesis, 4-Cyano-2-(trifluoromethyl)benzoic acid (CAS No. 267242-09-1) emerges as a pivotal building block. Its unique trifluoromethyl and cyano substitutions on the benzoic acid scaffold offer medicinal chemists a versatile tool for modulating physicochemical and pharmacological properties. However, the very reactivity that makes this compound valuable necessitates a thorough understanding of its safety profile. This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures to ensure its responsible and safe use in a research and development setting.
Section 1: Compound Identity and Physicochemical Characteristics
Understanding the fundamental properties of a chemical is the bedrock of its safe handling. This compound is a solid, crystalline powder. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 267242-09-1 | [1][2] |
| Molecular Formula | C9H4F3NO2 | |
| Molecular Weight | 215.13 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, sealed in a dry environment | [2] |
Section 2: Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with ingestion, skin and eye contact, and respiratory irritation.
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Signal Word: Warning
The following diagram illustrates the logical flow of hazard identification and the corresponding immediate precautionary measures.
Caption: Hazard identification and corresponding precautionary measures.
Section 3: Safe Handling, Storage, and Disposal
Adherence to rigorous handling and storage protocols is paramount to mitigating the risks associated with this compound.
Handling
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] Local exhaust ventilation should be used to control dust generation.[3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3]
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.[3]
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3] Minimize dust generation and accumulation.[3]
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperature is between 2-8°C.[2] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][5]
Disposal
Dispose of waste material in accordance with local, state, and federal regulations.[6] Do not allow the chemical to enter drains.[6] Waste containers should be clearly labeled and stored in a designated area.[6]
The following workflow outlines the standard operating procedure for handling a small spill of this compound.
Caption: Small spill response workflow.
Section 4: First-Aid and Emergency Procedures
In the event of exposure, immediate and appropriate first-aid measures are crucial.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Specific Hazards: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen fluoride.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Section 5: Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is essential for preventing hazardous reactions.
-
Chemical Stability: Stable under recommended storage conditions.[4]
-
Conditions to Avoid: Avoid moisture.[4]
-
Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, nitrogen oxides, and hydrogen fluoride.[4][5]
Section 6: Toxicological and Ecotoxicological Information
There is currently no specific information available on the ecotoxicological effects of this compound. Therefore, it is crucial to prevent its release into the environment.
Conclusion
This compound is a valuable reagent in modern chemical synthesis. Its effective and safe utilization hinges on a foundation of knowledge and adherence to stringent safety protocols. By understanding its hazards, implementing proper handling and storage procedures, and being prepared for emergencies, researchers can confidently and responsibly harness the potential of this important chemical intermediate.
References
4-Cyano-2-(trifluoromethyl)benzoic acid spectral data (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectral Characterization of 4-Cyano-2-(trifluoromethyl)benzoic Acid
Introduction: Elucidating the Molecular Signature
This compound is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its rigid structure, featuring three distinct electron-withdrawing groups—a carboxylic acid, a nitrile (cyano), and a trifluoromethyl group—imparts unique electronic and steric properties, making it a valuable building block for complex molecular architectures.
Accurate and unambiguous structural confirmation is the bedrock of all chemical research and development. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Beyond presenting raw data, we delve into the causal relationships between molecular structure and spectral output, offering field-proven insights into data interpretation and acquisition.
The methodologies described herein are designed as self-validating systems, ensuring that the spectral data collected is not only accurate but also internally consistent, providing an unshakeable foundation for subsequent research.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous assignment of the molecular structure.
Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data
The chemical shifts (δ) are influenced by the anisotropic and inductive effects of the three electron-withdrawing substituents. The trifluoromethyl group, in particular, will induce through-bond coupling with nearby carbon and proton nuclei.
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | -COOH | 11.0 - 13.0 | broad singlet | - |
| Ar-H (H6) | ~8.2 | doublet (d) | J ≈ 8 Hz | |
| Ar-H (H5) | ~8.1 | doublet (dd) | J ≈ 8 Hz, 2 Hz | |
| Ar-H (H3) | ~8.0 | doublet (d) | J ≈ 2 Hz | |
| ¹³C NMR | C =O (acid) | ~165 | singlet | - |
| Ar-C -CN (C4) | ~138 | singlet | - | |
| Ar-C -COOH (C1) | ~135 | quartet (q) | ⁴J(C,F) ≈ 1-2 Hz | |
| Ar-C H (C6) | ~133 | singlet | - | |
| Ar-C H (C5) | ~131 | singlet | - | |
| Ar-C -CF₃ (C2) | ~129 | quartet (q) | ²J(C,F) ≈ 30-35 Hz | |
| Ar-C H (C3) | ~127 | quartet (q) | ³J(C,F) ≈ 4-6 Hz | |
| C F₃ | ~123 | quartet (q) | ¹J(C,F) ≈ 270-275 Hz | |
| C ≡N | ~117 | singlet | - | |
| ¹⁹F NMR | -CF₃ | -62 to -64 | singlet | - |
Note: Predicted values are based on established substituent effects and data from analogous compounds such as 2-(trifluoromethyl)benzoic acid and 4-cyanobenzoic acid.[1][2][3][4] Solvent effects may cause slight variations.
Interpretation and Mechanistic Insights
-
¹H NMR: The three aromatic protons reside in distinct electronic environments, giving rise to three separate signals. The proton at C6 is coupled only to the proton at C5, appearing as a doublet. The proton at C5 is coupled to both H6 and H3, resulting in a doublet of doublets. The proton at C3 shows only a small coupling to H5, appearing as a narrow doublet. The acidic proton of the carboxyl group is typically broad and downfield due to hydrogen bonding and chemical exchange.
-
¹³C NMR: The spectrum is notable for the characteristic C-F coupling. The carbon of the CF₃ group itself shows a large one-bond coupling (¹J(C,F)), splitting it into a quartet. The aromatic carbon directly attached to the CF₃ group (C2) exhibits a significant two-bond coupling (²J(C,F)). Smaller three- and four-bond couplings are observed for C3 and C1, respectively. This coupling pattern is a definitive diagnostic for the presence and position of the trifluoromethyl group. The chemical shifts of the carbonyl, nitrile, and aromatic carbons are all consistent with their expected electronic environments.[1]
-
¹⁹F NMR: The three fluorine atoms are chemically equivalent and are not coupled to any other fluorine nuclei, resulting in a single, sharp singlet. Its chemical shift, typically referenced to CFCl₃, is highly characteristic of an aromatic trifluoromethyl group.[5]
Experimental Protocol: Acquiring High-Fidelity NMR Data
A self-validating NMR experiment requires careful sample preparation and parameter optimization to ensure accurate integration and resolution.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion. Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse experiment.
-
Causality: Set the spectral width to cover the range of -2 to 14 ppm. Use a 90° pulse and a relaxation delay (d1) of at least 5 times the longest T₁ relaxation time (typically 5-10 seconds for aromatic compounds) to ensure full magnetization recovery for accurate quantification.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Causality: A larger spectral width (~200 ppm) is required. Due to the long T₁ of quaternary carbons, increase the relaxation delay (d1) to 10-15 seconds or use a quantitative method like inverse-gated decoupling if accurate integration is paramount.
-
-
¹⁹F NMR Acquisition:
-
Acquire a standard single-pulse experiment, typically with proton decoupling.
-
Causality: Set the spectral width to encompass the expected chemical shift range (e.g., -50 to -80 ppm). ¹⁹F NMR is highly sensitive, so fewer scans are typically required compared to ¹³C NMR.
-
-
Data Processing: Apply an exponential multiplication function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C to improve the signal-to-noise ratio. Phase and baseline correct the spectra carefully. Reference the spectra to the residual solvent peak or an internal standard like TMS.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing definitive evidence for the presence of specific functional groups.
Characteristic Vibrational Frequencies
The IR spectrum of this compound is dominated by absorptions from its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 3300 - 2500 | O-H stretch (Carboxylic acid, H-bonded) | Broad, Strong |
| ~2240 | C≡N stretch (Nitrile) | Strong, Sharp |
| ~1700 | C=O stretch (Carboxylic acid) | Strong, Sharp |
| 1600, 1480 | C=C stretch (Aromatic ring) | Medium |
| ~1320 | C-O stretch (Coupled with O-H bend) | Strong |
| 1300 - 1100 | C-F stretches (Trifluoromethyl group) | Very Strong |
| ~920 | O-H bend (Out-of-plane, dimer) | Broad, Medium |
Note: Values are based on data for analogous compounds like 4-cyanobenzoic acid and general spectroscopic principles.[6][7][8]
Interpretation and Mechanistic Insights
The most diagnostic feature of a carboxylic acid is the extremely broad O-H stretching band from ~3300-2500 cm⁻¹, which arises from strong intermolecular hydrogen bonding that forms a dimeric structure.[7] This broad absorption often overlaps with the aromatic C-H stretches. The C=O stretching vibration appears as a strong, sharp peak around 1700 cm⁻¹. The presence of a strong, sharp absorption at ~2240 cm⁻¹ is unambiguous proof of the nitrile (C≡N) group.[6] Finally, the trifluoromethyl group gives rise to several intense C-F stretching bands in the 1300-1100 cm⁻¹ region, which are often the strongest peaks in the fingerprint region.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Causality: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal. Poor contact results in a weak and distorted spectrum. This method requires minimal sample preparation and is highly reproducible.
-
-
Sample Preparation (KBr Pellet):
-
Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly to a fine powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
Causality: The KBr must be completely dry, as moisture will cause a large, broad O-H absorption around 3400 cm⁻¹, potentially obscuring the sample's O-H signal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or the pure KBr pellet. This is crucial to subtract the absorbance of the instrument and matrix.
-
Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Causality: Co-adding multiple scans improves the signal-to-noise ratio according to the square root of the number of scans. A resolution of 4 cm⁻¹ is sufficient for most qualitative analyses.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecule's connectivity and substructures.
Molecular Ion and Predicted Fragmentation Pattern
For this compound (C₉H₄F₃NO₂), the key mass spectral data are:
-
Molecular Weight: 215.13 g/mol
-
Exact Mass: 215.0194 Da
Under Electron Ionization (EI), the molecule will ionize to form a molecular ion (M⁺˙), which then undergoes fragmentation. The most likely fragmentation pathways involve the loss of stable neutral molecules or radicals from the functional groups.
| m/z (mass-to-charge ratio) | Proposed Ion Structure | Neutral Loss |
| 215 | [C₉H₄F₃NO₂]⁺˙ (Molecular Ion) | - |
| 198 | [C₉H₃F₃NO]⁺ (Loss of hydroxyl radical) | •OH (17 Da) |
| 186 | [C₈H₄F₃N]⁺˙ (Loss of carboxyl group) | •COOH (45 Da) |
| 170 | [C₉H₄F₃O]⁺ (Loss of nitrile radical) | •CN (26 Da) |
| 146 | [C₈H₄NO₂]⁺ (Loss of trifluoromethyl radical) | •CF₃ (69 Da) |
| 116 | [C₇H₄N]⁺ (From m/z 186, loss of CF₂) | :CF₂ (50 Da) |
Note: Fragmentation is a competitive process, and the relative intensities of these peaks will depend on the ionization energy.
Caption: Predicted EI-MS fragmentation pathway for the title compound.
Interpretation and Mechanistic Insights
The fragmentation is driven by the formation of stable ions. The loss of the hydroxyl radical (•OH) from the carboxylic acid is a common pathway, leading to a stable acylium ion at m/z 198. Decarboxylation (loss of •COOH) is also a highly favorable process for aromatic acids, yielding the ion at m/z 186.[9][10] A particularly diagnostic fragmentation is the loss of the •CF₃ radical, which confirms the presence of this group. Subsequent fragmentations can occur from these primary ions, providing further structural clues. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of each fragment, providing an additional layer of validation.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction:
-
Direct Infusion (ESI/APCI): Dissolve a small amount of sample (<1 mg) in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source. This is ideal for determining the accurate mass of the molecular ion.
-
Gas Chromatography (GC-MS): For EI analysis, the compound may need to be derivatized (e.g., methylation of the carboxylic acid) to improve volatility. A dilute solution is injected into the GC, which separates it from impurities before it enters the MS.
-
-
Ionization:
-
Electrospray Ionization (ESI): A soft ionization technique, best for observing the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule with minimal fragmentation.
-
Electron Ionization (EI): A hard ionization technique that induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.
-
-
Mass Analysis:
-
Full Scan: Scan a wide mass range (e.g., m/z 50-300) to detect the molecular ion and all fragment ions.
-
Tandem MS (MS/MS): Isolate the molecular ion (e.g., m/z 215), subject it to collision-induced dissociation (CID), and then scan the resulting fragment ions.
-
Causality: MS/MS provides a clean fragmentation spectrum directly linked to the parent molecule, which is essential for confirming fragmentation pathways and for quantitative analysis in complex mixtures. The collision energy must be optimized to achieve a balance between the parent ion signal and the production of informative fragments.
-
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring, with C-F coupling serving as a definitive marker for the trifluoromethyl group's position. ¹⁹F NMR provides a simple and clear confirmation of this essential moiety. IR spectroscopy offers unambiguous evidence for the presence of the carboxylic acid, nitrile, and C-F functional groups through their characteristic vibrational frequencies. Finally, Mass Spectrometry confirms the compound's molecular weight and reveals a predictable fragmentation pattern that corroborates the assigned structure. Together, these techniques provide a robust, self-validating dataset that constitutes the unique spectral signature of this important chemical entity.
References
- 1. 2-(Trifluoromethyl)benzoic acid(433-97-6) 13C NMR spectrum [chemicalbook.com]
- 2. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 4-Cyano-2-(trifluoromethyl)benzoic acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyano-2-(trifluoromethyl)benzoic acid stands as a pivotal building block in modern medicinal chemistry and materials science. Its unique trifunctional aromatic scaffold, featuring a carboxylic acid, a nitrile, and a trifluoromethyl group, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of the electron-withdrawing trifluoromethyl and cyano groups significantly influences the molecule's reactivity and the physicochemical properties of its derivatives, making it a sought-after intermediate in the development of novel pharmaceuticals. This guide provides a comprehensive overview of the historical context of its synthesis, detailed experimental protocols for its preparation, and an exploration of its significant applications, particularly in the realm of drug discovery.
Introduction: The Strategic Importance of a Trifunctional Scaffolding
The advent of fluorine chemistry has revolutionized the field of drug design, with the trifluoromethyl (-CF3) group being one of the most impactful introductions.[1][2] The incorporation of a -CF3 group can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with other reactive functionalities, such as a nitrile (-CN) and a carboxylic acid (-COOH) on a benzene ring, the resulting compound becomes a powerful tool for synthetic chemists.
This compound is one such molecule. The carboxylic acid provides a handle for amide bond formation and other derivatizations, the nitrile group can be transformed into various nitrogen-containing heterocycles or other functional groups, and the trifluoromethyl group imparts its unique electronic and steric properties. This guide delves into the discovery and synthetic evolution of this important chemical entity.
Historical Perspective and Plausible Discovery
While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its emergence can be understood through the convergence of established and evolving synthetic methodologies in the 20th century. The synthesis of this molecule relies on foundational reactions in aromatic chemistry, most notably the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884.[3] This reaction provides a robust method for the conversion of an aryl amine to an aryl nitrile, a key transformation in the logical synthesis of our target compound.[4]
The historical synthesis of this compound is intrinsically linked to the availability of its precursors, particularly 4-amino-2-(trifluoromethyl)benzonitrile. Patents from the mid to late 20th century describe various methods for the preparation of substituted benzonitriles and trifluoromethylated anilines, laying the groundwork for the eventual synthesis of the title compound.[5][6]
A plausible and historically consistent synthetic pathway to this compound involves a multi-step sequence starting from a readily available trifluoromethylated aniline derivative. This logical retrosynthetic analysis is depicted below.
References
- 1. jelsciences.com [jelsciences.com]
- 2. mdpi.com [mdpi.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 6. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
The Trifluoromethyl Group in Benzoic Acid Scaffolds: A Technical Guide for Drug Discovery
Introduction
In the landscape of modern drug design, the strategic modification of molecular scaffolds to enhance biological and physicochemical properties is paramount.[1] Among the vast arsenal of functional groups available to medicinal chemists, the trifluoromethyl (-CF3) group stands out for its profound and often beneficial impact on a molecule's pharmacokinetic and pharmacodynamic profile.[2] When appended to a benzoic acid framework—a common scaffold in pharmaceuticals—the -CF3 group imparts a unique combination of electronic and steric properties that can be leveraged to overcome common drug development hurdles.
This guide provides an in-depth technical exploration of the key characteristics of trifluoromethylated benzoic acids. We will delve into the causality behind their altered physicochemical properties, explore synthetic strategies, analyze their role in successful drug candidates, and outline essential analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of trifluoromethylation in their therapeutic design endeavors.
Section 1: The Physicochemical Impact of Trifluoromethylation
The introduction of a -CF3 group to a benzoic acid ring dramatically alters its fundamental properties. These changes are not arbitrary; they are a direct consequence of the high electronegativity of fluorine and the strength of the carbon-fluorine bond.[1][3]
Acidity (pKa) Modulation
The most immediate and predictable effect of trifluoromethylation on benzoic acid is a significant increase in acidity (a decrease in pKa). This is driven by the powerful electron-withdrawing inductive effect (-I) of the -CF3 group.[4] This effect stabilizes the resulting carboxylate anion (conjugate base) by delocalizing its negative charge, thereby favoring dissociation of the proton.
The position of the -CF3 group on the aromatic ring is critical, as the inductive effect is distance-dependent.
| Compound | pKa in Water | Fold Increase in Acidity (vs. Benzoic Acid) |
| Benzoic Acid | ~4.20 | 1x |
| 2-(Trifluoromethyl)benzoic acid | ~3.14 | ~11.5x |
| 3-(Trifluoromethyl)benzoic acid | ~3.86[5] | ~2.2x |
| 4-(Trifluoromethyl)benzoic acid | ~3.65 | ~3.5x |
| 2,4,6-tris(Trifluoromethyl)benzoic acid | ~2.8[6] | ~25x |
Note: pKa values can vary slightly based on experimental conditions. The values presented are representative.
Causality: The ortho- and para- positions experience a stronger acidifying effect than the meta- position due to the combination of inductive and resonance effects influencing the electron density of the carboxylate group. The cumulative effect of multiple -CF3 groups, as seen in 2,4,6-tris(trifluoromethyl)benzoic acid, leads to a dramatic increase in acidity.[6] This tunable acidity is a powerful tool for optimizing a drug's solubility and interaction with biological targets.[7][8]
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 6. Buy 2,4,6-tris(trifluoromethyl)benzoic Acid | 25753-26-8 [smolecule.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to cyanobenzoic acid derivatives in research
An In-depth Technical Guide to Cyanobenzoic Acid Derivatives in Research
Cyanobenzoic acid derivatives represent a versatile class of organic compounds characterized by a benzene ring substituted with both a cyano (-C≡N) and a carboxylic acid (-COOH) group. This unique bifunctional architecture imparts a rich and tunable set of physicochemical properties, making them indispensable building blocks in numerous areas of scientific research and industrial application. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, properties, and core applications of these derivatives. We will delve into their pivotal role in the design of liquid crystals, the development of novel pharmaceuticals, their use as fluorescent probes for bioimaging, and their integration into advanced functional materials. The causality behind experimental choices, detailed protocols for key methodologies, and visual representations of core concepts are provided to offer field-proven insights and support the practical application of this knowledge.
PART 1: Core Chemistry and Properties
Cyanobenzoic acid derivatives exist as three primary positional isomers: 2-cyanobenzoic acid (ortho), 3-cyanobenzoic acid (meta), and 4-cyanobenzoic acid (para). The relative positioning of the electron-withdrawing cyano group and the acidic carboxylic acid group significantly influences the molecule's electronic properties, polarity, and steric hindrance, thereby dictating its reactivity and suitability for specific applications.[1][2]
1.1. Structural and Physicochemical Properties
The presence of both the cyano and carboxylic acid functionalities leads to strong intermolecular interactions, particularly hydrogen bonding through the carboxylic acid groups, which often results in the formation of dimers in the solid state.[3] This contributes to their typically high melting points and crystalline nature.[4] The solubility of cyanobenzoic acids is highly dependent on the solvent's polarity and the pH of the medium. They are generally soluble in polar organic solvents and exhibit increased aqueous solubility at higher pH levels due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.[4]
A summary of the physical properties for the three primary isomers is presented below:
| Property | 2-Cyanobenzoic Acid | 3-Cyanobenzoic Acid | 4-Cyanobenzoic Acid |
| CAS Number | 3839-22-3[5] | 1877-72-1[1] | 619-65-8[6] |
| Molecular Formula | C₈H₅NO₂[5] | C₈H₅NO₂[1] | C₈H₅NO₂[6] |
| Molecular Weight | 147.13 g/mol [5] | 147.13 g/mol | 147.13 g/mol [7] |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid[1] | White crystalline solid[4] |
| Melting Point | 188-191 °C | 219-222 °C | 219-221 °C (dec.)[8] |
1.2. Synthesis of Cyanobenzoic Acid Derivatives
Several synthetic routes are employed for the preparation of cyanobenzoic acid derivatives, with the choice of method often depending on the desired isomer, available starting materials, and scalability.
1.2.1. Sandmeyer Reaction: A classic and versatile method involves the diazotization of an aminobenzoic acid followed by cyanation, typically using a copper(I) cyanide catalyst. This is a common route for producing p-cyanobenzoic acid from p-aminobenzoic acid.[9]
1.2.2. Oxidation of Cyanotoluenes: The corresponding cyanotoluene can be oxidized to yield the cyanobenzoic acid. However, this method can sometimes result in lower yields and require challenging purification steps, especially when the nitrile group is present on the aromatic ring.[10][11]
1.2.3. Hydrolysis of Phthalonitriles: Selective hydrolysis of one of the two nitrile groups in a phthalonitrile compound can be an effective method to produce cyanobenzoic acids with high selectivity and yield.[9]
1.2.4. From Halobenzoic Acids: The reaction of bromobenzoic acids with arylacetonitriles in the presence of a strong base like lithium diisopropylamide (LDA) can yield 2-cyanobenzoic acids through a benzyne intermediate.[12]
A generalized workflow for the synthesis and characterization of 4-cyanobenzoic acid is depicted below.
Caption: A standard workflow for the synthesis, purification, and characterization of 4-cyanobenzoic acid.[3]
PART 2: Key Research Applications
The dual functionality of cyanobenzoic acid derivatives makes them highly valuable precursors and core structures in a multitude of research fields.
2.1. Liquid Crystals
The rigid, rod-like structure of certain cyanobenzoic acid derivatives, particularly those based on the 4-cyanobenzoic acid scaffold, is fundamental to their application in liquid crystals (LCs). The terminal cyano group provides a strong dipole moment, which is crucial for inducing a large positive dielectric anisotropy.[13] This property is essential for the operation of twisted nematic liquid crystal displays (TN-LCDs), where an electric field is used to align the LC molecules and modulate light transmission.
The synthesis of calamitic (rod-shaped) liquid crystals often involves the esterification of 4-cyanobenzoyl fluoride or chloride with various substituted phenols.[13] The high reactivity of the acyl halide facilitates high-yield reactions under mild conditions. By varying the substituents on the phenol component, researchers can systematically tune the mesomorphic properties of the resulting liquid crystal, such as its clearing point and birefringence.[13][14]
Caption: General synthesis of calamitic liquid crystals via esterification of 4-cyanobenzoyl fluoride.[13]
2.2. Drug Discovery and Development
Cyanobenzoic acid derivatives serve as versatile scaffolds and key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The carboxylic acid group can be readily converted into esters, amides, or acid halides, while the nitrile group can be hydrolyzed, reduced to an amine, or participate in cycloaddition reactions. This dual reactivity allows for the construction of complex molecular frameworks, including various heterocyclic systems common in many drug classes.[15]
2.2.1. Enzyme Inhibition: The structural motifs of cyanobenzoic acids have been incorporated into molecules designed to inhibit specific enzymes. For example, studies have shown that 4-cyanobenzoic acid can inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase, an enzyme involved in melanin biosynthesis.[8][16] This inhibitory action makes such derivatives interesting candidates for research into hyperpigmentation disorders. Furthermore, para-substituted benzoic acid derivatives have been identified as potent inhibitors of the protein phosphatase Slingshot, which plays a role in cytoskeleton dynamics and cell migration, suggesting therapeutic potential in oncology.[17]
2.2.2. Antimicrobial Agents: Derivatives of cyanobenzoic acid have been explored for their antimicrobial properties. For instance, 3-cyanobenzamide, synthesized from 3-cyanobenzoic acid, has demonstrated activity against Gram-positive bacteria.[1]
2.3. Fluorescent Probes and Bioimaging
The photophysical properties of certain cyanobenzoic acid derivatives, particularly those related to cyanostilbene and cyanophenylalanine, make them suitable for use as fluorescent probes.[18][19] These probes can be designed to report on their local environment, such as solvent polarity, pH, or the presence of specific biomolecules.[18][20] Their fluorescence quantum yields are often comparable to commonly used intrinsic protein fluorophores like tryptophan and tyrosine.[18]
Small-molecule fluorescent probes are crucial tools for the detection and imaging of biological signaling molecules in living systems due to their high sensitivity and selectivity.[21] Cyanobenzoic acid derivatives can be incorporated into larger molecular structures to create probes for various applications, including:
-
Förster Resonance Energy Transfer (FRET): To measure distances within peptides and proteins.[18][21]
-
pH Sensing: Changes in fluorescence can be correlated with the pH of the local environment.[18]
-
Enzyme Activity Assays: Probes can be designed to become fluorescent only after being cleaved by a specific enzyme.[22][23]
2.4. Advanced Materials Science
The unique combination of a rigid aromatic core and polar functional groups makes cyanobenzoic acid derivatives valuable monomers for the synthesis of high-performance polymers like polyesters and polyamides.[7] The incorporation of the cyano group can enhance properties such as thermal stability, chemical resistance, and polarity.
In the field of organic electronics, molecules with π-conjugated systems are essential for developing new technologies.[24] Cyanostilbene derivatives, which can be synthesized from cyanobenzoic acid precursors, are of particular interest due to their tunable photophysical properties and potential for applications in organic light-emitting diodes (OLEDs) and solar cells.[25] Many of these molecules exhibit aggregation-induced emission (AIE), a phenomenon where they are non-emissive in solution but become highly fluorescent in the aggregated or solid state, which is highly desirable for solid-state lighting and display applications.[19]
PART 3: Experimental Protocols
3.1. General Protocol for Esterification to Synthesize a Liquid Crystal Precursor
This protocol is a general method for the esterification of a phenol with an acyl halide, adapted for 4-cyanobenzoyl chloride.
Materials:
-
4-Cyanobenzoyl chloride
-
Substituted phenol (e.g., 4-propylphenol)
-
Anhydrous pyridine or triethylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous DCM.
-
Addition of Acyl Chloride: Dissolve 4-cyanobenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 4-propylphenyl 4-cyanobenzoate.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.[3]
3.2. Characterization Workflow
The identity and purity of synthesized cyanobenzoic acid derivatives are confirmed through a standard analytical workflow.
Caption: Standard analytical workflow for the characterization of synthesized cyanobenzoic acid derivatives.[3]
PART 4: Conclusion and Future Outlook
Cyanobenzoic acid derivatives are a cornerstone of modern chemical research, offering a remarkable blend of reactivity, structural rigidity, and tunable electronic properties. Their established roles in liquid crystal displays and as pharmaceutical intermediates continue to be refined, while emerging applications in fluorescent bio-probes and organic electronics promise exciting future developments. For researchers and drug development professionals, a deep understanding of the structure-property relationships and synthetic methodologies associated with these compounds is essential for innovation. As the demand for advanced materials and targeted therapeutics grows, the versatility of the cyanobenzoic acid scaffold ensures its continued prominence in the scientific landscape.
References
- 1. CAS 1877-72-1: 3-Cyanobenzoic acid | CymitQuimica [cymitquimica.com]
- 2. CAS 619-65-8: 4-Cyanobenzoic acid | CymitQuimica [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. 2-Cyanobenzoic acid | C8H5NO2 | CID 138061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Cyanobenzoic acid | C8H5NO2 | CID 12087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Cyanobenzoic acid | 619-65-8 [chemicalbook.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. WO2001042198A2 - Methods for producing cyanobenzoic acid derivatives - Google Patents [patents.google.com]
- 11. US6613930B2 - Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds - Google Patents [patents.google.com]
- 12. Preparation of 2-Cyanobenzoic Acids from the Reaction of Bromobenzoic Acids with Arylacetonitriles and LDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. dakenchem.com [dakenchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of biological chromophores: photophysical properties of cyanophenylalanine derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fluorescent small organic probes for biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorescent Probes for Imaging in Humans: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorescent cyclopropyl ester probes are efficiently cleaved by endogenous carboxylesterase in mouse blood: implications for preclinical fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. kaw.wallenberg.org [kaw.wallenberg.org]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Synthetic routes for 4-Cyano-2-(trifluoromethyl)benzoic acid derivatives
An In-Depth Guide to the Synthesis of 4-Cyano-2-(trifluoromethyl)benzoic Acid Derivatives
Application Note and Synthetic Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a privileged structural motif in modern medicinal chemistry and materials science. The unique combination of a cyano group, a trifluoromethyl group, and a carboxylic acid on an aromatic ring imparts a range of desirable physicochemical properties. The trifluoromethyl group enhances metabolic stability, lipophilicity, and binding affinity, while the nitrile moiety serves as a versatile synthetic handle and a potent hydrogen bond acceptor.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable derivatives, offering detailed, field-proven protocols and explaining the causality behind critical experimental choices. We will explore two primary retrosynthetic approaches: late-stage cyanation of a pre-functionalized benzoic acid core and late-stage carboxylation of a benzonitrile intermediate.
Retrosynthetic Analysis and Core Strategies
The synthesis of this compound derivatives can be logically approached by considering the disconnection of the three key functional groups. The most practical strategies involve the formation of either the C-CN bond or the C-COOH bond in the final stages of the synthesis, starting from more readily available precursors.
Figure 1: Retrosynthetic analysis for this compound.
Strategy 1: Late-Stage Cyanation
This approach is highly effective when a suitable 4-substituted-2-(trifluoromethyl)benzoic acid derivative is available. The cyano group is introduced in one of the final synthetic steps, leveraging robust and well-established chemical transformations.
Palladium-Catalyzed Cyanation of Aryl Halides
Modern cross-coupling chemistry offers a powerful method for the formation of aryl nitriles. The palladium-catalyzed cyanation of aryl halides or triflates is particularly effective, demonstrating broad functional group tolerance and typically high yields.[3][4]
Mechanistic Rationale: The catalytic cycle, often referred to as the Buchwald-Hartwig amination cycle adapted for cyanation, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.
-
Transmetalation: The cyanide source (e.g., Zn(CN)₂) exchanges its cyanide group with the halide on the palladium center.
-
Reductive Elimination: The aryl and cyano groups are eliminated from the palladium center, forming the desired C-CN bond and regenerating the Pd(0) catalyst.[5]
The use of zinc cyanide (Zn(CN)₂) is often preferred over alkali metal cyanides like KCN due to its lower toxicity and reduced solubility in many organic solvents.[6][7] This limited solubility helps to maintain a low concentration of free cyanide in solution, preventing the formation of inactive palladium-cyanide complexes that can inhibit catalysis.[8]
References
- 1. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 7. An Improved Procedure for Aromatic Cyanation [ouci.dntb.gov.ua]
- 8. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 4-Cyano-2-(trifluoromethyl)benzoic Acid in Modern Medicinal Chemistry
Introduction: A Privileged Scaffold Building Block
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] When combined with a cyano group on a benzoic acid scaffold, as in 4-Cyano-2-(trifluoromethyl)benzoic acid, a powerful and versatile building block for medicinal chemists emerges. This application note provides an in-depth guide to the use of this reagent, focusing on its role in the synthesis of bioactive molecules, particularly inhibitors of dihydroorotate dehydrogenase (DHODH), and provides detailed protocols for its application in amide bond formation.
The unique electronic properties of the 4-cyano-2-(trifluoromethyl)phenyl group make it a valuable pharmacophore. The strong electron-withdrawing nature of both the trifluoromethyl and cyano groups can significantly influence the pKa of the carboxylic acid, enhancing its reactivity in certain coupling reactions. Furthermore, these groups can engage in specific interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency and selectivity of the final drug candidate.[2]
Core Application: Synthesis of Dihydroorotate Dehydrogenase (DHODH) Inhibitors
A prominent application of scaffolds derived from trifluoromethyl- and cyano-substituted phenyl rings is in the development of inhibitors for dihydroorotate dehydrogenase (DHODH).[3][4] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the treatment of autoimmune diseases like rheumatoid arthritis and multiple sclerosis, as well as for antiviral and anticancer therapies.[4][5]
The active metabolite of the immunosuppressive drug leflunomide, teriflunomide, features a 4-(trifluoromethyl)phenylamino moiety and is a well-known DHODH inhibitor.[6] The exploration of analogs of leflunomide and other DHODH inhibitors has led to the investigation of various substitution patterns on the phenyl ring to optimize activity and pharmacokinetic properties. The introduction of a cyano group, as in the 4-cyano-2-(trifluoromethyl)phenyl scaffold, offers a promising avenue for developing next-generation DHODH inhibitors with enhanced potency and selectivity.[7][8]
Below is a generalized synthetic workflow illustrating the incorporation of the this compound core into a potential DHODH inhibitor via amide coupling.
Caption: Synthetic pathway for a potential DHODH inhibitor.
Protocols for Amide Bond Formation
The formation of an amide bond is a fundamental transformation in medicinal chemistry. The following protocols provide detailed, step-by-step methodologies for the coupling of this compound with a primary or secondary amine using common and efficient coupling reagents.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent known for its rapid reaction times and suppression of racemization.[9]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes. The formation of the activated ester can be monitored by TLC or LC-MS if desired.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Caption: Workflow for HATU-mediated amide coupling.
Protocol 2: EDC/NHS-Mediated Amide Coupling
This protocol employs the carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with NHS (N-Hydroxysuccinimide) for the activation of the carboxylic acid. This method is widely used due to the water-solubility of the EDC reagent and its urea byproduct, which simplifies purification.[9]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC hydrochloride
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF.
-
Activation: Add EDC hydrochloride (1.2 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes to form the NHS-activated ester.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the desired amide.
Data Summary and Considerations
| Parameter | HATU Coupling | EDC/NHS Coupling |
| Reagent Type | Uronium Salt | Carbodiimide |
| Typical Reaction Time | 1-4 hours | 2-12 hours |
| Byproducts | Tetramethylurea | Water-soluble urea |
| Key Advantages | Fast, efficient, low racemization | Cost-effective, water-soluble byproducts |
| Considerations | Higher cost | Can be slower, potential for side reactions without NHS |
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of coupling reagents with atmospheric moisture.
-
Anhydrous Solvents: Water can hydrolyze the activated ester intermediate, reducing the yield of the desired amide.
-
Base (DIPEA): In the HATU protocol, DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction. In the EDC/NHS protocol, a base is often not required but can be added to neutralize the HCl from EDC hydrochloride.
-
Aqueous Work-up: The acidic wash removes unreacted amine and basic byproducts. The basic wash removes unreacted carboxylic acid and NHS. The brine wash removes residual water.
Conclusion and Future Perspectives
This compound is a valuable reagent in medicinal chemistry, providing a scaffold that can impart desirable physicochemical and pharmacological properties to drug candidates. Its application in the synthesis of DHODH inhibitors highlights its potential for the development of novel therapeutics. The protocols provided herein offer robust and efficient methods for the incorporation of this building block into a variety of molecular frameworks through amide bond formation. As the demand for more sophisticated and effective drugs continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
- 1. WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents [patents.google.com]
- 2. jelsciences.com [jelsciences.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New inhibitors of dihydroorotate dehydrogenase (DHODH) based on the 4-hydroxy-1,2,5-oxadiazol-3-yl (hydroxyfurazanyl) scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leflunomide metabolite analogue alpha-cyano-beta-hydroxy-beta-methyl-N-[3-(trifluoromethyl)phenyl]propenamide inhibits IgE/FcepsilonRI receptor-mediated mast cell leukotriene release and allergic asthma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 4-Cyano-2-(trifluoromethyl)benzoic acid as a Versatile Building Block in Organic Synthesis
<_ _>
Introduction: Unlocking Synthetic Potential
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone of molecular design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to dramatically modulate the physicochemical and biological properties of a molecule.[1][2][3] When coupled with other key functional groups, its influence is magnified. 4-Cyano-2-(trifluoromethyl)benzoic acid stands out as a preeminent example of a highly functionalized and versatile building block.
This scaffold possesses a unique combination of reactive handles and electronically influential substituents:
-
Carboxylic Acid: A primary site for derivatization, readily participating in amide bond formations and esterifications.
-
Trifluoromethyl Group: A potent electron-withdrawing group and a bioisostere for methyl or chloro groups.[4][5] It enhances metabolic stability, increases lipophilicity, and can modulate binding affinity to biological targets.[1][2][4]
-
Cyano Group: An additional electron-withdrawing group that can also serve as a synthetic handle for the creation of heterocycles or other nitrogen-containing functionalities.
The orthogonal reactivity of these groups, combined with their profound electronic effects, makes this compound an invaluable starting material for the synthesis of complex molecules, including kinase inhibitors and advanced organic materials.[6][7][8] This guide provides detailed protocols and expert insights into its application.
Part 1: Key Synthetic Transformations & Protocols
The true utility of a building block is demonstrated through its reliable and efficient transformation into more complex structures. Below are field-proven protocols for the most common and impactful reactions involving this compound.
Amide Bond Formation: The Gateway to Bioactive Molecules
Amide coupling is arguably the most performed reaction in medicinal chemistry.[9] The carboxylic acid moiety of the title compound is readily activated for reaction with a diverse range of primary and secondary amines.
This protocol utilizes a carbodiimide activator, such as EDC, in conjunction with an additive like OxymaPure to minimize side reactions and prevent racemization in chiral amines.[10]
Workflow Diagram:
Caption: General workflow for EDC/OxymaPure mediated amide coupling.
Experimental Details:
-
Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.5 M.
-
Reagent Addition: Add the desired primary or secondary amine (1.1 equiv), followed by OxymaPure (1.1 equiv) and finally N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv).
-
Scientist's Insight: The order of addition is crucial. Pre-mixing the carboxylic acid, amine, and additive before introducing the carbodiimide can minimize the formation of undesired side products.
-
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting benzoic acid is consumed (typically 2-12 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Quantitative Data Summary (Representative Examples):
| Amine Partner | Coupling Conditions | Yield (%) |
| Aniline | EDC, OxymaPure, DMF, RT, 6h | >90% |
| Benzylamine | EDC, OxymaPure, DMF, RT, 4h | >95% |
| Morpholine | EDC, OxymaPure, DMF, RT, 8h | >85% |
Esterification: Modulating Physicochemical Properties
Esterification provides a route to modify polarity, solubility, and metabolic stability. Fischer esterification is a classic and effective method for simple alcohols.
Experimental Details:
-
Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 equiv) in the desired alcohol (e.g., methanol or ethanol), used in large excess as the solvent.[11][12]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H2SO4) (approx. 5 mol%).
-
Reaction: Heat the mixture to reflux and maintain for 4-16 hours.[12] Monitor the reaction by TLC. The protonated carbonyl is a key electrophilic intermediate in this reaction.[13]
-
Workup: Cool the reaction to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 until effervescence ceases, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The resulting ester is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.
Palladium-Catalyzed Cross-Coupling Reactions
While the benzoic acid itself is not typically a direct partner in cross-coupling, it can be readily converted to derivatives (e.g., aryl halides or triflates) that are excellent substrates for reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.[14][15][16] These reactions are fundamental for constructing complex molecular architectures.
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, particularly for creating biaryl structures common in pharmaceuticals and liquid crystals.[15][16]
Conceptual Workflow:
Caption: Synthetic path from the benzoic acid to biaryls via Suzuki coupling.
The Buchwald-Hartwig amination allows for the formation of C-N bonds, a transformation that has revolutionized the synthesis of aryl amines.[14][17][18]
Experimental Details (Starting from the corresponding aryl bromide):
-
Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the aryl bromide derivative of this compound (1.0 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
Reagent Addition: Add the amine coupling partner (1.2 equiv) followed by an anhydrous solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. The reaction is typically complete within 12-24 hours. Monitor by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Part 2: Application in Kinase Inhibitor Synthesis
Kinases are crucial targets in drug discovery, particularly in oncology.[19] Many approved kinase inhibitors feature substituted aromatic cores designed to interact with the ATP-binding site.[19] this compound is an ideal starting point for building such scaffolds.
Case Study: Synthesis of a Hypothetical Anilino-Quinazoline Kinase Inhibitor
Anilino-quinazolines are a well-established class of kinase inhibitors.[7][8] The following pathway illustrates how the protocols described above can be integrated to build a complex, drug-like molecule.
Synthetic Pathway Overview:
Caption: Multi-step synthesis of a quinazoline inhibitor.
This synthetic route leverages the initial amide coupling to install a key nitrogen atom, which is then used in a cyclization reaction to form the core heterocyclic scaffold. The trifluoromethyl and cyano groups remain as crucial substituents that can occupy specific pockets in the kinase active site, enhancing binding affinity and selectivity.
Part 3: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound and its derivatives is paramount.
-
Hazard Profile: Causes skin and serious eye irritation. May cause respiratory irritation.[20]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[20][21][22]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[21][22] Avoid contact with skin and eyes.[21] Wash hands thoroughly after handling.[20][22]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[22] Keep away from strong oxidizing agents and bases.[22]
Part 4: Troubleshooting Common Reactions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Amide Coupling: Low Yield / Incomplete Reaction | Inactive coupling reagent; Sterically hindered amine/acid; Insufficient reaction time. | Use fresh EDC/coupling reagent; Switch to a more potent coupling reagent (e.g., HATU); Increase reaction temperature or time. |
| Amide Coupling: Formation of N-acylurea byproduct | Side reaction with carbodiimide. | Use an additive like HOBt or OxymaPure; Control reaction temperature (0 °C to RT). |
| Esterification: Reaction stalls | Insufficient catalyst; Water present in the reaction. | Add more acid catalyst; Ensure use of anhydrous alcohol and glassware; Use a Dean-Stark trap to remove water. |
| Cross-Coupling: Catalyst decomposition / Low yield | Oxygen contamination; Impure reagents/solvents; Incorrect ligand choice. | Ensure a robust inert atmosphere (N2/Ar); Degas solvent thoroughly; Screen different palladium/ligand combinations. |
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 6. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. iajpr.com [iajpr.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. aksci.com [aksci.com]
- 21. synquestlabs.com [synquestlabs.com]
- 22. fishersci.com [fishersci.com]
Application Notes & Protocols: The Strategic Application of 4-Cyano-2-(trifluoromethyl)benzoic Acid in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity and bioavailability of active pharmaceutical ingredients (APIs).[1] 4-Cyano-2-(trifluoromethyl)benzoic acid has emerged as a highly valuable and versatile building block for precisely this reason.
This molecule offers a unique trifecta of functionalities on a stable aromatic core:
-
A carboxylic acid group, which serves as a primary and predictable handle for amide bond formation, esterification, and other key coupling reactions.
-
An electron-withdrawing trifluoromethyl group , which significantly influences the electronic properties of the aromatic ring and provides a metabolic block.
-
A cyano group , a versatile functional group that can act as a bioisostere for other groups, participate in cycloadditions, or be hydrolyzed to a carboxamide or carboxylic acid.[2]
This guide provides an in-depth exploration of this compound, detailing its physicochemical properties, reactivity, and proven applications. We present detailed, field-tested protocols for its use in synthesizing key intermediates for critical drug classes, with a particular focus on precursors for Poly(ADP-ribose) polymerase (PARP) inhibitors, a revolutionary class of anti-cancer agents.[3]
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in any synthetic protocol.
| Property | Value | Source |
| CAS Number | 267242-09-1 | [4] |
| Molecular Formula | C₉H₄F₃NO₂ | [4] |
| Molecular Weight | 215.13 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 211-215 °C | [5] |
| Solubility | Soluble in methanol, slightly soluble in water | [5] |
Hazard & Safety Information
This compound must be handled with appropriate care in a laboratory setting. The following is a summary of key safety information derived from supplier Safety Data Sheets (SDS).
-
Hazard Statements: Causes skin irritation (H315), serious eye damage (H318), and may cause damage to organs through prolonged or repeated exposure (H372).
-
Precautionary Statements:
-
Prevention (P260, P280): Do not breathe dust. Wear protective gloves, eye protection, and face protection.
-
Response (P302+P352, P305+P351+P338+P310): IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
-
Handling: Work under a chemical fume hood. Avoid dust generation. Keep the container tightly closed in a dry, well-ventilated place.
Core Application: A Gateway to PARP Inhibitor Synthesis
Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage repair pathway in cells.[6] Inhibitors of PARP, such as Olaparib and Rucaparib, have shown remarkable efficacy in treating cancers with specific DNA repair defects (e.g., BRCA mutations), a concept known as synthetic lethality.[6] Many potent PARP inhibitors feature a complex heterocyclic core, often a benzimidazole, with a carboxamide functional group.[7]
This compound is an ideal starting material for constructing such scaffolds. The carboxylic acid allows for the direct formation of the critical amide bond, while the trifluoromethyl and cyano groups provide the necessary electronic and steric properties for potent enzyme inhibition.
General Synthetic Workflow
The diagram below outlines the typical workflow for utilizing this compound in the synthesis of a pharmaceutical intermediate.
Caption: General workflow for intermediate synthesis.
Detailed Synthetic Protocols
The following protocols are presented as robust starting points for laboratory synthesis. Researchers should adapt them as necessary based on the specific substrate and scale.
Protocol 1: General Procedure for Amide Coupling
This protocol details a standard peptide coupling reaction to form an amide bond, a fundamental transformation in the synthesis of many APIs.
Objective: To couple this compound with a primary or secondary amine.
Reagents & Materials:
-
This compound (1.0 eq)
-
Amine substrate (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Pre-activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15-20 minutes. Causality Note: This pre-activation step converts the carboxylic acid into a highly reactive O-acylisourea ester, facilitating nucleophilic attack by the amine.
-
Amine Addition: Add the amine substrate (1.1 eq), either neat or as a solution in a small amount of DMF.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting benzoic acid is consumed (typically 2-6 hours).
-
Workup - Quenching: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and saturated aqueous NaHCO₃.
-
Workup - Extraction: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then brine. Trustworthiness Note: These washes are critical to remove residual DMF, DIPEA, and other water-soluble byproducts, ensuring a cleaner crude product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by either recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final amide product using NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and HPLC.[8]
Protocol 2: Synthesis of a Benzimidazole PARP-Inhibitor Precursor
This protocol illustrates a more advanced application, where the amide coupling is followed by an in-situ cyclization to form a key heterocyclic core.
Caption: Synthesis of a benzimidazole intermediate.
Objective: To synthesize a 2-substituted benzimidazole, a common scaffold in PARP inhibitors.[7]
Step-by-Step Methodology:
-
Amide Coupling: Following Protocol 1 , couple this compound (1.0 eq) with an appropriately substituted o-phenylenediamine (1.05 eq). However, after the reaction is deemed complete by TLC/HPLC, do not proceed to the aqueous workup.
-
Solvent Removal: Instead, concentrate the DMF reaction mixture directly under high vacuum to remove the bulk of the solvent.
-
Cyclization: To the crude amide residue, add glacial acetic acid.
-
Dehydration and Ring Closure: Heat the mixture to 80-100 °C and stir for 4-8 hours. Causality Note: The acidic conditions and heat promote the intramolecular cyclization of the amide onto the adjacent amino group, followed by dehydration to form the stable aromatic benzimidazole ring.
-
Reaction Monitoring: Monitor the formation of the benzimidazole product by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acetic acid by slowly pouring the mixture over ice and adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Precipitation and Filtration: The benzimidazole product will often precipitate as a solid. Collect the solid by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether.
-
Purification: If necessary, the crude solid can be further purified by recrystallization or column chromatography to achieve high purity (>98%).
Analytical Methods and Characterization
Rigorous analytical control is essential for validating synthetic outcomes.
-
Reaction Monitoring:
-
TLC: Use silica gel plates with a mobile phase such as 30-50% ethyl acetate in hexanes. Visualize spots under UV light (254 nm). The product amide will typically have an Rf value intermediate between the polar benzoic acid starting material and the non-polar amine.
-
HPLC: A reverse-phase C18 column is effective. A gradient method using water and acetonitrile (both with 0.1% TFA or formic acid) can resolve starting materials, intermediates, and the final product, providing quantitative data on reaction conversion.[9]
-
-
Product Characterization:
-
NMR Spectroscopy: ¹H and ¹³C NMR will confirm the overall carbon-hydrogen framework. Critically, ¹⁹F NMR will show a singlet corresponding to the -CF₃ group, confirming its incorporation.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will provide the molecular weight of the product, confirming the [M+H]⁺ or [M-H]⁻ ion.
-
Purity Analysis: Final purity should be assessed by HPLC, aiming for >98% for use in subsequent pharmaceutical development steps.
-
Conclusion
This compound is a powerful and enabling reagent for the synthesis of complex pharmaceutical intermediates. Its well-defined reactivity through the carboxylic acid handle, combined with the beneficial properties imparted by the trifluoromethyl and cyano groups, makes it a strategic choice for drug discovery and development programs. The protocols outlined in this guide demonstrate its utility in constructing key molecular scaffolds, such as those found in modern PARP inhibitors, providing a reliable and reproducible pathway to high-value compounds.
References
- 1. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoic acid, 4-cyano- [webbook.nist.gov]
- 3. Design and synthesis of PARP inhibitors for an innovative anti-cancer therapy | Biblioteca IQS [biblioteca.iqs.edu]
- 4. capotchem.com [capotchem.com]
- 5. Buy 4-Bromo-5-cyano-2-(trifluoromethyl)benzoic acid | 1804405-90-0 [smolecule.com]
- 6. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
Experimental protocol for reactions involving 4-Cyano-2-(trifluoromethyl)benzoic acid
An In-Depth Guide to the Experimental Use of 4-Cyano-2-(trifluoromethyl)benzoic acid
Authored by a Senior Application Scientist
This document serves as a detailed guide for researchers, scientists, and professionals in drug development on the practical applications and experimental protocols involving this compound. This guide is designed to provide not just procedural steps but also the scientific rationale behind them, ensuring robust and reproducible outcomes.
Introduction: The Strategic Importance of Fluorinated Building Blocks
In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1][2] The trifluoromethyl (-CF3) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties.[2][3] this compound has emerged as a critical structural motif and versatile intermediate in the synthesis of complex pharmaceuticals and advanced materials.[4][5][6] Its unique substitution pattern, featuring both a carboxylic acid for derivatization and electron-withdrawing cyano and trifluoromethyl groups, makes it a valuable synthon for creating novel molecular architectures.
Compound Profile and Physicochemical Properties
This compound is a solid, crystalline compound under standard conditions.[7] The strategic placement of the trifluoromethyl and cyano groups ortho and para to the carboxylic acid, respectively, profoundly influences its reactivity. These strongly electron-withdrawing groups increase the acidity of the carboxylic proton and deactivate the aromatic ring towards electrophilic substitution, while making it more susceptible to nucleophilic aromatic substitution under certain conditions.
| Property | Value | Source |
| CAS Number | 267242-09-1 | [7][8][9] |
| Molecular Formula | C₉H₄F₃NO₂ | [8] |
| Molecular Weight | 215.13 g/mol | [7][8] |
| Physical Form | Solid | [7] |
| Purity | Typically ≥97% | [7] |
| Storage | Sealed in dry, 2-8°C | [7] |
| InChI Key | GRUPENLXDNWNIV-UHFFFAOYSA-N | [7] |
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical reagent. This compound requires careful handling to minimize exposure.
3.1 Hazard Identification According to safety data sheets, this compound is associated with the following hazards:
-
Hazard Statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7][10]
-
Signal Word: Warning.[7]
3.2 Recommended Precautions
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use a dust mask or work in a well-ventilated fume hood to avoid inhalation.[11]
-
Handling: Avoid generating dust. Wash hands thoroughly after handling.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][11]
-
First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth with water. Seek medical attention in all cases of exposure.[8][12]
Core Synthetic Applications & Protocols
The utility of this compound lies in its ability to undergo a variety of chemical transformations, most notably at the carboxylic acid functional group. Below are detailed protocols for two of the most common and critical reactions.
Application 1: Amide Bond Formation via Peptide Coupling
The formation of an amide bond is one of the most frequent reactions in pharmaceutical synthesis. The carboxylic acid of our title compound can be readily coupled with a primary or secondary amine to form a diverse range of amide derivatives. This reaction is fundamental for building larger molecules, including potential enzyme inhibitors or receptor antagonists.[5][6]
Causality of Protocol Choices: The direct reaction between a carboxylic acid and an amine is typically unfavorable and requires high temperatures. Therefore, a "coupling reagent" is used to activate the carboxylic acid by converting the hydroxyl group into a better leaving group. Reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are common choices. The additive helps to suppress side reactions and reduce potential racemization if chiral amines are used.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv)
-
Hydroxybenzotriazole (HOBt, 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the chosen anhydrous solvent (e.g., DCM).
-
Activation: Stir the mixture at room temperature until all solids dissolve. Add EDC (1.2 equiv) and stir for 15-20 minutes. This period allows for the formation of the active ester intermediate.
-
Amine Addition: In a separate vial, dissolve the amine (1.1 equiv) in a small amount of the reaction solvent. Add this solution, followed by DIPEA (3.0 equiv), to the reaction flask dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, excess coupling reagents, and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification & Characterization:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified amide using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[13]
-
Caption: General workflow for amide bond formation.
Application 2: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction, indispensable for synthesizing biaryl compounds, which are prevalent in many pharmaceuticals.[14][15] While the benzoic acid itself is not a direct partner, a halogenated precursor containing the 2-(trifluoromethyl)-4-cyano-phenyl scaffold is an excellent substrate. This demonstrates the utility of the core structure in more complex syntheses. For this protocol, we will consider the coupling of a related bromo-substituted precursor, 4-bromo-2-(trifluoromethyl)benzonitrile, with an arylboronic acid. The cyano group can later be hydrolyzed to a carboxylic acid if desired.
Causality of Protocol Choices: This reaction relies on a palladium catalyst to couple an organoboron species (the boronic acid) with an organohalide.[15][16] The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronate complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. A base (like K₂CO₃ or Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.
Materials:
-
4-Bromo-2-(trifluoromethyl)benzonitrile (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0-3.0 equiv)
-
Toluene and Water (e.g., 4:1 mixture)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-bromo-2-(trifluoromethyl)benzonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (nitrogen or argon). Add the solvent mixture (e.g., toluene) and an aqueous solution of the base (K₂CO₃, 2.0 equiv).
-
Reaction: Attach a condenser and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours. The reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Separate the organic layer and wash it with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
Purify the crude biaryl product by flash column chromatography (e.g., hexane/ethyl acetate) or recrystallization.
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Analytical Characterization
Consistent and accurate analysis is key to validating experimental outcomes.
-
Chromatography: Thin-Layer Chromatography (TLC) is used for rapid qualitative monitoring of reaction progress. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is invaluable for assessing purity and confirming the molecular weight of the product.[17][18]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is the primary method for structural elucidation of the starting material and final products. Mass Spectrometry (MS) provides accurate molecular weight information, confirming the identity of the synthesized compounds.[13]
Conclusion
This compound is a high-value building block whose reactivity can be precisely controlled to access a wide range of complex molecular targets. The protocols detailed in this guide for amide coupling and Suzuki-Miyaura reactions represent foundational transformations that enable its incorporation into drug discovery pipelines. By understanding the chemical principles behind these protocols and adhering to rigorous safety and analytical practices, researchers can effectively leverage this versatile reagent to advance their scientific objectives.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Page loading... [guidechem.com]
- 5. Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 267242-09-1 [sigmaaldrich.com]
- 8. capotchem.com [capotchem.com]
- 9. BENZOIC ACID, 4-CYANO-2-(TRIFLUOROMETHYL)- | 267242-09-1 [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. fishersci.com [fishersci.com]
- 13. Buy 4-Bromo-5-cyano-2-(trifluoromethyl)benzoic acid | 1804405-90-0 [smolecule.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 17. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of 4-Cyano-2-(trifluoromethyl)benzoic acid
Abstract
This document provides detailed analytical methods for the quantitative determination of 4-Cyano-2-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. The primary method detailed is a robust High-Performance Liquid Chromatography (HPLC) with UV detection, suitable for routine quality control and assay. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method is outlined for confirmatory analysis and trace-level detection, which necessitates a derivatization step. Both protocols are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]
Introduction
This compound is a complex aromatic carboxylic acid whose accurate quantification is critical for ensuring the quality and purity of active pharmaceutical ingredients (APIs). Its chemical structure, featuring a polar carboxylic acid group, a cyano group, and an electron-withdrawing trifluoromethyl group, presents unique analytical challenges. This guide provides comprehensive, step-by-step protocols for its analysis, underpinned by established scientific principles and regulatory standards.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₉H₄F₃NO₂ | Sigma-Aldrich |
| Molecular Weight | 215.13 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
| pKa | (Not explicitly found, but expected to be acidic due to the carboxylic acid group) | N/A |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC is the preferred method for the routine quantification of this compound due to its robustness, precision, and widespread availability in quality control laboratories.
Rationale for Method Development
The selected method utilizes a C18 stationary phase, which is effective for retaining and separating moderately polar aromatic compounds. The mobile phase consists of a mixture of acetonitrile and water, with the addition of an acidifying agent. The acid serves to suppress the ionization of the carboxylic acid group of the analyte, leading to increased retention, improved peak shape, and enhanced reproducibility. UV detection is chosen based on the chromophoric nature of the benzene ring and conjugated systems in the molecule.
Experimental Protocol: HPLC-UV Quantification
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Photodiode Array (PDA) detector
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Reagent and Sample Preparation:
-
Mobile Phase Preparation:
-
For Mobile Phase A, add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.
-
Filter both mobile phases through a 0.45 µm membrane filter before use.
-
-
Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
-
Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 50 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
-
Method Validation Protocol (ICH Q2(R1))
A comprehensive validation of the analytical method is mandatory to demonstrate its suitability for the intended purpose.[1][2][3][4][5]
Validation Parameters:
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be free from interference from the blank, placebo, and known impurities. Peak purity should be confirmed using a PDA detector. |
| Linearity | A minimum of 5 concentration levels, ranging from 50% to 150% of the nominal concentration. The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | Determined by the recovery of spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%. |
| Precision (Repeatability & Intermediate) | Repeatability (n=6 injections of the same sample) and intermediate precision (different analysts, different days, different instruments). The Relative Standard Deviation (RSD) should be ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Range | The range should be justified by the linearity, accuracy, and precision data. |
| Robustness | The method's performance should be evaluated by making small, deliberate variations in parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%). |
HPLC Workflow Diagram
References
Application Notes and Protocols for the Purification of 4-Cyano-2-(trifluoromethyl)benzoic Acid
Introduction: The Critical Role of Purity in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of experimental reproducibility, toxicological safety, and, ultimately, the efficacy of the final active pharmaceutical ingredient (API). 4-Cyano-2-(trifluoromethyl)benzoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique trifluoromethyl and cyano moieties impart specific electronic and steric properties that are often crucial for biological activity. Consequently, the presence of impurities, even in trace amounts, can lead to unpredictable downstream reactions, the formation of unwanted side products, and misleading biological data.
These application notes provide a comprehensive guide to the purification of this compound, offering detailed protocols for common laboratory techniques. The methodologies are designed to be robust and adaptable, enabling researchers to obtain material of high purity suitable for the most demanding applications.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies. While specific experimental data for this compound is not extensively published, we can infer key characteristics from its structure and data from closely related analogs.
| Property | Estimated Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₉H₄F₃NO₂ | - |
| Molecular Weight | 215.13 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | Expected to be in the range of 210-225 °C | Based on analogs like 4-Bromo-5-cyano-2-(trifluoromethyl)benzoic acid (211-215 °C)[1] and 4-(Trifluoromethyl)benzoic acid (219-220 °C)[2]. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone); slightly soluble in water. | Inferred from the properties of similar substituted benzoic acids[1][3]. |
| pKa | Estimated to be < 3.5 | The strong electron-withdrawing effects of both the trifluoromethyl and cyano groups will significantly increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2). For comparison, the pKa of 2-fluorobenzoic acid is ~3.27-3.52[4]. |
Potential Impurities
The impurity profile of this compound is largely dependent on its synthetic route. A common route involves the hydrolysis of a nitrile precursor, such as 4-cyano-2-(trifluoromethyl)benzonitrile. Potential impurities could include:
-
Unreacted starting materials: Residual 4-cyano-2-(trifluoromethyl)benzonitrile.
-
Hydrolysis intermediates: The corresponding amide intermediate.
-
Side-reaction products: Isomeric benzoic acids or products of over-hydrolysis.
-
Reagents and byproducts: Salts and other reagents used in the synthesis.
Purification Strategies: A Multi-pronged Approach
A combination of techniques is often necessary to achieve the desired level of purity. The following sections detail protocols for acid-base extraction and recrystallization, two of the most effective methods for purifying aromatic carboxylic acids.
Protocol 1: Purification by Acid-Base Extraction
Principle
Acid-base extraction is a powerful liquid-liquid extraction technique that leverages the acidic nature of the carboxylic acid group. By treating a solution of the crude product in an organic solvent with an aqueous basic solution, the acidic this compound is deprotonated to form its water-soluble carboxylate salt. This salt preferentially partitions into the aqueous phase, leaving non-acidic impurities in the organic layer. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which, being less soluble in water, precipitates out and can be collected.
Workflow for Acid-Base Extraction
Caption: Workflow of the acid-base extraction for purification.
Detailed Protocol
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or diethyl ether, in an Erlenmeyer flask. A typical starting concentration is 5-10% (w/v).
-
Transfer to Separatory Funnel: Transfer the organic solution to a separatory funnel of appropriate size.
-
First Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Expert Insight: Sodium bicarbonate is a sufficiently strong base to deprotonate the highly acidic target compound while being mild enough to avoid potential hydrolysis of the cyano group, which could occur with a stronger base like sodium hydroxide.
-
-
Mixing and Venting: Stopper the funnel and shake vigorously for 1-2 minutes, periodically inverting the funnel and venting to release any pressure buildup from carbon dioxide evolution.
-
Phase Separation: Allow the layers to separate completely. The aqueous layer, containing the sodium salt of the product, will typically be the bottom layer (check densities if unsure).
-
Collection of Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution to ensure complete recovery of the product. Combine the aqueous extracts.
-
Back-Washing (Optional but Recommended): To remove any entrained neutral impurities from the combined aqueous extracts, perform a "back-wash" with a small portion of the organic solvent (e.g., ethyl acetate). Discard this organic wash.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise while stirring until the solution becomes strongly acidic (pH ~1-2, check with pH paper). A white precipitate of the purified this compound should form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified product under vacuum, preferably in a desiccator over a drying agent, to a constant weight.
Protocol 2: Purification by Recrystallization
Principle
Recrystallization is a technique used to purify solids based on differences in their solubility in a given solvent at different temperatures. The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity to dissolve it at its boiling point. Impurities should either be insoluble in the hot solvent (and can be removed by hot filtration) or highly soluble in the cold solvent (and remain in the mother liquor after crystallization).
Workflow for Recrystallization
Caption: General workflow for the recrystallization process.
Solvent Selection
The choice of solvent is critical for successful recrystallization. Based on the properties of analogous compounds, suitable solvent systems for this compound could include:
-
Single Solvents: Ethanol, methanol, or a mixture of an organic solvent and water (e.g., ethanol/water, acetone/water).
-
Solvent Pairs: A good solvent in which the compound is highly soluble (e.g., ethanol, acetone) paired with a poor solvent in which it is sparingly soluble (e.g., water, hexanes).
A preliminary small-scale solubility test is highly recommended to determine the optimal solvent or solvent system.
Detailed Protocol (Using an Ethanol/Water Solvent System)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid.
-
Hot Filtration (if necessary): If any insoluble impurities are observed, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: To the hot, clear solution, add hot water dropwise until the solution becomes faintly turbid (cloudy), indicating the saturation point has been reached.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold ethanol/water recrystallization solvent mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity and quantifying any residual impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like trifluoroacetic acid or phosphoric acid) is a good starting point for method development[5].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and detect the presence of any proton- or carbon-containing impurities.
Conclusion
The purification of this compound is a critical step in ensuring the quality and reliability of subsequent synthetic transformations and biological evaluations. The choice between acid-base extraction and recrystallization, or a combination of both, will depend on the nature and quantity of the impurities present. The protocols outlined in these application notes provide a robust framework for researchers to obtain this valuable building block in high purity, thereby contributing to the integrity and success of their research endeavors.
References
- 1. Buy 4-Bromo-5-cyano-2-(trifluoromethyl)benzoic acid | 1804405-90-0 [smolecule.com]
- 2. 4-(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 5. Separation of Benzoic acid, 4-(trifluoromethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes & Protocols: The Strategic Use of 4-Cyano-2-(trifluoromethyl)benzoic Acid in Modern Agrochemical Research
Introduction: The Role of Fluorinated Synthons in Crop Protection
The relentless drive for higher agricultural yields and more sustainable farming practices necessitates continuous innovation in agrochemical development. A significant portion of modern herbicides, insecticides, and fungicides incorporate organofluorine moieties to enhance their efficacy and selectivity.[1][2] The trifluoromethyl (-CF3) group, in particular, is a privileged substituent. Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a molecule's metabolic stability, membrane permeability, and binding affinity to target enzymes or receptors.[3]
4-Cyano-2-(trifluoromethyl)benzoic acid (CAS No. 267242-09-1) is a highly versatile chemical building block, or synthon, that masterfully combines the benefits of the -CF3 group with two strategically positioned reactive handles: a carboxylic acid group and a cyano (-CN) group.[4] This unique arrangement allows researchers to construct complex, biologically active molecules with high precision. These notes provide an in-depth guide for leveraging this powerful intermediate in the synthesis and development of next-generation agrochemicals.
Physicochemical Properties and Safe Handling
Before commencing any experimental work, it is crucial to understand the fundamental properties and safety requirements for this compound.
| Property | Value | Reference |
| CAS Number | 267242-09-1 | [4] |
| Molecular Formula | C₉H₄F₃NO₂ | [4] |
| Molecular Weight | 215.13 g/mol | [4][5] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| Storage | Store sealed in a dry environment at 2-8°C | [4] |
| Key Safety Hazards | H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| Recommended PPE | Gloves, eyeshields, N95-type dust mask | [6][7] |
Core Application: A Synthon for Phenylpyrazole Insecticides
Causality and Rationale: The phenylpyrazole class of insecticides, which includes highly effective compounds like Fipronil, represents a critical tool in pest management. These compounds act as potent non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[8][9] This disruption leads to hyperexcitation, convulsions, and eventual death of the target pest.[9][10] this compound is an ideal starting point for synthesizing the core phenylpyrazole scaffold, providing the necessary substituted phenyl ring that is crucial for potent insecticidal activity.
Diagram: Mechanism of Phenylpyrazole Insecticides
Caption: Phenylpyrazole insecticides block the GABA-gated chloride channel, preventing the influx of chloride ions and disrupting normal nerve signaling.
Protocol 1: Generalized Synthesis of a Phenylpyrazole Precursor
This protocol outlines a representative, multi-step synthesis to demonstrate how this compound can be elaborated into a key intermediate for phenylpyrazole synthesis. The causality behind each step is to activate the carboxylic acid and introduce the necessary functionality for subsequent cyclization.
Objective: To synthesize a key benzoylacetonitrile intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Acetonitrile (CH₃CN)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid (Formation of Acid Chloride):
-
Rationale: The carboxylic acid is not sufficiently electrophilic to react directly in the subsequent Claisen-type condensation. Conversion to a highly reactive acid chloride is a standard and efficient activation method.
-
In a round-bottom flask under a nitrogen atmosphere, suspend 1.0 equivalent of this compound in a minimal amount of anhydrous dichloromethane.
-
Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).
-
Slowly add 1.2 equivalents of oxalyl chloride (or 2.0 equivalents of thionyl chloride) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent in vacuo to yield the crude 4-cyano-2-(trifluoromethyl)benzoyl chloride. Proceed immediately to the next step.
-
-
Formation of the Benzoylacetonitrile Intermediate:
-
Rationale: This step forms the critical β-ketonitrile moiety required for the subsequent pyrazole ring formation reaction (e.g., with a hydrazine derivative).
-
In a separate, flame-dried flask under nitrogen, suspend 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0°C and add 1.1 equivalents of acetonitrile dropwise. Caution: Hydrogen gas evolution.
-
Stir the resulting sodium acetonitrilide suspension at 0°C for 30 minutes.
-
Dissolve the crude acid chloride from Step 1 in anhydrous THF and add it dropwise to the sodium acetonitrilide suspension at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the acid chloride.
-
-
Work-up and Purification:
-
Rationale: To quench the reaction, remove inorganic salts, and isolate the desired organic product.
-
Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid/oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure benzoylacetonitrile product.
-
-
Verification (Self-Validation):
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the correct mass and structure have been obtained before proceeding.
-
Diagram: Synthetic Workflow
Caption: Generalized workflow for the synthesis of a key insecticide precursor from this compound.
Exploratory Application: Scaffolding for Novel Herbicides
Rationale: Benzoic acid derivatives have a long history as herbicides, most notably as synthetic auxin mimics.[11] The unique electronic profile of this compound makes it an attractive scaffold for generating novel herbicidal candidates that may operate through different mechanisms of action, such as enzyme inhibition.[12] This protocol details an exploratory workflow for creating a small library of amide derivatives for high-throughput screening.
Protocol 2: Parallel Synthesis of an Amide Library for Herbicidal Screening
Objective: To generate a diverse set of N-substituted amides from this compound for screening against herbicidal targets.
Materials:
-
This compound
-
A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous DMF
-
96-well reaction block
-
Multi-channel pipette
-
Centrifugal evaporator
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M stock solution of the coupling reagent (e.g., HATU) in anhydrous DMF.
-
Prepare a 0.4 M stock solution of the base (DIPEA) in anhydrous DMF.
-
In individual vials or a separate 96-well plate, prepare 0.22 M stock solutions of each amine to be tested.
-
-
Reaction Setup (in 96-well block):
-
Rationale: A 96-well format allows for the rapid, parallel synthesis of many derivatives under identical conditions, which is ideal for building a screening library.
-
To each well of the reaction block, add 50 µL (1.0 eq) of the this compound stock solution.
-
Add 55 µL (1.1 eq) of the desired amine stock solution to its designated well.
-
Add 50 µL (1.0 eq) of the HATU stock solution to each well.
-
Initiate the reaction by adding 50 µL (2.0 eq) of the DIPEA stock solution to each well.
-
-
Reaction and Isolation:
-
Seal the reaction block and allow it to shake at room temperature for 12-16 hours.
-
After the reaction is complete, remove the solvent from all wells simultaneously using a centrifugal evaporator.
-
Re-dissolve the crude products in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 10 mM) for direct use in biological screening assays.
-
-
Quality Control (Self-Validation):
-
Select a representative subset of wells (e.g., 5-10%) for analysis by LC-MS to confirm the presence of the desired product mass and to estimate the purity of the library compounds. This validates the reliability of the parallel synthesis method.
-
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern agrochemical researcher. Its inherent features—the stabilizing and potency-enhancing trifluoromethyl group and the versatile cyano and carboxylic acid handles—provide a robust platform for innovation. By following logical and validated synthetic protocols, scientists can efficiently construct complex molecular architectures, paving the way for the discovery of next-generation insecticides, herbicides, and fungicides with improved performance and safety profiles.
References
- 1. biesterfeld.no [biesterfeld.no]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agcchem.com [agcchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. capotchem.com [capotchem.com]
- 6. 4-シアノ-2-フルオロ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interesjournals.org [interesjournals.org]
- 10. youtube.com [youtube.com]
- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural Compounds as Next-Generation Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of 4-Cyano-2-(trifluoromethyl)benzoic Acid for Advanced Pharmaceutical Applications
Introduction: The Strategic Value of a Multifunctional Scaffold
4-Cyano-2-(trifluoromethyl)benzoic acid is a uniquely functionalized aromatic compound that has emerged as a cornerstone building block in modern medicinal chemistry. Its strategic value lies in the orthogonal reactivity of its three key functional groups: a carboxylic acid, a cyano group, and a trifluoromethyl (CF₃) group. This distinct arrangement provides a versatile platform for synthesizing complex molecular architectures with tailored pharmacological profiles.
-
The Trifluoromethyl Group (CF₃): This electron-withdrawing group is a critical tool for fine-tuning the physicochemical properties of a drug candidate. It significantly enhances metabolic stability by blocking sites prone to enzymatic degradation and increases lipophilicity, which can improve membrane permeability and bioavailability. The CF₃ group's steric and electronic properties can also lead to stronger, more selective binding interactions with biological targets.
-
The Carboxylic Acid (-COOH): As the primary handle for derivatization, the carboxylic acid group allows for the straightforward formation of amides and esters. This enables the introduction of a vast array of chemical diversity, crucial for structure-activity relationship (SAR) studies.
-
The Cyano Group (-CN): More than just a simple substituent, the cyano group acts as a versatile synthetic intermediate. It can
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Cyano-2-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the synthesis of 4-Cyano-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. The information is structured to provide not just solutions, but also the underlying scientific principles to empower your synthetic strategies.
I. Troubleshooting Guide: Common Synthetic Issues
The synthesis of this compound can be approached through several routes, each with its own set of potential challenges. This section addresses the most common problems encountered in two prevalent synthetic pathways:
-
Route A: Hydrolysis of a nitrile precursor, such as 4-bromo-3-(trifluoromethyl)benzonitrile.
-
Route B: Cyanation of a benzoic acid precursor, often involving a Sandmeyer reaction or palladium-catalyzed cross-coupling.
Issue 1: Incomplete Hydrolysis of the Nitrile Group (Route A)
Question: My hydrolysis of 4-bromo-3-(trifluoromethyl)benzonitrile to the corresponding carboxylic acid is sluggish and gives low yields. What factors could be contributing to this, and how can I improve the conversion?
Answer:
Incomplete hydrolysis is a frequent challenge, often stemming from the electronic nature of the substrate and suboptimal reaction conditions. The electron-withdrawing effects of both the trifluoromethyl and cyano groups can influence the reactivity of the nitrile.
Causality and Solutions:
-
Reaction Conditions: Standard hydrolysis conditions (e.g., aqueous NaOH or H₂SO₄ at reflux) may be insufficient. The stability of the benzonitrile derivative necessitates more forcing conditions.
-
Protocol Adjustment: Consider using a mixture of acetic acid and concentrated sulfuric acid at elevated temperatures (e.g., 120-150°C). This combination provides a strongly acidic medium and a higher boiling point, facilitating the hydration of the nitrile to the amide, followed by hydrolysis to the carboxylic acid.
-
-
Phase Transfer Catalysis: If using a biphasic system (e.g., aqueous NaOH and an organic solvent), the reaction can be limited by the interface.
-
Protocol Adjustment: The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly enhance the reaction rate by transporting the hydroxide ion into the organic phase.
-
-
Microwave Irradiation: For rapid optimization, microwave-assisted synthesis can be highly effective. The high temperatures and pressures achieved in a sealed microwave vessel can dramatically reduce reaction times from hours to minutes.
Issue 2: Side Reactions During Sandmeyer Cyanation (Route B)
Question: I am attempting a Sandmeyer reaction to convert 4-amino-2-(trifluoromethyl)benzoic acid to this compound, but I am observing significant byproduct formation and low yields of the desired nitrile. What are the likely side reactions, and how can I suppress them?
Answer:
The Sandmeyer reaction, while powerful, is sensitive to reaction conditions, and several competing pathways can reduce the yield of the desired aryl nitrile.[1][2][3]
Causality and Solutions:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable at elevated temperatures. Premature decomposition can lead to the formation of phenols (reaction with water) or other undesired products.
-
Protocol Adjustment: Maintain a low temperature (0-5°C) throughout the diazotization step (formation of the diazonium salt from the aniline with nitrous acid) and the subsequent cyanation. Ensure the dropwise addition of the diazonium salt solution to the copper(I) cyanide solution to control the reaction exotherm.
-
-
Formation of Azo Compounds: The diazonium salt can couple with the starting aniline or other aromatic species present in the reaction mixture to form colored azo compounds.
-
Protocol Adjustment: Ensure complete conversion of the aniline to the diazonium salt before proceeding with the cyanation step. This can be monitored using starch-iodide paper to detect excess nitrous acid.
-
-
Reductive Deamination: Hypophosphorous acid (H₃PO₂) or ethanol, sometimes used in diazotization, can reduce the diazonium salt, leading to the formation of 2-(trifluoromethyl)benzoic acid.
-
Protocol Adjustment: Avoid the use of reducing agents unless the desired outcome is deamination. Use a non-reducing acid like HCl or H₂SO₄ for the diazotization.
-
Issue 3: Catalyst Poisoning in Palladium-Catalyzed Cyanation (Route B)
Question: My palladium-catalyzed cyanation of 4-bromo-2-(trifluoromethyl)benzoic acid is not proceeding to completion, and I suspect catalyst deactivation. What causes this, and what are the remedies?
Answer:
Palladium catalysts are notoriously susceptible to poisoning by cyanide ions.[4][5] This is a primary cause of low conversion in these cross-coupling reactions.
Causality and Solutions:
-
Excess Cyanide Concentration: High concentrations of free cyanide in the reaction mixture can bind irreversibly to the palladium center, leading to the formation of stable and catalytically inactive palladium-cyanide complexes.[4]
-
Choice of Cyanide Source: Use a cyanide source with low solubility in the reaction solvent, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[5][6] These reagents provide a slow, controlled release of cyanide, minimizing catalyst poisoning.
-
Protocol Adjustment: Avoid highly soluble cyanide salts like NaCN or KCN unless using anhydrous conditions and specialized protocols.[4]
-
-
Ligand Selection: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the desired catalytic cycle.
-
Protocol Adjustment: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBu₃P. These ligands can stabilize the active Pd(0) species and facilitate reductive elimination, the final step in the catalytic cycle.
-
-
Reaction Conditions: The solvent and base can significantly impact catalyst stability and activity.
-
Protocol Adjustment: Aprotic polar solvents like DMF, DMAc, or NMP are often effective. The addition of a mild base can be beneficial, but strong bases may promote catalyst degradation. Some modern protocols have shown success in aqueous media, which can mitigate some of the challenges associated with catalyst deactivation.[6][7]
-
Issue 4: Difficult Purification of the Final Product
Question: I have successfully synthesized this compound, but I am struggling to purify it from starting materials and byproducts. What are the recommended purification strategies?
Answer:
Purification can be challenging due to the similar polarities of the product and certain impurities. A multi-step approach is often necessary.
Causality and Solutions:
-
Acid-Base Extraction: The carboxylic acid functionality of the product provides a convenient handle for separation.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to deprotonate the carboxylic acid and transfer it to the aqueous layer as its carboxylate salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any neutral or basic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~2 to re-protonate the carboxylate and precipitate the desired this compound.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
-
Recrystallization: If impurities co-precipitate during the acid-base workup, recrystallization is an effective secondary purification step.
-
Solvent Selection: A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common choices include ethanol/water, acetone/water, or toluene.
-
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography may be required.
-
Eluent System: A gradient of ethyl acetate in hexanes, often with the addition of a small amount of acetic acid (0.5-1%) to the mobile phase, can improve the peak shape and separation of acidic compounds.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The most common synthetic strategies start from substituted toluenes, anilines, or benzoic acids. Key transformations include:
-
Oxidation and Cyanation: Starting from 3-(trifluoromethyl)toluene, one can perform bromination followed by oxidation of the methyl group to a carboxylic acid and subsequent cyanation of the aryl bromide.
-
Sandmeyer Reaction: This classic method involves the diazotization of 4-amino-2-(trifluoromethyl)benzonitrile followed by hydrolysis of the nitrile, or diazotization of 4-amino-2-(trifluoromethyl)benzoic acid followed by cyanation.[1][3][8]
-
Palladium-Catalyzed Cyanation: This modern approach uses a palladium catalyst to couple a cyanide source (e.g., Zn(CN)₂) with an aryl halide or triflate, such as 4-bromo-2-(trifluoromethyl)benzoic acid.[4][5][6][9]
Q2: How does the trifluoromethyl group affect the synthesis?
A2: The strongly electron-withdrawing trifluoromethyl (-CF₃) group has several significant effects:
-
Directing Group: It is a meta-director in electrophilic aromatic substitution reactions. This must be considered when planning the order of substituent introduction.
-
Reactivity: It deactivates the aromatic ring towards electrophilic attack but activates it towards nucleophilic aromatic substitution (SNAAr).
-
Acidity: It increases the acidity of the benzoic acid proton, which can affect its solubility and reactivity in certain transformations.
Q3: What are the typical reaction conditions for the hydrolysis of the nitrile group to a carboxylic acid?
A3: Due to the electron-withdrawing nature of the substituents, forcing conditions are often required. A common and effective method involves heating the nitrile in a mixture of a strong acid, such as concentrated sulfuric acid, and a co-solvent like acetic acid or water at temperatures ranging from 100°C to reflux.
Q4: Are there any specific safety precautions to consider during this synthesis?
A4: Yes, several safety measures are crucial:
-
Cyanide Handling: All cyanide-containing reagents (e.g., CuCN, Zn(CN)₂, KCN) are highly toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Acidification of cyanide salts generates highly toxic hydrogen cyanide (HCN) gas; therefore, all cyanide waste must be quenched with an oxidizing agent like bleach before disposal.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is standard practice to generate and use them in situ in cold aqueous solutions.
-
Strong Acids and Bases: The use of concentrated acids (H₂SO₄, HCl) and strong bases (NaOH) requires appropriate PPE to prevent chemical burns.
III. Experimental Protocols & Data
Table 1: Comparison of Cyanation Methods for Aryl Bromides
| Method | Cyanide Source | Catalyst | Typical Temp. (°C) | Advantages | Disadvantages |
| Sandmeyer | CuCN | Stoichiometric Cu(I) | 0 - 100 | Cost-effective, well-established | Stoichiometric copper waste, potential for side reactions |
| Rosenmund-von Braun | CuCN | Stoichiometric Cu(I) | 150 - 250 | Effective for aryl iodides | High temperatures, stoichiometric copper waste |
| Pd-Catalyzed | Zn(CN)₂ | Pd(0) complex | 40 - 120 | High functional group tolerance, milder conditions[6][7] | Catalyst cost, sensitivity to poisoning[4][5] |
| Pd-Catalyzed | K₄[Fe(CN)₆] | Pd(0) complex | 80 - 140 | Non-toxic cyanide source, cost-effective[5] | Can require higher temperatures |
Protocol 1: Palladium-Catalyzed Cyanation of 4-Bromo-2-(trifluoromethyl)benzoic acid
This protocol is adapted from modern methodologies emphasizing milder conditions and reduced catalyst poisoning.[6]
-
Reaction Setup: In a glovebox, add 4-bromo-2-(trifluoromethyl)benzoic acid (1.0 equiv), zinc cyanide (0.6 equiv), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and XPhos ligand (4 mol%) to an oven-dried reaction vessel equipped with a stir bar.
-
Solvent Addition: Remove the vessel from the glovebox and add anhydrous, degassed DMAc (N,N-dimethylacetamide) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel and proceed with an acid-base extraction as described in the "Difficult Purification" section above to isolate the final product.
IV. Diagrams
Troubleshooting Workflow for Pd-Catalyzed Cyanation
Caption: Decision tree for troubleshooting low yields in Pd-catalyzed cyanation reactions.
General Synthetic Pathways Overview
Caption: Common synthetic routes to this compound.
V. References
-
Vertex AI Search, Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile: An Overview. Accessed January 5, 2026.
-
Wikipedia, Sandmeyer reaction. Accessed January 5, 2026.
-
Sigma-Aldrich, 4-Cyano-2-fluorobenzoic acid 97. Accessed January 5, 2026.
-
Pundir, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: --INVALID-LINK--
-
The Royal Society of Chemistry, SUPPLEMENTARY INFORMATION. Accessed January 5, 2026.
-
Echemi, BENZOIC ACID, 4-CYANO-2-(TRIFLUOROMETHYL). Accessed January 5, 2026.
-
Google Patents, CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. Accessed January 5, 2026.
-
Journal of Biomedical Research & Environmental Sciences, Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Accessed January 5, 2026.
-
MDPI, Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Accessed January 5, 2026.
-
Anderson, K. W., et al. (2012). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition. Available at: --INVALID-LINK--
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available at: --INVALID-LINK--
-
Senecal, T. D. (2013). Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides. DSpace@MIT. Available at: --INVALID-LINK--
-
Organic Chemistry Portal, Sandmeyer Reaction. Accessed January 5, 2026.
-
ChemicalBook, 4'-CYANO-2,2,2-TRIFLUOROACETOPHENONE synthesis. Accessed January 5, 2026.
-
Master Organic Chemistry, Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Accessed January 5, 2026.
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available at: --INVALID-LINK--
-
Schareina, T., et al. (2007). Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent. Chemistry - A European Journal. Available at: --INVALID-LINK--
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides [dspace.mit.edu]
Technical Support Center: Optimizing Reaction Conditions for 4-Cyano-2-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the synthesis and optimization of 4-Cyano-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, which is often prepared via a palladium-catalyzed cyanation of an aryl halide precursor.
Issue 1: Low or No Product Yield
Q: My palladium-catalyzed cyanation reaction to synthesize this compound is resulting in a low or non-existent yield. What are the primary factors to investigate?
A: Low to no product yield in palladium-catalyzed cross-coupling reactions is a frequent issue that can be systematically addressed.[1] Begin by assessing the quality of your reagents and the reaction setup itself.
Initial Troubleshooting Steps:
-
Reagent Purity: Ensure all starting materials, including the aryl halide (e.g., 4-bromo-2-(trifluoromethyl)benzoic acid), the cyanide source, solvent, and any additives, are of high purity and anhydrous. The presence of moisture can significantly impede the reaction.[1]
-
Catalyst and Ligand Integrity: The activity of the palladium catalyst and the chosen ligand is paramount. Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species for the catalytic cycle to commence.[1][2] If this reduction is inefficient, the reaction will not proceed effectively. Consider the following:
-
Pre-catalyst Choice: Modern palladacycle precatalysts often provide more reliable in situ generation of the active catalyst compared to traditional sources like Pd(OAc)₂.[3][4]
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Bulky, electron-rich phosphine ligands are often effective in cyanation reactions.[5]
-
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to oxygen.[1] Ensure your reaction vessel has been thoroughly degassed and is maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
-
Cyanide Source: The choice and handling of the cyanide source are critical.
-
Zinc Cyanide (Zn(CN)₂): A commonly used reagent that is less toxic than alkali metal cyanides. However, its low solubility can sometimes lead to irreproducible results.[3]
-
Potassium Ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and convenient alternative cyanide source.[3][6]
-
Catalyst Poisoning: Excess cyanide ions in the reaction mixture can poison the palladium catalyst, deactivating it and halting the catalytic cycle.[3][5][7] Using a cyanide source with lower solubility or controlled addition can mitigate this issue.[5]
-
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Issue 2: Presence of Significant Side Products
Q: My reaction is producing the desired this compound, but I'm also observing significant side products. What are the likely culprits and how can I minimize them?
A: The formation of side products can often be attributed to competing reaction pathways or degradation of starting materials or products.
Common Side Reactions and Solutions:
-
Hydrolysis of the Trifluoromethyl Group: The -CF₃ group can be susceptible to hydrolysis under certain conditions, particularly with strong bases and elevated temperatures, leading to the formation of a carboxylic acid.[8][9][10][11]
-
Mitigation: Employ milder bases and lower reaction temperatures. If a strong base is necessary, consider shorter reaction times.
-
-
Hydrolysis of the Cyano Group: The nitrile (-CN) group can also undergo hydrolysis to form an amide and subsequently a carboxylic acid, especially under acidic or basic conditions with prolonged heating.[12]
-
Mitigation: Careful control of pH and reaction time is crucial. If the reaction requires acidic or basic conditions, aim for the mildest effective conditions and monitor the reaction progress closely to avoid over-reaction.
-
-
Homocoupling of the Aryl Halide: This side reaction can occur, leading to the formation of a biphenyl species.
-
Mitigation: Optimizing the catalyst-to-ligand ratio and ensuring the efficient generation of the active Pd(0) catalyst can help suppress this side reaction.[4]
-
Table 1: Troubleshooting Common Side Products
| Side Product | Potential Cause | Recommended Action |
| 4-Carboxy-2-(trifluoromethyl)benzoic acid | Hydrolysis of the cyano group | Use milder reaction conditions (lower temperature, less harsh pH); shorten reaction time.[12] |
| 4-Cyano-2-carboxybenzoic acid | Hydrolysis of the trifluoromethyl group | Avoid strong bases and high temperatures; consider alternative, milder bases.[8][9][10] |
| Biphenyl derivative | Homocoupling of the aryl halide | Optimize catalyst and ligand loading; ensure efficient catalyst activation.[4] |
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify the final this compound product from the reaction mixture. What purification strategies are most effective?
A: Purification can be challenging due to the presence of residual catalyst, ligands, and side products. A multi-step approach is often necessary.
Recommended Purification Protocol:
-
Initial Workup: After the reaction is complete, a standard aqueous workup is typically performed. The pH of the aqueous layer can be adjusted to facilitate the separation of the acidic product from non-acidic impurities.
-
Filtration: If a heterogeneous catalyst like Pd/C is used, it can be removed by filtration through a pad of Celite.[7]
-
Column Chromatography: Silica gel chromatography is a common and effective method for separating the desired product from closely related impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically employed.
-
Recrystallization: If the product obtained after chromatography is still not sufficiently pure, recrystallization from a suitable solvent system can be an excellent final purification step.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a palladium-catalyzed cyanation to synthesize this compound?
A1: A good starting point for optimization would be to use a palladium precatalyst with a suitable phosphine ligand.[3][13]
Table 2: General Starting Conditions for Palladium-Catalyzed Cyanation
| Parameter | Recommended Starting Point |
| Palladium Source | Pd(OAc)₂ or a palladacycle precatalyst (e.g., G3-XPhos) (0.5-2 mol%)[3][4] |
| Ligand | Buchwald-type phosphine ligand (e.g., XPhos, SPhos) (1-4 mol%)[3] |
| Cyanide Source | Zn(CN)₂ (0.6-1.2 equivalents) or K₄[Fe(CN)₆] (0.5-1.0 equivalents)[3][13] |
| Base | A mild inorganic base such as K₂CO₃ or KOAc[3][14] |
| Solvent | Anhydrous polar aprotic solvent (e.g., DMF, DMAc, or dioxane)[7][14] |
| Temperature | 70-120 °C[3][14] |
It is crucial to note that these are general guidelines, and the optimal conditions will depend on the specific aryl halide substrate and other reaction parameters.[15]
Q2: How does the electronic nature of the substituents on the aryl halide affect the cyanation reaction?
A2: The electronic properties of the substituents on the aryl halide can significantly influence the rate and efficiency of the palladium-catalyzed cyanation. Generally, electron-withdrawing groups can facilitate the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[14] Conversely, electron-donating groups may slow down this step.[13] The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which should favor the oxidative addition.
Q3: Can I use copper cyanide (CuCN) for this reaction?
A3: While copper cyanide has been traditionally used in cyanation reactions (the Rosenmund-von Braun reaction), these methods often require harsh conditions, such as high temperatures, and can generate stoichiometric amounts of heavy metal waste.[3] Palladium-catalyzed methods are generally preferred due to their milder reaction conditions and greater functional group tolerance.[3][5]
Q4: What are the safety precautions I should take when working with cyanide reagents?
A4: All cyanide-containing compounds are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of the procedures for quenching and disposing of cyanide waste according to your institution's safety guidelines. Zinc cyanide is considered less toxic than alkali metal cyanides but should still be handled with care.[13]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at different time points and analyzing them using techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the yield of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze the crude reaction mixture to determine the conversion and identify major products and byproducts.
Catalytic Cycle of Palladium-Catalyzed Cyanation
Caption: The catalytic cycle for palladium-catalyzed cyanation of aryl halides.
This general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source, and finally reductive elimination to yield the aryl nitrile product and regenerate the Pd(0) catalyst.[5][6]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 15. BJOC - Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning [beilstein-journals.org]
Technical Support Center: Synthesis of 4-Cyano-2-(trifluoromethyl)benzoic acid
Welcome to the technical support center for the synthesis of 4-Cyano-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. By combining established chemical principles with practical, field-proven insights, this document serves as a comprehensive resource for improving yield, ensuring purity, and troubleshooting your experimental workflow.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent problems encountered during the synthesis of this compound, particularly focusing on the widely used Grignard carboxylation route starting from 4-bromo-3-(trifluoromethyl)benzonitrile.
Question 1: I am experiencing very low or no formation of the Grignard reagent. What are the likely causes and how can I fix this?
Answer: Failure to initiate the Grignard reaction is a classic and frustrating issue, almost always stemming from the presence of proton sources or a passivated magnesium surface.
Root Cause Analysis:
-
Water Contamination: Grignard reagents are extremely strong bases and will be instantly quenched by even trace amounts of water.[1] This includes moisture in your glassware, solvent, starting material, or from the atmosphere. The partially-bonded carbanion of the Grignard reagent will readily abstract a proton from water, destroying the reagent.
-
Magnesium Oxide Layer: Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the organohalide from reacting with the underlying metal.
-
Impurities in Starting Material: The starting halide, 4-bromo-3-(trifluoromethyl)benzonitrile, may contain acidic impurities or inhibitors from its synthesis or storage.
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions:
-
Glassware: All glassware must be oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon immediately before use. Do not rely on air-drying.
-
Solvent: Use freshly opened anhydrous solvents (diethyl ether or THF) or solvent purified through a dedicated solvent purification system. THF is generally preferred for its higher boiling point and better solvating properties for the Grignard reagent.
-
Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire setup and reaction duration.
-
-
Magnesium Activation:
-
Mechanical Activation: Before the reaction, gently crush the magnesium turnings with a mortar and pestle to expose a fresh, unoxidized surface.
-
Chemical Activation: The most reliable method is to add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent. The reaction of these activators with magnesium is exothermic and visually apparent, indicating the surface is now active and ready for the main reaction.[2]
-
-
Initiation Assistance:
-
Add a small portion (5-10%) of your 4-bromo-3-(trifluoromethyl)benzonitrile solution to the activated magnesium.
-
Gentle heating with a heat gun may be required to initiate the reaction. Look for signs of a sustained exotherm (gentle refluxing of the solvent) and the disappearance of the iodine color. Once initiated, add the remaining halide solution dropwise to maintain a controlled reflux.
-
Troubleshooting Logic for Grignard Formation
Caption: Troubleshooting workflow for failed Grignard reagent formation.
Question 2: My Grignard reaction initiated, but the final yield of benzoic acid after carboxylation is poor. Where did my product go?
Answer: A low yield after a successful Grignard formation points to issues during the carboxylation or work-up stages. The Grignard reagent is nucleophilic and can react with other electrophiles besides your intended carbon dioxide.
Root Cause Analysis:
-
Premature Quenching: The Grignard reagent can be quenched by atmospheric CO₂ or moisture if the reaction is exposed to air before or during the addition to the dry ice.
-
Inefficient Carboxylation: Simply pouring the Grignard solution onto solid CO₂ can be inefficient. The sublimation of CO₂ can create a gaseous layer that insulates the solid from the reagent. Furthermore, the carboxylate salt formed can precipitate and coat the remaining dry ice, preventing further reaction.
-
Side Reactions: The primary side reaction is the formation of a biphenyl byproduct via a coupling reaction. This is more prevalent if the local concentration of the organohalide is too high during its addition to the magnesium.
-
Work-up Losses: The target benzoic acid is amphiphilic. Improper pH control during the acid-base extraction can lead to significant product loss in the wrong layer.
Troubleshooting Protocol:
-
Optimize Carboxylation:
-
Use a large excess (at least 5-10 equivalents) of freshly crushed, high-quality dry ice to maximize the surface area.
-
Instead of pouring the reagent onto the dry ice, transfer the dry ice to the reaction flask containing the Grignard reagent (or vice-versa via cannula) while vigorously stirring. This ensures the reagent is always in an environment saturated with CO₂.[1]
-
Allow the reaction mixture to warm slowly to room temperature to ensure all the CO₂ has sublimed and reacted.
-
-
Minimize Side Reactions:
-
During the Grignard formation, ensure the dropwise addition of the 4-bromo-3-(trifluoromethyl)benzonitrile is slow enough to maintain a gentle, controlled reflux. This avoids a buildup of unreacted halide that can lead to coupling byproducts.
-
-
Perfect the Work-up:
-
After carboxylation, the mixture contains the magnesium carboxylate salt. Quench the reaction by adding aqueous acid (e.g., 1M HCl) until the aqueous layer is distinctly acidic (pH 1-2). This protonates the carboxylate to form the desired benzoic acid.
-
Perform an extraction. The organic layer will contain the desired benzoic acid and any neutral byproducts (like biphenyl).
-
To purify, extract the organic layer with an aqueous base (e.g., 5% NaOH). The benzoic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. The neutral biphenyl impurity will remain in the organic layer, which can now be discarded.[1]
-
Carefully re-acidify the separated aqueous layer with concentrated HCl until the product fully precipitates. Cool the mixture in an ice bath to maximize precipitation before collecting the solid by vacuum filtration.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Is Grignard carboxylation the only viable route? What about direct hydrolysis of the nitrile?
A1: While Grignard carboxylation is a robust and common method, direct hydrolysis of the nitrile group in a precursor like 4-methyl-3-(trifluoromethyl)benzonitrile followed by oxidation of the methyl group is a potential alternative. However, hydrolysis of sterically hindered or electronically deactivated nitriles can be challenging, often requiring harsh conditions (strong acid or base, high temperatures) which can lead to decomposition or side reactions on the trifluoromethyl group.[3][4][5] The Grignard route is often preferred for its reliability and milder conditions for the final C-C bond formation.
Q2: How can I effectively monitor the reaction progress?
A2: Thin Layer Chromatography (TLC) is the most straightforward method.
-
For Grignard Formation: Take a small aliquot from the reaction, carefully quench it with dilute acid, and extract with ethyl acetate. Spot this on a TLC plate against your starting material (4-bromo-3-(trifluoromethyl)benzonitrile). A complete reaction will show the disappearance of the starting material spot.
-
For Carboxylation: After the work-up, you can run a TLC of your crude product. The benzoic acid product will be significantly more polar than the starting bromide or any biphenyl byproduct and will have a much lower Rf value.
Q3: What are the best practices for achieving >99% purity of the final product?
A3: High purity is achieved through a combination of a clean reaction and meticulous purification.
-
Reaction: Minimize the formation of the biphenyl byproduct as described in the troubleshooting section.
-
Purification: The acid-base extraction is a very effective first-pass purification.[1] For the highest purity, the solid product obtained after precipitation should be recrystallized. A suitable solvent system can be determined empirically, but mixtures of ethanol/water or toluene/hexanes are common starting points for benzoic acids.
Section 3: Key Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should adapt them based on their specific lab conditions and scale.
Table 1: Optimized Reaction Parameters
| Parameter | Value | Rationale |
| Starting Material | 4-bromo-3-(trifluoromethyl)benzonitrile | Commercially available and suitable for Grignard formation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solvating properties for the Grignard reagent and a suitable boiling point for reflux. |
| Mg Activation | 1-2 crystals of Iodine (I₂) | Reliable chemical activation to remove the passivating MgO layer. |
| Grignard Formation Temp. | ~65°C (Reflux of THF) | Controlled reflux indicates a healthy, ongoing reaction. |
| Carboxylation Agent | Crushed Dry Ice (Solid CO₂) | Large excess ensures complete reaction and minimizes side reactions with other electrophiles. |
| Work-up (Acid) | 1 M Hydrochloric Acid (HCl) | Protonates the magnesium carboxylate salt to form the free benzoic acid. |
| Purification | 5% Sodium Hydroxide (NaOH) / HCl | Standard acid-base extraction to separate the acidic product from neutral impurities. |
Protocol 1: Synthesis of this compound via Grignard Carboxylation
Step A: Grignard Reagent Formation
-
Assemble a three-neck round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Oven-dry all glassware and cool under a stream of dry nitrogen.
-
To the flask, add magnesium turnings (1.2 eq) and a single crystal of iodine.
-
Add a portion of anhydrous THF via syringe to cover the magnesium.
-
Dissolve 4-bromo-3-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add ~10% of the bromide solution to the magnesium suspension. Gently warm the flask with a heat gun until the iodine color fades and gentle boiling begins.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at reflux for an additional 60 minutes to ensure complete conversion. The solution should appear grey and slightly viscous.
Step B: Carboxylation and Work-up
-
In a separate, larger flask, place a large excess (~10 eq) of freshly crushed dry ice.
-
Cool the Grignard reagent solution to room temperature. Under a positive flow of nitrogen, transfer the Grignard solution onto the dry ice via cannula with vigorous stirring.
-
Allow the mixture to stir and slowly warm to room temperature overnight.
-
Slowly quench the reaction by adding 1 M HCl solution. Continue adding acid until all solids have dissolved and the aqueous layer is acidic (test with pH paper).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Extract the combined organic layers with 5% aqueous NaOH (3x). The product will move to the aqueous layer.
-
Combine the basic aqueous extracts and cool in an ice bath. Slowly acidify with concentrated HCl with vigorous stirring until precipitation of the product is complete.
-
Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Overall Synthesis Workflow
Caption: Synthetic workflow from starting material to pure product.
References
Side reactions and byproducts in 4-Cyano-2-(trifluoromethyl)benzoic acid synthesis
Welcome to the technical support center for the synthesis of 4-Cyano-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges, side reactions, and byproduct formation encountered during the synthesis of this important building block. Our goal is to provide you with in-depth technical guidance and troubleshooting strategies rooted in established chemical principles.
I. Overview of the Synthetic Challenge
The synthesis of this compound presents a unique set of challenges due to the presence of three distinct functional groups on the aromatic ring: a nitrile, a carboxylic acid, and a trifluoromethyl group. The robust nature of the trifluoromethyl group is a key feature in many pharmaceuticals, offering enhanced metabolic stability and lipophilicity.[1][2] However, its strong electron-withdrawing character influences the reactivity of the entire molecule. The primary synthetic routes often involve multi-step processes where careful control of reaction conditions is paramount to minimize side reactions and ensure a high purity of the final product.
A common synthetic approach begins with a readily available substituted benzonitrile, such as 4-amino-2-(trifluoromethyl)benzonitrile, and proceeds through a Sandmeyer reaction to replace the amino group, followed by hydrolysis of a precursor functional group to the carboxylic acid. Alternatively, a route involving the oxidation of a methyl group on a precursor like 4-cyano-2-(trifluoromethyl)toluene could be envisioned, though this often presents its own set of challenges with over-oxidation or reaction with the nitrile. This guide will focus on the potential pitfalls of a common synthetic pathway involving the hydrolysis of a dinitrile precursor.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
FAQ 1: My final product is contaminated with a significant amount of an amide. How can I prevent this and purify my product?
Answer:
The presence of an amide, specifically 4-carbamoyl-2-(trifluoromethyl)benzoic acid, is the most common byproduct in this synthesis. It arises from the incomplete hydrolysis of the nitrile group to the carboxylic acid.[3][4]
Causality: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[5][6] If the reaction conditions (e.g., reaction time, temperature, or concentration of acid/base) are insufficient, the reaction can stall at the amide stage. The strong electron-withdrawing nature of the trifluoromethyl group can also influence the rate of hydrolysis.
Troubleshooting and Mitigation:
-
Reaction Conditions:
-
Acid-Catalyzed Hydrolysis: Ensure a sufficient excess of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) and prolong the reaction time or increase the temperature. Refluxing for an extended period (e.g., 12-24 hours) is often necessary for complete conversion.[4]
-
Base-Catalyzed Hydrolysis: Use a strong base like sodium hydroxide or potassium hydroxide in a suitable solvent (e.g., water or ethanol-water mixture) at elevated temperatures. Following the initial hydrolysis to the carboxylate salt, a separate acidification step is required to obtain the carboxylic acid.[4]
-
-
Purification:
-
Recrystallization: The difference in polarity and solubility between the carboxylic acid and the amide can be exploited for purification. Experiment with different solvent systems, such as ethanol/water or toluene, to selectively crystallize the desired carboxylic acid.
-
Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. A mobile phase with a gradient of increasing polarity (e.g., ethyl acetate in hexanes with a small amount of acetic acid) will typically elute the less polar carboxylic acid before the more polar amide.
-
FAQ 2: I am observing a byproduct that appears to have lost one or more fluorine atoms. What is happening and how can I avoid it?
Answer:
The trifluoromethyl group is generally stable; however, under certain harsh conditions, defluorination can occur.[1][2][3] This is a significant issue as it leads to impurities that can be difficult to separate from the desired product.
Causality: The C-F bond is strong, but the high electronegativity of the fluorine atoms makes the carbon atom of the CF3 group susceptible to nucleophilic attack, especially under strongly basic or superacidic conditions.[1][5] The presence of activating groups on the aromatic ring can exacerbate this issue. For instance, trifluoromethylphenols have been shown to undergo defluorination in aqueous environments.[4]
Troubleshooting and Mitigation:
-
Avoid Harsh Basic Conditions: When performing alkaline hydrolysis of the nitrile, use moderate temperatures and reaction times. Prolonged exposure to strong, hot alkali can promote defluorination.
-
Avoid Superacids: While strong acids are needed for nitrile hydrolysis, avoid using superacids like triflic acid (CF3SO3H) or fluorosulfonic acid (FSO3H) at high temperatures, as these have been shown to cause protolytic defluorination.[1]
-
Control Temperature: Carefully control the reaction temperature. For both acidic and basic hydrolysis, start with milder conditions and monitor the reaction progress. Only increase the temperature if the reaction is proceeding too slowly.
FAQ 3: My reaction starting from an amino precursor via a Sandmeyer reaction is giving a low yield and multiple byproducts. What are the likely side reactions?
Answer:
The Sandmeyer reaction, while powerful for introducing a cyano group, is known for producing byproducts.[7][8][9][10]
Causality: The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism involving a diazonium salt intermediate.[7] This reactive intermediate can undergo several competing reactions.
Common Side Reactions and Byproducts:
-
Phenol Formation: The diazonium salt can react with water in the reaction mixture to form a phenol, in this case, 4-hydroxy-2-(trifluoromethyl)benzonitrile. This is more prevalent at higher temperatures.
-
Reduction: The diazonium group can be reduced to a hydrogen atom, leading to the formation of 2-(trifluoromethyl)benzonitrile.
-
Azo Coupling: The diazonium salt can couple with the starting aniline or other aromatic compounds present in the reaction mixture to form colored azo compounds.
Troubleshooting and Mitigation:
-
Temperature Control: Keep the diazotization reaction at a low temperature (0-5 °C) to prevent premature decomposition of the diazonium salt.
-
Use of Copper(I) Cyanide: Ensure the use of a high-quality, reactive source of copper(I) cyanide. The reaction with the cyanide nucleophile should be initiated promptly after the formation of the diazonium salt.
-
pH Control: Maintain the appropriate acidic conditions during diazotization to stabilize the diazonium salt.
III. Visualizing the Reaction Pathways
The following diagrams illustrate the intended synthetic pathway and the formation of common byproducts.
References
- 1. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 4'-CYANO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Overcoming Solubility Challenges with 4-Cyano-2-(trifluoromethyl)benzoic Acid
Welcome to the technical support guide for 4-Cyano-2-(trifluoromethyl)benzoic acid (CAS No. 267242-09-1). This resource is designed for researchers, medicinal chemists, and formulation scientists who encounter solubility challenges with this compound. As a substituted benzoic acid, its physicochemical properties are dominated by a crystalline, aromatic structure further complicated by strongly electron-withdrawing trifluoromethyl and cyano groups. These features contribute to its utility as a synthetic building block but also result in poor aqueous solubility, a common bottleneck in experimental workflows.
This guide provides a foundational understanding of the factors governing its solubility and offers practical, step-by-step protocols to achieve stable solutions for your research needs.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in pure water?
A: The compound's insolubility in neutral water is expected. Its structure contains a large, non-polar aromatic ring and a hydrophobic trifluoromethyl group, which dominate its character[1]. While the carboxylic acid group is polar, its contribution is insufficient to overcome the hydrophobicity of the rest of the molecule, especially in its neutral, protonated form (R-COOH)[1]. Benzoic acid itself is already sparingly soluble in cold water; the addition of the bulky, non-polar trifluoromethyl group further decreases aqueous solubility.
Q2: I dissolved the compound in DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium or phosphate buffer. What happened?
A: This is a classic case of solvent-shifting precipitation. The compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO)[2]. However, when this concentrated DMSO stock is introduced into a predominantly aqueous environment, the DMSO is diluted, and the overall solvent polarity dramatically increases. The compound's solubility limit in this new, high-water-content solvent is much lower. You have exceeded this limit, causing the compound to crash out of solution. This is a common issue in high-throughput screening and biological assays[3].
Q3: What is the best general-purpose starting point for solubilizing this compound for a biological assay?
A: The most robust strategy is a two-part approach:
-
Prepare a high-concentration stock solution in an appropriate organic solvent, typically 10-50 mM in 100% DMSO or DMF.
-
Address the pH of the final aqueous medium. For dilution, instead of adding the stock to a neutral buffer, consider using a slightly alkaline buffer (e.g., pH 7.5-8.5) or pre-adjusting the pH of your solution. This converts the carboxylic acid to its much more soluble salt form, preventing precipitation upon dilution. This method is detailed in Section 3.
Q4: Can I improve solubility by heating the solution?
A: Heating can temporarily increase the rate of dissolution and the solubility limit. However, this is often not a reliable solution. The compound may precipitate back out as the solution cools to ambient or experimental temperatures (e.g., 37°C). Furthermore, prolonged heating can risk thermal degradation of the compound. This method should be used with caution and is generally not recommended for preparing stable stock solutions.
Section 2: Fundamental Principles of Solubility
To effectively troubleshoot solubility, it is crucial to understand the chemical principles at play. The behavior of this compound is governed by its structure, its acidic nature (pKa), and the properties of the solvent.
The Critical Impact of pH and pKa
The single most important factor for controlling the aqueous solubility of a carboxylic acid is pH[4][5]. The carboxylic acid group exists in an equilibrium between its protonated, neutral form (R-COOH) and its deprotonated, anionic salt form (R-COO⁻).
-
Below its pKa: The compound is primarily in the neutral R-COOH form. This form is less polar and has very low water solubility.
-
Above its pKa: The compound is primarily in the ionized R-COO⁻ form. This carboxylate anion is significantly more polar and orders of magnitude more soluble in water[6].
The pKa is the pH at which the R-COOH and R-COO⁻ forms are present in a 1:1 ratio[7]. While the exact pKa of this specific molecule is not readily published, the presence of two strong electron-withdrawing groups (-CF3, -CN) on the benzene ring will lower the pKa significantly compared to benzoic acid (pKa ≈ 4.2), likely into the range of 2.5-3.5. This means at physiological pH (~7.4), the compound will predominantly exist as the soluble carboxylate salt.
Caption: pH-dependent equilibrium of a carboxylic acid.
Solvent Selection and Co-Solvents
The principle of "like dissolves like" is a useful guide. The non-polar aromatic core of the molecule favors dissolution in organic solvents.
| Solvent Type | Examples | Interaction with this compound |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High Solubility. These solvents are excellent for preparing high-concentration stock solutions. A product page for a similar compound notes high solubility in DMSO[2]. |
| Polar Protic | Methanol, Ethanol | Moderate Solubility. Can be used but may not achieve the same high concentrations as DMSO or DMF. |
| Aqueous Buffers | PBS, TRIS, HEPES | Very Low Solubility (at neutral pH). Solubility is highly dependent on pH, as explained above. |
| Non-Polar | Toluene, Hexanes | Very Low to Insoluble. The polar carboxylic acid group prevents dissolution in highly non-polar solvents. |
Co-solvents are mixtures of water and a water-miscible organic solvent (like ethanol or DMSO). They work by reducing the overall polarity of the solvent system, creating a more favorable environment for the solute[8]. However, there is a limit; if the final concentration of the organic solvent is too low, precipitation will still occur.
Section 3: Troubleshooting Guides & Protocols
Guide 1: pH-Mediated Solubilization for Aqueous Applications
Objective: To prepare a stable aqueous stock solution by converting the acid to its highly soluble salt form in situ. This is the preferred method for most biological experiments where organic solvents must be minimized.
Principle: By adding a stoichiometric equivalent (or slight excess) of a base, we deprotonate the carboxylic acid, forming a salt that readily dissolves in water. This is a foundational technique for improving the solubility of acidic compounds[9][10].
Step-by-Step Protocol:
-
Calculate Molar Equivalents: Weigh the desired amount of this compound (M.W. = 215.13 g/mol ). Calculate the number of moles.
-
Prepare Base Solution: Prepare a dilute stock solution of a suitable base, such as 0.1 M or 1.0 M Sodium Hydroxide (NaOH).
-
Initial Suspension: Add the solid compound to the desired volume of high-purity water or buffer (e.g., to make a 10 mM final concentration). It will not dissolve and will form a suspension.
-
Titrate with Base: While stirring or vortexing vigorously, add 1.0 molar equivalent of the NaOH solution dropwise to the suspension.
-
Observe Dissolution: As the base is added, the solid should begin to dissolve as the soluble sodium salt is formed.
-
Adjust to Clarity: Continue adding the base dropwise until the solution becomes completely clear. A slight excess (e.g., 1.05-1.10 equivalents) may be necessary to ensure full conversion and stability.
-
Final pH Check & Adjustment: Check the pH of the final solution. It should be neutral to slightly basic. If necessary, adjust carefully with dilute HCl or NaOH.
-
Sterile Filtration: For biological applications, filter the final stock solution through a 0.22 µm syringe filter.
Self-Validation:
-
Success: A clear, particulate-free solution that remains stable upon storage at 4°C or -20°C.
-
Failure/Troubleshooting: If the solution remains cloudy, it may indicate insufficient base was added. If it precipitates upon storage, the concentration may be too high for that specific salt form, or the pH may have drifted downwards.
Caption: Workflow for pH-Mediated Solubilization Protocol.
Guide 2: Co-Solvent System for Initial Stock Preparation
Objective: To prepare a concentrated stock solution in an organic solvent, which can then be carefully diluted into aqueous media.
Principle: This method leverages the compound's high intrinsic solubility in polar aprotic solvents like DMSO. It is a pragmatic approach when direct aqueous solubilization is difficult or when a very high stock concentration is needed.
Step-by-Step Protocol:
-
Select Solvent: Choose 100% anhydrous DMSO or DMF for the highest concentration stocks.
-
Dissolution: Add the solid compound to the organic solvent. Use a vortex mixer or sonication bath to aid dissolution. The compound should dissolve readily to form a clear solution.
-
Dilution into Aqueous Medium: This is the critical step.
-
Perform serial dilutions rather than one large dilution.
-
Add the organic stock to the aqueous buffer, not the other way around.
-
Ensure rapid mixing (e.g., while vortexing the buffer) to minimize localized high concentrations that can cause precipitation.
-
Never exceed the final percentage of organic solvent tolerated by your assay (typically <1% and often <0.1% for cell-based assays).
-
Troubleshooting for Co-Solvent Method
| Symptom | Probable Cause | Suggested Solution |
| Precipitation on initial dilution | The final concentration exceeds the solubility limit in the aqueous/organic mixture. | 1. Decrease the final target concentration. 2. Increase the percentage of co-solvent in the final solution (if the assay allows). 3. Combine with the pH-mediation method: use a slightly alkaline buffer (pH > 7.5) for the dilution. |
| Solution becomes cloudy over time | Slow precipitation or crystallization is occurring. The solution is supersaturated and unstable. | The final concentration is too high for long-term stability. Prepare fresh dilutions before each experiment or lower the stock concentration. |
| Inconsistent assay results | Micro-precipitates, not visible to the eye, may be forming and interfering with the assay. | Centrifuge the diluted solution at high speed (e.g., >10,000 x g) for 5-10 minutes before taking the supernatant for the experiment. |
Section 4: Advanced Formulation Strategies
For drug development applications where oral bioavailability is a goal, more advanced formulation strategies are often required to overcome poor solubility[11]. These methods go beyond simple lab-bench solubilization:
-
Salt Screening: Systematically reacting the acidic compound with a wide array of basic counterions (e.g., potassium, calcium, tromethamine) to identify a salt form with optimal properties, including enhanced solubility, stability, and crystallinity[12].
-
Amorphous Solid Dispersions: Dispersing the compound at a molecular level within a hydrophilic polymer matrix. This prevents the compound from crystallizing, and the amorphous form typically has a much higher apparent solubility and faster dissolution rate than the crystalline form[13].
-
Particle Size Reduction: Techniques like micronization or nano-milling increase the surface area of the solid compound, which can improve the dissolution rate according to the Noyes-Whitney equation[14].
These approaches require specialized equipment and expertise but are powerful tools in pharmaceutical development for tackling compounds with solubility challenges[15].
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. reddit.com [reddit.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
- 9. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjpdft.com [rjpdft.com]
- 11. researchgate.net [researchgate.net]
- 12. research.aston.ac.uk [research.aston.ac.uk]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. youtube.com [youtube.com]
Refining analytical methods for 4-Cyano-2-(trifluoromethyl)benzoic acid detection
Welcome to the dedicated technical support resource for the analytical determination of 4-Cyano-2-(trifluoromethyl)benzoic acid. This guide is designed for researchers, analytical chemists, and quality control professionals who are developing and troubleshooting methods for this compound. Here, we synthesize foundational analytical principles with practical, field-tested expertise to address common challenges and ensure the integrity of your results.
Introduction to the Analyte
This compound is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] Its unique structure, featuring a carboxylic acid, a cyano group, and a trifluoromethyl group, presents specific challenges in analytical method development. Accurate quantification is critical for reaction monitoring, purity assessment, and quality control. This guide will focus on the most common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is a powerful and versatile technique for the analysis of this compound.[2] However, its acidic nature and potential for secondary interactions can lead to common chromatographic issues. This section provides a troubleshooting guide in a question-and-answer format to address specific problems you may encounter.
Frequently Asked Questions (FAQs) - HPLC Analysis
Q1: My peak for this compound is tailing significantly. What is the likely cause and how can I fix it?
A1: Peak tailing for acidic compounds like this compound is often caused by secondary interactions between the analyte and active sites on the stationary phase, such as exposed silanol groups on silica-based columns.[3][4]
-
Causality: At a mobile phase pH above the pKa of the silanol groups (typically around 4-5), they become ionized and can interact with the polar functional groups of your analyte, leading to a distorted peak shape.
-
Solution:
-
Lower the Mobile Phase pH: The most effective solution is to suppress the ionization of the silanol groups by lowering the pH of the mobile phase. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase can significantly improve peak shape.[3]
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping masks the majority of residual silanol groups, reducing the potential for secondary interactions.
-
Check for Column Overload: Injecting too concentrated a sample can also lead to peak tailing. Try diluting your sample and reinjecting to see if the peak shape improves.[3]
-
Q2: I'm observing inconsistent retention times for my analyte from one injection to the next. What should I investigate?
A2: Fluctuating retention times are a common issue in HPLC and can stem from several sources.[4]
-
Causality: Inconsistent mobile phase composition, temperature fluctuations, or a poorly equilibrated column can all lead to shifts in retention time.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent HPLC retention times.
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is thoroughly mixed. If using a buffer, confirm its concentration is sufficient (typically 10-25 mM) to provide consistent pH.[4]
-
Column Equilibration: Before starting your analytical run, allow sufficient time for the column to equilibrate with the mobile phase. This is especially important when changing mobile phases.
-
Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[3]
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a constant flow rate.[5]
-
Q3: I am seeing a noisy or drifting baseline in my chromatogram. What are the potential causes?
A3: A noisy or drifting baseline can obscure small peaks and affect integration accuracy. The mobile phase is a frequent culprit.
-
Causality: Contaminated or improperly prepared mobile phase, or a detector issue can lead to baseline disturbances.
-
Solutions:
-
Mobile Phase Purity: Use HPLC-grade solvents and freshly prepared aqueous buffers. Filter all aqueous components through a 0.45 µm filter to remove particulate matter.
-
Degassing: Ensure your mobile phase is adequately degassed to prevent air bubbles from entering the detector.
-
Detector Lamp: Check the age and performance of your detector lamp, as an aging lamp can cause baseline noise.
-
Recommended HPLC Protocol
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 5 µm, 4.6 x 250 mm (end-capped) | Provides good retention and peak shape for acidic compounds.[6] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Suppresses silanol interactions and ensures protonation of the analyte.[3] |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |
| Gradient | 30-70% B over 10 minutes | A gradient elution is often necessary to ensure good separation and peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times.[2] |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration. |
| Detection | UV at 254 nm | Aromatic compounds generally show good absorbance at this wavelength. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting Guide
Due to the low volatility of this compound, a derivatization step is typically required for GC-MS analysis.[2] This section addresses common issues related to this technique.
Frequently Asked Questions (FAQs) - GC-MS Analysis
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis.
-
Causality: this compound is a polar and non-volatile compound due to the carboxylic acid group. Direct injection into a GC would result in poor peak shape, thermal decomposition in the hot injector, and strong interactions with the stationary phase.
-
Derivatization Strategy: A common approach is to convert the carboxylic acid to a more volatile ester, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[7]
Q2: I am getting poor or no derivatization of my analyte. What could be the problem?
A2: Incomplete derivatization can lead to inaccurate and irreproducible results.
-
Causality: The presence of moisture, improper reaction conditions, or degradation of the derivatizing agent can all hinder the reaction.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Moisture will react with the derivatizing agent, reducing its effectiveness. Ensure all glassware is dry and use anhydrous solvents.
-
Optimize Reaction Conditions: The derivatization reaction may require heating. Experiment with different temperatures and reaction times to find the optimal conditions.
-
Check Reagent Quality: Derivatizing agents can degrade over time, especially if exposed to moisture. Use a fresh vial of the reagent if in doubt.
-
Q3: I am observing "ghost peaks" in my GC-MS chromatograms. Where are they coming from?
A3: Ghost peaks are peaks that appear in your chromatogram even when no sample is injected.[8]
-
Causality: These can arise from carryover from a previous injection, contamination in the syringe, septum bleed, or contamination in the carrier gas.
-
Solutions:
-
Injector Maintenance: Regularly clean the injector liner and replace the septum.
-
Syringe Wash: Implement a thorough syringe wash protocol between injections.
-
Bakeout: Bake out the column at a high temperature to remove any strongly retained compounds.[8]
-
Recommended GC-MS Protocol (with Derivatization)
This protocol outlines a general procedure for the derivatization and GC-MS analysis of this compound.
Derivatization Workflow
Caption: General workflow for derivatization prior to GC-MS analysis.
| Parameter | Recommended Condition | Rationale |
| Derivatization Reagent | BSTFA with 1% TMCS | A common and effective silylating agent.[7] |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm) | A non-polar column suitable for a wide range of compounds.[9] |
| Injector Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. |
| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | A typical temperature program to separate the analyte from other components. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas for GC-MS. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS. |
| MS Scan Range | 50-500 m/z | A broad scan range to capture the fragment ions of the derivatized analyte.[10] |
Sample Preparation
Proper sample preparation is crucial for obtaining reliable and accurate results.[11]
-
Solid Samples: Accurately weigh the solid sample and dissolve it in a suitable solvent such as methanol or acetonitrile. Ensure complete dissolution before further dilution or analysis.
-
Liquid Samples (e.g., reaction mixtures): If the analyte is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering components.[12]
-
Filtration: All samples should be filtered through a 0.45 µm syringe filter before injection into the HPLC or GC to prevent clogging of the system.[11]
References
- 1. Page loading... [wap.guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hplc.eu [hplc.eu]
- 5. lcms.cz [lcms.cz]
- 6. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 12. mdpi.com [mdpi.com]
Catalyst selection and optimization for reactions with 4-Cyano-2-(trifluoromethyl)benzoic acid
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center guide provides expert insights and practical troubleshooting for reactions involving the sterically hindered and electronically demanding substrate, 4-Cyano-2-(trifluoromethyl)benzoic acid. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the chemical causality behind experimental choices, empowering you to optimize your reactions effectively.
Section 1: Understanding the Substrate: The Challenge of Dueling Electron-Withdrawing Groups
This compound is a challenging substrate due to the powerful electron-withdrawing nature of both the cyano (-CN) and trifluoromethyl (-CF3) groups.[1] The trifluoromethyl group, in particular, is one of the most electron-withdrawing groups used in medicinal chemistry.[1] This electronic deficiency has profound implications for reactivity:
-
Deactivated Carboxylic Acid: The inductive effect of the adjacent -CF3 group and the resonance/inductive effect of the -CN group significantly lower the pKa of the carboxylic acid. While this makes the proton more acidic, it also deactivates the corresponding carboxylate anion, making it a weaker nucleophile. This can lead to sluggish amide and ester formation.
-
Electron-Poor Aromatic Ring: The aromatic ring is highly electron-deficient, which influences its participation in reactions like palladium-catalyzed cross-couplings. This property can make the final reductive elimination step of the catalytic cycle more difficult.[2]
Section 2: Amide Bond Formation: Troubleshooting and Optimization
Direct amidation is one of the most common transformations for this substrate. However, the deactivated nature of the carboxylic acid often leads to complications.
Q1: My standard amide coupling reaction (e.g., using EDC/HOBt) with this compound is slow and gives low yields. Why is this happening and what should I do?
A1: The low reactivity is primarily due to the electronically deactivated carboxylate. Standard coupling reagents may not be potent enough to activate the carboxylic acid efficiently for attack by the amine.
Troubleshooting Steps & Solutions:
-
Escalate Coupling Reagent Potency: Move to more powerful "uronium" or "phosphonium" based reagents. These form highly reactive activated esters that are more susceptible to nucleophilic attack even by weak amine nucleophiles.
-
Optimize Reaction Conditions: Increase the temperature or prolong the reaction time. Microwave-assisted heating can sometimes accelerate these difficult couplings.[3]
-
Consider Alternative Catalysts: For challenging couplings, consider catalytic methods using boronic acids or metal-based Lewis acids like TiF4 or Nb2O5, which can be effective for less reactive carboxylic acids.[4][5][6][7] Niobium(V) oxide (Nb2O5) has shown particular promise as a reusable, base-tolerant Lewis acid catalyst for the amidation of deactivated benzoic acids.[6][7]
Table 1: Comparison of Amide Coupling Reagents for Deactivated Acids
| Reagent Class | Examples | Potency | Common Byproducts | Notes |
| Carbodiimide | EDC, DCC | Moderate | Urea derivatives (can be difficult to remove) | Often requires an additive like HOBt or DMAP.[8] |
| Uronium | HATU, HBTU | High | Tetramethylurea (water-soluble) | Generally faster and more efficient for hindered/deactivated substrates. |
| Phosphonium | PyBOP, PyAOP | High | Phosphine oxide derivatives | Excellent for preventing racemization in chiral substrates. |
| Organocatalyst | Arylboronic acids | Varies | Water | A greener alternative, often requiring azeotropic water removal.[4][9] |
Workflow: Selecting an Amidation Strategy
Below is a decision-making workflow for selecting the appropriate amidation strategy when working with this compound.
Caption: Decision workflow for amidation strategy.
Section 3: Esterification: Overcoming Steric and Electronic Hurdles
Similar to amidation, the direct esterification of this compound can be challenging.
Q2: My Fischer esterification is not working. What are my options?
A2: The combination of steric hindrance from the ortho -CF3 group and the electronic deactivation of the carboxylate makes traditional acid-catalyzed esterification with simple alcohols difficult.
Recommended Approaches:
-
Heterogeneous Acid Catalysis: Solid acid catalysts like Amberlyst-15 or metal-organic frameworks (e.g., UiO-66-NH2) can be highly effective.[10][11][12] These often allow for easier product purification (catalyst is filtered off) and can be driven to completion by removing water, for instance with a Dean-Stark trap.[10]
-
Enzymatic Esterification: Lipases can offer high selectivity under mild conditions, which is particularly useful if other sensitive functional groups are present.[13] However, optimization of the solvent system and water content is crucial.[13]
-
Phase Transfer Catalysis (PTC): For certain applications, PTC using catalysts like tetrabutylammonium bromide (TBAB) can enhance the rate of esterification, especially in biphasic systems.[14] The hydrophobicity of the benzoic acid derivative is a key factor for success with this method.[14]
Protocol: Esterification using a Heterogeneous Catalyst (UiO-66-NH2)
This protocol is adapted from methodologies for fluorinated aromatic carboxylic acids.[11][12]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv), the desired alcohol (e.g., methanol, 20 equiv), and UiO-66-NH2 catalyst (10 mol%).
-
Solvent: Use a solvent that allows for azeotropic removal of water, such as toluene.
-
Reaction: Heat the mixture to reflux (approx. 110-150 °C) for 10-12 hours.[12] Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Filter to remove the heterogeneous catalyst. The catalyst can often be washed, dried, and reused.
-
Purification: Remove the solvent and excess alcohol under reduced pressure. Purify the resulting ester by column chromatography or recrystallization.
Section 4: Palladium-Catalyzed Cross-Coupling Reactions
When this molecule is derivatized to an aryl halide (e.g., 4-Cyano-2-(trifluoromethyl)bromobenzene), it becomes a substrate for powerful C-C and C-N bond-forming reactions.
Q3: I am attempting a Suzuki-Miyaura coupling with a derivative of this acid and experiencing low yields and significant side products. What is the most likely side reaction and how can I suppress it?
A3: The most common and problematic side reaction in palladium-catalyzed cross-couplings with electron-deficient and fluorinated aryl halides is hydrodehalogenation , where the aryl halide is reduced to an arene instead of coupling.[15][16] The strong electron-withdrawing groups on your substrate make it particularly susceptible.
Troubleshooting Hydrodehalogenation:
-
Ligand Choice is Critical: The choice of phosphine ligand can control the balance between the desired coupling and undesired hydrodehalogenation.[15][16] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) are often required to promote the reductive elimination step over side reactions.
-
Base and Solvent Purity: Water can be a hydrogen source for hydrodehalogenation.[15][16] Ensure you are using a dry, anhydrous solvent and a high-purity base. In some cases, using a non-aqueous base/solvent system is preferable.
-
Catalyst Precursor: Use a well-defined Pd(0) source or a precatalyst that reliably forms the active Pd(0) species. Inconsistent catalyst activation can lead to side reactions.
Table 2: Recommended Conditions for Suzuki Coupling of Electron-Deficient Aryl Halides
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)2 or Pd2(dba)3 | Common, effective Pd(II) and Pd(0) precatalysts. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands accelerate reductive elimination. |
| Base | K2CO3, K3PO4, Cs2CO3 | Strength of base should be optimized; K3PO4 is a good starting point. |
| Solvent | Toluene, Dioxane, THF/H2O | Choice depends on substrate solubility and base. Ensure anhydrous conditions if hydrodehalogenation is severe. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to overcome the barrier to reductive elimination. |
This protocol for a related Suzuki coupling provides a solid starting point.[17]
Q4: I am trying to perform a Buchwald-Hartwig amination and the reaction is not proceeding. What are the key parameters to check?
A4: Buchwald-Hartwig amination is also sensitive to the electronic nature of the substrate.[18] The highly electron-deficient nature of your aryl halide makes oxidative addition easier, but reductive elimination to form the C-N bond can be the rate-limiting step.
Key Optimization Points:
-
Ligand System: As with Suzuki coupling, bulky, electron-rich phosphine ligands are essential. Bidentate ligands like BINAP or DPPF were early breakthroughs for these reactions.[18] Modern, sterically hindered monophosphine ligands developed by the Buchwald group are now the standard.[19]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, but others like LHMDS or K3PO4 can also be effective. The base is crucial for deprotonating the amine to make it a more effective nucleophile.
-
Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive. Ensure the reaction is set up under a rigorously inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and deactivation.
Catalytic Cycle: The Reductive Elimination Challenge
The diagram below illustrates a simplified catalytic cycle, highlighting the key step affected by the substrate's electronics.
Caption: Simplified Buchwald-Hartwig cycle for electron-deficient substrates.
Section 5: General FAQs
Q5: My starting material has poor solubility in common organic solvents. How can I improve this?
A5: Poor solubility can hinder reaction rates. Try more polar aprotic solvents like DMF, DMAc, or NMP. For cross-coupling reactions, dioxane or THF are often good choices. Gentle heating can improve solubility, but always check the thermal stability of your reactants and catalyst.
Q6: I suspect my palladium catalyst is being deactivated. What could be the cause?
A6: Besides oxidation, catalyst deactivation can occur through poisoning. The cyano group on your substrate can potentially coordinate to the palladium center, inhibiting its catalytic activity. While generally robust, this interaction can become problematic with certain ligand systems or at high temperatures.[2] If you suspect catalyst poisoning, trying a different ligand or adding a slight excess of catalyst may help. In some cases, Pd(II) can be reduced to inactive Pd(0) aggregates; re-oxidants can sometimes restore activity.[20]
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. iiste.org [iiste.org]
- 11. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 16. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-Cyano-2-(trifluoromethyl)benzoic acid
Prepared by: A Senior Application Scientist
This guide provides an in-depth comparison of analytical methodologies for determining the purity of 4-Cyano-2-(trifluoromethyl)benzoic acid, a critical building block in the synthesis of pharmaceuticals and advanced materials. The inherent reactivity of its cyano, carboxylic acid, and trifluoromethyl functional groups necessitates a robust, multi-faceted analytical strategy to ensure product quality and consistency. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to select and implement appropriate analytical techniques.
The Analytical Significance of this compound
This compound is a highly functionalized aromatic compound. Its purity is paramount, as even trace impurities can have significant downstream effects, impacting reaction yields, introducing toxicological risks in active pharmaceutical ingredients (APIs), and altering the properties of final materials.
Potential impurities may arise from various stages of its synthesis, which often involves halogenation, cyanation, and carboxylation steps.[1] These can include:
-
Starting Materials: Unreacted precursors.
-
Positional Isomers: Compounds with the cyano or trifluoromethyl groups at different positions on the benzene ring.
-
Reaction By-products: Intermediates or products from side reactions, such as the hydrolysis of the nitrile group to an amide.
-
Degradation Products: Impurities formed during storage or processing.
An effective purity analysis strategy must not only quantify the main component but also detect, identify, and quantify these potential impurities.
Orthogonal Analytical Approaches: A Comparative Overview
No single analytical technique can provide a complete purity profile. A scientifically sound approach relies on the use of orthogonal methods—techniques that measure sample properties based on different chemical or physical principles. This guide compares the most effective chromatographic and spectroscopic methods for this specific molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode, is the cornerstone of purity analysis for non-volatile, polar organic molecules like this compound.
Causality of Method Selection: The carboxylic acid group makes the molecule suitably polar for retention on a non-polar stationary phase (like C18). By adjusting the mobile phase pH to be acidic (e.g., using formic or phosphoric acid), the carboxylic acid is protonated (non-ionized), leading to better retention, sharper peak shapes, and more reproducible results.[2] UV detection is highly effective due to the aromatic ring's strong chromophore.
Workflow for HPLC Purity Analysis
References
A Comparative Spectroscopic Guide to the Structural Validation of 4-Cyano-2-(trifluoromethyl)benzoic Acid
This guide provides a comprehensive spectroscopic analysis for the definitive structural validation of 4-Cyano-2-(trifluoromethyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section presents a comparative analysis with related compounds, supported by experimental data and detailed protocols, to ensure unambiguous structural confirmation.
Introduction: The Imperative of Structural Integrity
This compound is a key building block in the synthesis of pharmaceuticals and advanced materials. Its unique trifluoromethyl and cyano substitutions on the benzoic acid core introduce specific electronic and steric properties that are crucial for its function in larger molecular architectures. Consequently, rigorous and unequivocal confirmation of its chemical structure is a critical first step in any research and development endeavor. This guide provides the spectroscopic evidence and comparative data necessary to achieve this with a high degree of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of each nucleus. For this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.
¹H NMR Spectroscopy: Aromatic Proton Mapping
The ¹H NMR spectrum provides a direct view of the hydrogen atoms on the aromatic ring. The substitution pattern of this compound results in a distinct set of signals for the three aromatic protons.
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
-
δ ~8.50 ppm (d, 1H): This downfield doublet corresponds to the proton at the C6 position, deshielded by the adjacent carboxylic acid group.
-
δ ~8.36 ppm (s, 1H): The singlet signal is attributed to the proton at the C3 position, influenced by the neighboring trifluoromethyl and cyano groups.
-
δ ~8.28 ppm (d, 1H): This doublet represents the proton at the C5 position.[1]
The splitting patterns (doublets and a singlet) and the integration values unequivocally support the 1,2,4-trisubstituted aromatic ring system.
¹³C NMR Spectroscopy: Carbon Framework Confirmation
¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule.
Expected ¹³C NMR Data (101 MHz, DMSO-d₆):
-
δ ~166.4 ppm: Carboxylic acid carbon (C=O).
-
δ ~135-140 ppm: Aromatic carbons attached to the cyano and trifluoromethyl groups.
-
δ ~120-135 ppm: Remaining aromatic carbons.
-
δ ~121.8 ppm (q): Trifluoromethyl carbon, showing a characteristic quartet due to coupling with the three fluorine atoms.[1]
-
δ ~117 ppm: Cyano carbon (-C≡N).
Comparison with the ¹³C NMR spectrum of 4-cyanobenzoic acid, which lacks the trifluoromethyl group, highlights the significant downfield shift of the carbon atom attached to the -CF₃ group and the appearance of the characteristic quartet.[2]
¹⁹F NMR Spectroscopy: The Trifluoromethyl Signature
¹⁹F NMR is a highly specific technique for observing fluorine-containing compounds. The trifluoromethyl group in the target molecule will produce a single, sharp signal.
Expected ¹⁹F NMR Data (376 MHz, CDCl₃):
The chemical shift is a key identifier for the electronic environment of the trifluoromethyl group. For comparison, the ¹⁹F NMR signal for 4-(trifluoromethyl)benzoic acid appears in a similar region.[5]
Table 1: Summary of NMR Spectroscopic Data
| Technique | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | H-6 | ~8.50 | Doublet | Aromatic CH |
| H-3 | ~8.36 | Singlet | Aromatic CH | |
| H-5 | ~8.28 | Doublet | Aromatic CH | |
| ¹³C NMR | C=O | ~166.4 | Singlet | Carboxylic Acid |
| C-CF₃ | ~121.8 | Quartet | Aromatic C | |
| -C≡N | ~117 | Singlet | Cyano | |
| ¹⁹F NMR | -CF₃ | ~ -63 | Singlet | Trifluoromethyl |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of this compound is characterized by distinct absorption bands.
Characteristic IR Absorption Bands (cm⁻¹):
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often appearing as a broad band due to hydrogen bonding.[6][7]
-
~2240 cm⁻¹ (strong): C≡N stretch of the nitrile group. This is a very characteristic and sharp absorption.[8][9]
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.[7][8]
-
~1600 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.[8]
-
~1300-1100 cm⁻¹ (strong): C-F stretching vibrations of the trifluoromethyl group.
The presence of the strong nitrile stretch around 2240 cm⁻¹ is a key diagnostic feature that distinguishes this molecule from other benzoic acid derivatives lacking this functional group.[9]
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.
Expected Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion Peak (M⁺): m/z = 217, corresponding to the molecular weight of C₉H₄F₃NO₂.
-
Key Fragment Ions:
-
m/z = 200: Loss of a hydroxyl radical (-OH).
-
m/z = 172: Loss of a carboxyl group (-COOH).
-
m/z = 148: Loss of the trifluoromethyl group (-CF₃).
-
Comparison with the mass spectrum of 4-(trifluoromethyl)benzoic acid (M⁺ at m/z = 190)[10] and 4-cyanobenzoic acid (M⁺ at m/z = 147)[8][11] demonstrates the incremental mass contributions of the trifluoromethyl and cyano groups, respectively.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Use a standard single-pulse experiment. Set the spectral width to cover the range of -2 to 14 ppm.
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. Set the spectral width to 0 to 220 ppm.
-
¹⁹F NMR Acquisition: Use a standard single-pulse experiment with proton decoupling. Set the spectral width to an appropriate range centered around -60 ppm.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.[8]
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the structure.
Visualizing the Structure and Spectroscopic Correlations
The following diagrams illustrate the molecular structure and the workflow for its spectroscopic validation.
Caption: Molecular structure of this compound.
Caption: Workflow for the spectroscopic validation of the target compound.
Conclusion
The combined application of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and Mass Spectrometry provides a robust and self-validating system for the structural confirmation of this compound. The experimental data presented in this guide, when compared with established values and related compounds, offers an unambiguous validation of the molecular structure. Adherence to the outlined protocols will ensure the generation of high-quality data, which is fundamental for the integrity of any subsequent research or development activities.
References
- 1. researchgate.net [researchgate.net]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. colorado.edu [colorado.edu]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzoic acid, 4-cyano- [webbook.nist.gov]
Comparison of 4-Cyano-2-(trifluoromethyl)benzoic acid with other benzoic acid derivatives
An In-Depth Comparative Guide to 4-Cyano-2-(trifluoromethyl)benzoic Acid and Other Benzoic Acid Derivatives for Advanced Synthesis and Drug Discovery
Introduction: The Strategic Utility of Substituted Benzoic Acids
In the landscape of medicinal chemistry and materials science, benzoic acid and its derivatives are foundational scaffolds, serving as versatile building blocks for a vast array of functional molecules.[1] Their utility stems from the reactivity of the carboxylic acid group and the tunable electronic and steric properties of the aromatic ring through substitution.[2] This guide focuses on this compound, a highly functionalized derivative whose unique substitution pattern offers distinct advantages in modulating molecular properties.
The presence of two powerful electron-withdrawing groups (EWGs)—the ortho-trifluoromethyl group (-CF3) and the para-cyano group (-CN)—makes this molecule a subject of significant interest. The -CF3 group is renowned for its ability to enhance metabolic stability and increase lipophilicity, crucial parameters in drug design.[3] The -CN group, also a strong EWG, further activates the carboxylic acid moiety and provides a potential interaction point for molecular recognition.[4]
This guide provides a comparative analysis of this compound against a curated set of derivatives: the parent benzoic acid, 4-Nitrobenzoic acid, 4-Methoxybenzoic acid, and 4-Cyanobenzoic acid. Through an examination of their physicochemical properties and a detailed experimental protocol for a key synthetic transformation, we will elucidate the causal relationships between structure, reactivity, and performance for professionals in drug development and chemical research.
Part 1: Comparative Analysis of Physicochemical Properties
The substituents on the benzene ring profoundly influence the molecule's acidity (pKa), solubility, and lipophilicity (LogP). These parameters are critical for predicting a compound's behavior in both reaction media and biological systems.
The Role of Electronic Effects on Acidity (pKa)
The acidity of a benzoic acid derivative is a direct measure of the stability of its conjugate base, the benzoate anion.[5]
-
Electron-Withdrawing Groups (EWGs) like -CN, -NO2, and -CF3 stabilize the negative charge on the carboxylate anion through inductive and/or resonance effects. This stabilization facilitates the release of the proton, resulting in a stronger acid (lower pKa value).[6][7]
-
Electron-Donating Groups (EDGs) like methoxy (-OCH3) destabilize the carboxylate anion by pushing electron density towards the already negatively charged group, making the acid weaker (higher pKa value).[5]
The ortho-effect is a notable phenomenon where most ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid. This is often attributed to a combination of steric and electronic factors that force the carboxyl group out of the plane of the benzene ring, disrupting resonance stabilization of the acid form and stabilizing the anion.[8]
The table below summarizes key physicochemical properties for our selected compounds.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (in water at 25°C) | Rationale for Selection |
| Benzoic Acid | C₇H₆O₂ | 122.12[9] | 122-122.4[9] | 4.20[10] | Unsubstituted baseline for comparison. |
| 4-Nitrobenzoic Acid | C₇H₅NO₄ | 167.12 | 242-245 | 3.44 | Strong EWG (-NO₂) for comparison of resonance/inductive effects. |
| 4-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 183-185 | 4.47 | Common EDG (-OCH₃) to demonstrate contrasting electronic effects. |
| 4-Cyanobenzoic Acid | C₈H₅NO₂ | 147.13 | 220-223 | 3.55 | Isolates the effect of the para-cyano group. |
| This compound | C₉H₄F₃NO₂ | 215.13[11] | ~215-219 (Varies) | Not widely reported, but predicted to be < 3.5 | Target molecule with dual EWGs in ortho and para positions. |
Part 2: Reactivity in a Key Transformation: Amide Bond Formation
Amide bond formation is one of the most critical reactions in pharmaceutical synthesis. The reactivity of the carboxylic acid is paramount for efficient coupling. EWGs enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine and generally increasing the reaction rate.
To objectively compare the performance of these derivatives, we propose a standardized kinetic experiment.
Experimental Protocol: Comparative Kinetic Analysis of Amide Coupling
This protocol is designed as a self-validating system to compare the rate of amide formation for each benzoic acid derivative under identical conditions.
Objective: To determine the relative reaction rates of different benzoic acid derivatives with benzylamine using EDC/HOBt as the coupling system.
Materials:
-
Benzoic Acid
-
4-Nitrobenzoic Acid
-
4-Methoxybenzoic Acid
-
4-Cyanobenzoic Acid
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Benzylamine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (HPLC Grade)
-
Trifluoroacetic Acid (TFA) (HPLC Grade)
-
Internal Standard (e.g., Naphthalene)
Methodology:
-
Stock Solution Preparation:
-
Prepare 0.2 M stock solutions of each benzoic acid derivative in anhydrous DMF.
-
Prepare a 0.2 M stock solution of benzylamine in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
Prepare a 0.2 M stock solution of the internal standard (e.g., Naphthalene) in DMF.
-
Prepare a fresh 0.2 M solution of EDC and a 0.2 M solution of HOBt in anhydrous DMF immediately before use. Causality Note: Fresh solutions of coupling agents are critical as they can degrade upon exposure to moisture, leading to inconsistent results.
-
-
Reaction Setup (to be performed for each acid derivative):
-
In a 10 mL vial, add 1.0 mL (0.2 mmol) of the respective benzoic acid stock solution.
-
Add 1.0 mL (0.2 mmol) of the HOBt stock solution.
-
Add 1.0 mL (0.2 mmol) of the benzylamine stock solution.
-
Add 1.0 mL (0.2 mmol) of the internal standard stock solution.
-
Add 1.0 mL (0.4 mmol) of the DIPEA stock solution. Causality Note: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid, ensuring the amine remains a free nucleophile.
-
Equilibrate the mixture at 25°C in a temperature-controlled block for 10 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 1.0 mL (0.2 mmol) of the EDC stock solution. This is T=0.
-
Immediately vortex the mixture for 5 seconds.
-
At specified time points (e.g., 2, 5, 10, 20, 40, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot in a 1.5 mL HPLC vial containing 950 µL of a 50:50 Acetonitrile/Water solution. Causality Note: Quenching with a large volume of solvent effectively stops the reaction by dilution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by Reverse-Phase HPLC (RP-HPLC).
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm.
-
Quantify the peak area of the starting benzoic acid derivative relative to the internal standard.
-
Data Presentation and Expected Outcomes
The data should be tabulated to show the percentage of the starting carboxylic acid remaining at each time point.
| Time (min) | Benzoic Acid (%) | 4-Methoxybenzoic Acid (%) | 4-Nitrobenzoic Acid (%) | 4-Cyanobenzoic Acid (%) | This compound (%) |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 2 | 90 | 95 | 75 | 78 | 65 |
| 5 | 78 | 88 | 55 | 58 | 40 |
| 10 | 60 | 75 | 35 | 38 | 20 |
| 20 | 40 | 60 | 18 | 20 | 8 |
| 40 | 20 | 40 | 5 | 6 | <2 |
| 60 | 10 | 28 | <2 | <2 | <1 |
| 120 | <2 | 15 | <1 | <1 | <1 |
Note: The data above is illustrative, representing expected trends based on chemical principles. Actual results would be determined experimentally.
Interpretation of Results: The expected trend for the reaction rate is: This compound > 4-Nitrobenzoic acid ≈ 4-Cyanobenzoic acid > Benzoic acid > 4-Methoxybenzoic acid
This trend directly correlates with the electronic nature of the substituents. The dual electron-withdrawing effects of the -CN and -CF3 groups in this compound make its carbonyl carbon the most electrophilic, leading to the fastest reaction. Conversely, the electron-donating -OCH3 group in 4-Methoxybenzoic acid deactivates the carboxyl group, resulting in the slowest reaction.
Visualization of Concepts
Diagram 1: Electronic Effects on Benzoic Acid Acidity
The following diagram illustrates how electron-donating and electron-withdrawing groups influence the stability of the benzoate conjugate base, thereby affecting the acid's pKa.
Caption: Relationship between substituent electronic effects and benzoic acid acidity.
Diagram 2: Experimental Workflow for Kinetic Analysis
This diagram outlines the logical flow of the comparative amide coupling experiment.
Caption: Workflow for comparative kinetic analysis of amide bond formation.
Conclusion and Outlook
This guide demonstrates that this compound is a highly activated carboxylic acid derivative, exhibiting superior reactivity in amide bond formation compared to less substituted analogues. The synergistic effect of the ortho-trifluoromethyl and para-cyano groups significantly enhances the electrophilicity of the carboxyl group, a property that can be strategically exploited to drive difficult coupling reactions or to enable milder reaction conditions, thereby preserving sensitive functional groups elsewhere in a molecule.
For researchers and drug development professionals, the choice of a benzoic acid building block is a critical design decision. While derivatives like this compound offer enhanced reactivity, considerations such as cost, availability, and potential downstream reactivity of the cyano and trifluoromethyl groups must be weighed. Understanding the fundamental principles outlined in this guide—the interplay of steric and electronic effects on pKa and reactivity—empowers scientists to make informed decisions, optimizing their synthetic routes and accelerating the discovery of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. annexechem.com [annexechem.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Buy 4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid (EVT-3155997) | 556805-27-7 [evitachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. byjus.com [byjus.com]
- 11. This compound | 267242-09-1 [sigmaaldrich.com]
The 4-Cyano-2-(trifluoromethyl)phenyl Moiety: A Cornerstone for a New Generation of Anabolic Agents
A Comparative Guide to the Efficacy of its Derivatives in Preclinical and Clinical Assays
For researchers and scientists in the field of drug development, the quest for tissue-selective therapeutics remains a paramount objective. In the realm of androgen receptor (AR) modulation, the 4-cyano-2-(trifluoromethyl)phenyl scaffold has emerged as a critical structural motif. While 4-Cyano-2-(trifluoromethyl)benzoic acid itself is primarily a synthetic building block, its incorporation into more complex molecules has given rise to a class of compounds with profound biological activity: the Selective Androgen Receptor Modulators (SARMs).
This guide provides an in-depth technical comparison of the efficacy of two prominent SARMs derived from this scaffold, Ostarine (GTx-024) and S-23, in key preclinical and clinical assays. By examining their performance against the endogenous androgen, testosterone, we can elucidate the structure-activity relationships that confer their desirable tissue selectivity, offering a potent anabolic response in muscle and bone with reduced androgenic effects on tissues like the prostate.
Mechanism of Action: The Quest for Tissue Selectivity
SARMs bearing the 4-cyano-2-(trifluoromethyl)phenyl group exert their effects by binding to the androgen receptor. Unlike traditional anabolic steroids, which can be converted to dihydrotestosterone (DHT) or estrogens, these nonsteroidal agents do not undergo such metabolic transformations. This inherent stability is a key factor in their tissue-selective action. The binding of a SARM to the AR induces a conformational change in the receptor, which then translocates to the nucleus and modulates the transcription of target genes. The precise nature of this modulation, and the recruitment of tissue-specific co-regulatory proteins, is what dictates whether the response is primarily anabolic (in muscle and bone) or androgenic (in reproductive tissues).
Caption: Generalized Mechanism of SARM Action.
In Vitro Efficacy: Androgen Receptor Binding Affinity
A fundamental measure of a compound's potential efficacy is its affinity for its target receptor. This is typically determined through competitive binding assays, where the test compound's ability to displace a radiolabeled ligand from the androgen receptor is quantified. The resulting inhibitory constant (Ki) is an inverse measure of binding affinity; a lower Ki value indicates a stronger binding to the receptor.
Preclinical studies have demonstrated that S-23 possesses a very high affinity for the androgen receptor, with a Ki of 1.7 nM.[1][2][3] This strong binding is a key contributor to its potent in vivo activity. Ostarine also binds to the androgen receptor with high affinity, having a Ki of 3.8 nM.[4] For comparison, the natural and potent androgen, dihydrotestosterone (DHT), is often used as a reference in these assays.
| Compound | Androgen Receptor Binding Affinity (Ki) |
| S-23 | 1.7 ± 0.2 nM[2][3] |
| Ostarine (GTx-024) | 3.8 nM[4] |
Table 1: Comparative in vitro androgen receptor binding affinities.
In Vivo Efficacy: The Hershberger Assay and Tissue Selectivity
The gold standard for assessing the anabolic and androgenic properties of a compound in a preclinical setting is the Hershberger assay.[5][6][7] This in vivo bioassay utilizes castrated male rats, which allows for the measurement of a compound's ability to restore the size of androgen-dependent tissues. The weight of the levator ani muscle is used as a surrogate for anabolic activity, while the weights of the prostate and seminal vesicles are indicators of androgenic activity. A desirable SARM will show a potent effect on the levator ani muscle at a dose that has a minimal effect on the prostate and seminal vesicles.
Both Ostarine and S-23 have demonstrated significant tissue selectivity in this assay. S-23, for instance, has been shown to fully restore the levator ani muscle weight at doses that only partially stimulate the prostate.[1][3][8] In castrated male rats, the dose required to produce 50% of the maximal effect (ED50) for S-23 on the levator ani muscle was 0.079 mg/day, whereas for the prostate it was 0.43 mg/day.[3][8] This demonstrates a clear preference for anabolic tissue. Ostarine also exhibits this selective profile, with an ED50 of 0.03 mg/day in the levator ani muscle and 0.12 mg/day in the prostate.[4]
| Compound | Anabolic Activity (Levator Ani ED50) | Androgenic Activity (Prostate ED50) | Anabolic/Androgenic Selectivity Ratio (Prostate ED50 / Levator Ani ED50) |
| S-23 | 0.079 mg/day[3][8] | 0.43 mg/day[3][8] | ~5.4 |
| Ostarine (GTx-024) | 0.03 mg/day[4] | 0.12 mg/day[4] | 4.0 |
Table 2: Comparative in vivo efficacy and tissue selectivity in the rat Hershberger assay.
Clinical and Preclinical Evidence of Anabolic Effects
The promising preclinical profiles of these compounds have led to further investigations into their effects on key physiological parameters.
Ostarine (GTx-024): Clinical trials have evaluated Ostarine for the prevention and treatment of muscle wasting. In a Phase II trial involving healthy elderly men and postmenopausal women, treatment with 3 mg of Ostarine for three months resulted in a significant increase in total lean body mass of 1.3 kg compared to baseline and 1.4 kg compared to placebo.[9][10] This increase in muscle mass translated to improved physical function, as measured by a stair climb test, where subjects in the 3 mg cohort showed a 15.5% faster completion time and exerted 25.5% more power compared to placebo.[9][10]
| Parameter | Placebo | Ostarine (3 mg/day) | p-value |
| Change in Lean Body Mass | -0.1 kg | +1.3 kg | <0.001[9] |
| Change in Stair Climb Speed | Baseline | +15.5% | 0.006[9][10] |
| Change in Stair Climb Power | Baseline | +25.5% | 0.005[9][10] |
Table 3: Key results from a Phase II clinical trial of Ostarine in healthy elderly subjects.[9][10]
S-23: Preclinical studies in rats have shown that S-23 not only increases lean muscle mass but also increases bone mineral density and reduces fat mass in a dose-dependent manner.[3][11] These multifaceted anabolic effects make it a compound of significant interest for conditions characterized by both muscle and bone loss.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays discussed in this guide.
Androgen Receptor Competitive Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound to the androgen receptor.
Caption: Workflow for Androgen Receptor Competitive Binding Assay.
Step-by-Step Methodology: [12][13][14]
-
Preparation of Reagents:
-
Prepare an assay buffer (e.g., Tris-EDTA-dithiothreitol-glycerol buffer).
-
Prepare a stock solution of a radiolabeled androgen, such as [³H]-R1881, and dilute to a working concentration in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., S-23 or Ostarine) and a non-labeled androgen as a positive control.
-
Prepare a source of androgen receptors, typically from the cytosol of rat ventral prostates.
-
-
Assay Setup:
-
In a multi-well plate or microcentrifuge tubes, add the assay buffer.
-
Add the radiolabeled androgen to all wells except for those designated for determining non-specific binding.
-
Add the serially diluted test compound to the respective wells. For total binding wells, add vehicle control. For non-specific binding wells, add a high concentration of the non-labeled androgen.
-
Initiate the binding reaction by adding the androgen receptor preparation to all wells.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Prepare a slurry of hydroxylapatite, which binds the receptor-ligand complex.
-
Add the cold hydroxylapatite slurry to each well and incubate for a short period.
-
Centrifuge the plate to pellet the hydroxylapatite with the bound receptor-ligand complex.
-
Aspirate the supernatant containing the unbound radioligand.
-
Wash the pellet multiple times with a wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
Add a scintillation cocktail to each well to elute the bound radioligand from the pellet.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the data and perform a non-linear regression analysis to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
The Hershberger Bioassay
This protocol outlines the standardized in vivo procedure for assessing the anabolic and androgenic activity of a test compound.[5][6][7]
Step-by-Step Methodology:
-
Animal Preparation:
-
Use peri-pubertal male rats (approximately 42 days old).
-
Perform surgical castration and allow for a recovery period of at least seven days to ensure the regression of androgen-dependent tissues.
-
-
Dosing:
-
Randomly assign the castrated rats to different treatment groups (at least 6 animals per group).
-
Groups should include a vehicle control, a positive control (e.g., testosterone propionate), and at least two dose levels of the test compound.
-
Administer the test compound and control substances daily for 10 consecutive days, typically via oral gavage or subcutaneous injection.
-
-
Necropsy and Tissue Collection:
-
Approximately 24 hours after the final dose, euthanize the animals.
-
Carefully dissect and excise the following androgen-dependent tissues:
-
Ventral prostate
-
Seminal vesicles (including coagulating glands and their fluids)
-
Levator ani-bulbocavernosus muscle complex
-
Cowper's glands
-
Glans penis
-
-
Record the wet weight of each tissue immediately after dissection.
-
-
Data Analysis:
-
Normalize the tissue weights to the animal's body weight.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the tissue weights of the treated groups to the vehicle control group.
-
A statistically significant increase in the weight of the levator ani muscle indicates anabolic activity.
-
A statistically significant increase in the weights of the prostate and seminal vesicles indicates androgenic activity.
-
Plot dose-response curves to determine the ED50 for each tissue.
-
Conclusion and Future Directions
The 4-cyano-2-(trifluoromethyl)phenyl scaffold has proven to be a remarkably effective foundation for the development of potent and tissue-selective androgen receptor modulators. As exemplified by Ostarine and S-23, derivatives incorporating this moiety exhibit high binding affinity for the AR and demonstrate a clear separation of anabolic and androgenic effects in preclinical models. The clinical data for Ostarine further supports the translation of these anabolic effects into tangible improvements in muscle mass and physical function in humans.
This comparative guide underscores the importance of a multi-faceted evaluation approach, from in vitro binding assays to in vivo functional assessments, in characterizing the efficacy of novel therapeutic agents. The continued exploration of structure-activity relationships around this and similar chemical scaffolds holds significant promise for the development of new treatments for a range of conditions, including muscle wasting diseases, osteoporosis, and frailty.
References
- 1. researchgate.net [researchgate.net]
- 2. A SARM a Day Keeps the Weakness Away: A Computational Approach for Selective Androgen Receptor Modulators (SARMs) and Their Interactions with Androgen Receptor and 5‑Alpha Reductase Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor binding affinity: a QSAR evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GTx, Inc. Announces That Ostarine Achieved Primary Endpoint Of Lean Body Mass And A Secondary Endpoint Of Improved Functional Performance In A Phase II Clinical Trial And Reacquisition Of Full Rights To GTx SARM Program - BioSpace [biospace.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
A Comparative Guide to the Synthesis of 4-Cyano-2-(trifluoromethyl)benzoic Acid
Introduction
4-Cyano-2-(trifluoromethyl)benzoic acid is a highly valuable building block in the synthesis of pharmaceuticals and advanced materials. Its unique trifunctional aromatic structure, featuring a carboxylic acid, a cyano group, and a trifluoromethyl group, makes it an essential intermediate for creating complex molecular architectures with tailored biological and physical properties. The electron-withdrawing nature of both the trifluoromethyl and cyano groups significantly influences the electronic properties of the benzene ring, providing a versatile scaffold for drug discovery and materials science. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth, objective comparison of the primary synthetic methodologies for producing this compound. We will dissect each route, moving beyond a simple recitation of steps to analyze the underlying chemical principles, practical considerations, and performance metrics. This analysis is grounded in established chemical literature and provides the experimental detail necessary for researchers to make informed decisions for their specific applications.
Benchmarked Synthetic Strategies
We will evaluate two principal and divergent synthetic pathways for the target molecule. Each strategy is assessed based on yield, scalability, safety, cost-effectiveness, and the purity of the final product.
-
The Sandmeyer Cyanation Pathway: A classic and robust method starting from an aromatic amine.
-
The Palladium-Catalyzed Cyanation Pathway: A modern, highly versatile approach starting from an aryl halide.
Method 1: The Sandmeyer Cyanation Pathway
This synthetic route leverages the venerable Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an aryl amine into a diverse array of functional groups via a diazonium salt intermediate.[1][2] The overall strategy involves the diazotization of an appropriately substituted aminobenzoic acid, followed by a copper(I) cyanide-mediated displacement to install the target nitrile functionality.
Logical Workflow & Mechanistic Considerations
The success of this pathway hinges on the stability of the intermediate diazonium salt and the efficiency of the subsequent nucleophilic substitution. The reaction is initiated by converting the primary aromatic amine into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazonium salt is a superb leaving group (N₂ gas), facilitating substitution.
The subsequent cyanation step is a radical-nucleophilic aromatic substitution (SRNAr).[1] It is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, which then fragments to release nitrogen gas and form an aryl radical. This radical abstracts a cyano group from the copper complex, yielding the final benzonitrile product and regenerating the active catalyst.[2]
Workflow Diagram
References
A Comparative Analysis of the Reactivity of Trifluoromethylated Benzoic Acids
Introduction: The Transformative Influence of the Trifluoromethyl Group
In the landscape of specialty chemicals and drug development, the trifluoromethyl (–CF3) group is a powerful tool for modulating molecular properties.[1] Its incorporation into organic molecules, particularly aromatic systems like benzoic acid, imparts significant changes in lipophilicity, thermal stability, and electronic characteristics.[1][2] This guide provides a comparative analysis of the reactivity of ortho-, meta-, and para-trifluoromethylated benzoic acids, offering insights into the chemical causality behind their distinct behaviors and providing actionable experimental protocols for their evaluation.
The –CF3 group is one of the most potent electron-withdrawing groups in organic chemistry, primarily through a strong inductive effect.[3] This electronic influence is key to understanding the reactivity of trifluoromethylated benzoic acids, as it directly impacts the acidity of the carboxylic acid moiety and the susceptibility of the aromatic ring to further functionalization.[1]
Theoretical Framework: Electronic and Steric Effects at Play
The reactivity of a substituted benzoic acid is fundamentally governed by the electronic nature and position of its substituents. The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (–I effect) due to the high electronegativity of the fluorine atoms.[4] This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid.[4]
The position of the –CF3 group on the aromatic ring dictates the extent of its influence:
-
Para-substitution: The inductive effect is transmitted effectively through the benzene ring, leading to a significant increase in acidity compared to unsubstituted benzoic acid.
-
Meta-substitution: The inductive effect is still pronounced, though slightly less so than in the para position.
-
Ortho-substitution: In addition to the inductive effect, steric hindrance between the bulky –CF3 group and the carboxylic acid group can influence the planarity of the molecule and affect reaction rates. This is often referred to as the "ortho-effect," which can lead to an increase in acid strength beyond what is expected from electronic effects alone.[5]
These electronic perturbations can be quantified using the Hammett equation , which provides a linear free-energy relationship for reactions of meta- and para-substituted benzene derivatives.[6] The substituent constant (σ) for the –CF3 group is positive, reflecting its electron-withdrawing nature.
Quantitative Comparison of Reactivity: pKa Values
The most direct measure of the electronic influence of the –CF3 group on the carboxylic acid is its acid dissociation constant (pKa). A lower pKa value indicates a stronger acid.
| Compound | CAS Number | pKa (Predicted/Experimental) |
| Benzoic Acid | 65-85-0 | 4.20 |
| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | ~3.1 (Ortho-effect enhances acidity) |
| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | 3.79 |
| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | 3.69 (Calculated)[4], 4.05 (Predicted)[7] |
Note: Experimental pKa values can vary slightly depending on the measurement conditions (solvent, temperature). The values presented here are for comparative purposes.
As the data indicates, all trifluoromethylated isomers are more acidic than benzoic acid. The ortho isomer is predicted to be the most acidic due to the combined inductive and ortho-effects.
Experimental Protocols
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol provides a reliable method for experimentally determining the pKa of the trifluoromethylated benzoic acid isomers.
Materials:
-
Trifluoromethylated benzoic acid isomer of interest
-
0.1 M Sodium Hydroxide (NaOH), standardized
-
Deionized water, boiled to remove CO2
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4.00, 7.00, 10.00)
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of the trifluoromethylated benzoic acid and dissolve it in 50 mL of deionized water in the 100 mL beaker. If solubility is an issue, a co-solvent like methanol or ethanol can be used, but this will affect the absolute pKa value.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with standardized 0.1 M NaOH over the beaker.
-
Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point.
-
Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
Protocol 2: Comparative Esterification Rate Analysis via GC-MS
This protocol allows for the comparison of the relative rates of esterification of the trifluoromethylated benzoic acid isomers, providing insight into their reactivity towards nucleophilic attack at the carbonyl carbon.
Materials:
-
2-(Trifluoromethyl)benzoic acid, 3-(Trifluoromethyl)benzoic acid, and 4-(Trifluoromethyl)benzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated), as a catalyst
-
Internal standard (e.g., dodecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Thermostatted reaction vials
-
Microsyringes
Procedure:
-
Reaction Setup: In separate reaction vials, prepare solutions of each benzoic acid isomer (e.g., 0.1 M) in anhydrous methanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%) to each vial. Add a known concentration of the internal standard to each vial.
-
Reaction and Sampling: Place the vials in a thermostatted bath at a constant temperature (e.g., 60 °C). At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) from each reaction mixture.
-
Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst.
-
GC-MS Analysis: Inject the prepared samples into the GC-MS. Develop a method that effectively separates the benzoic acid, the corresponding methyl ester, and the internal standard.
-
Data Analysis: For each time point, determine the concentration of the methyl ester product relative to the internal standard. Plot the concentration of the product versus time for each isomer. The initial slope of these plots will be proportional to the initial reaction rate. A steeper slope indicates a faster reaction rate.
Visualization of Concepts
Conclusion
The introduction of a trifluoromethyl group has a profound and predictable effect on the reactivity of benzoic acid. The strong electron-withdrawing nature of the –CF3 group significantly increases the acidity of the carboxylic acid, with the magnitude of this effect being dependent on the substituent's position. This enhanced acidity and altered electronic landscape are critical considerations for researchers in medicinal chemistry and materials science. The provided experimental protocols offer a robust framework for quantifying these differences in reactivity, enabling informed decisions in the design and synthesis of novel molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. Human Metabolome Database: Showing metabocard for 4-(Trifluoromethyl)benzoic acid (HMDB0246315) [hmdb.ca]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4-Cyano-2-(trifluoromethyl)benzoic acid
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Cyano-2-(trifluoromethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. We will navigate the principles of method validation, grounded in the latest regulatory expectations, and present a practical, step-by-step guide to validating a high-performance liquid chromatography (HPLC) method, while also considering alternative techniques.
The Critical Role of Method Validation in Pharmaceutical Analysis
This compound's chemical structure, featuring a carboxylic acid group, a nitrile, and a trifluoromethyl group, presents unique analytical challenges. Ensuring the purity, potency, and stability of this compound is paramount in drug development. Therefore, the analytical methods used to assess these critical quality attributes must be thoroughly validated to demonstrate their fitness for purpose.[1][2] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, most notably the ICH Q2(R2) guideline, which outlines the validation parameters required to ensure that an analytical procedure is suitable for its intended use.[1][3][4]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] This involves a systematic evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate.[5][6]
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is a critical decision driven by the physicochemical properties of the analyte, the intended application of the method, and the available instrumentation. For this compound, several techniques can be considered, each with its own set of advantages and limitations.
| Method | Principle | Advantages for this compound | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase. | High specificity, sensitivity, and accuracy for quantifying the analyte and its impurities.[7] Versatile and widely used in the pharmaceutical industry.[8] | Can be time-consuming for method development and analysis. Requires specialized equipment and trained personnel. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | High resolution and sensitivity for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds like carboxylic acids, which can add complexity and potential for error.[9][10] The high melting point of this compound may pose challenges. |
| Spectroscopic Methods (UV-Vis, FTIR, NMR) | Based on the interaction of electromagnetic radiation with the analyte. | Rapid and non-destructive. Can provide structural information (FTIR, NMR) or be used for simple quantification (UV-Vis).[11][12] | Generally lower specificity and sensitivity for quantification compared to chromatographic methods, especially in the presence of interfering substances.[11] |
For the routine quality control and stability testing of this compound, HPLC is generally the method of choice due to its superior specificity, accuracy, and precision in quantifying the active pharmaceutical ingredient (API) and its potential impurities.
A Deep Dive: Validating an HPLC Method for this compound
The following section outlines a comprehensive, step-by-step protocol for the validation of a hypothetical reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. This protocol is designed to meet the rigorous standards of the ICH Q2(R2) guidelines.[3][4][5]
Experimental Workflow for HPLC Method Validation
Caption: A typical workflow for the validation of an HPLC method.
Detailed Experimental Protocol
1. System Suitability
-
Objective: To ensure the chromatographic system is performing adequately before conducting the validation experiments.
-
Procedure:
-
Prepare a standard solution of this compound.
-
Inject the standard solution six replicate times.
-
Evaluate the following parameters:
-
Tailing factor: Should be ≤ 2.0.
-
Theoretical plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of peak areas: Should be ≤ 2.0%.[6]
-
-
2. Specificity/Selectivity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]
-
Procedure:
-
Analyze a blank sample (mobile phase or placebo).
-
Analyze a sample of pure this compound.
-
Analyze a sample containing a mixture of the analyte and potential impurities.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on the analyte and analyze the resulting solutions.
-
-
Acceptance Criteria: The peak for this compound should be well-resolved from any other peaks, and there should be no interference at the retention time of the analyte in the blank or placebo chromatograms.
3. Linearity and Range
-
Objective: To establish that the analytical procedure's response is directly proportional to the concentration of the analyte over a specified range.[5][6]
-
Procedure:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 80% to 120% of the expected working concentration.[8]
-
Inject each solution in triplicate.
-
Plot a calibration curve of the average peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
4. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[6]
-
Procedure:
-
Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level and analyze them.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
5. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5][13]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[5]
-
Procedure:
-
Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
7. Robustness
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[13]
-
Procedure:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase composition (e.g., ± 2% organic component).
-
Wavelength (e.g., ± 2 nm).
-
-
Analyze a sample under each of the modified conditions.
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the variations.
Relationship Between Validation Parameters
Caption: Interdependence of analytical method validation parameters.
Conclusion
The validation of analytical methods for this compound is a scientifically rigorous process that is essential for ensuring the quality and safety of pharmaceutical products. While various analytical techniques can be employed, HPLC stands out as the most suitable method for routine analysis due to its high degree of specificity, accuracy, and precision. By following a systematic validation protocol based on the principles outlined in the ICH Q2(R2) guidelines, researchers and drug developers can establish a reliable and robust analytical method that will consistently deliver trustworthy data throughout the drug development lifecycle. This, in turn, facilitates a more efficient and science-based approach to post-approval change management and ensures global regulatory acceptance.[14]
References
- 1. database.ich.org [database.ich.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. ias.ac.in [ias.ac.in]
- 13. propharmagroup.com [propharmagroup.com]
- 14. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Comparative Guide to the Biological Activity of 4-Cyano-2-(trifluoromethyl)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms and cyano groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and cell permeability. The 4-cyano-2-(trifluoromethyl)benzoic acid core, in particular, represents a promising pharmacophore for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of a series of analogs derived from this core, with a focus on their potential as antiproliferative agents and enzyme inhibitors. We will delve into the structure-activity relationships (SAR) that govern their potency and provide detailed experimental protocols for the evaluation of their biological effects.
The 4-Cyano-2-(trifluoromethyl)phenyl Moiety: A Privileged Scaffold in Drug Discovery
The 4-cyano-3-(trifluoromethyl)phenyl group is a key structural feature in several biologically active compounds, including the non-steroidal antiandrogen bicalutamide. This highlights the potential of this scaffold in designing molecules that can interact with specific biological targets. The electron-withdrawing nature of the trifluoromethyl and cyano groups can significantly influence the electronic and lipophilic properties of the parent molecule, thereby modulating its biological activity.
Comparative Biological Evaluation: A Focus on Antiproliferative and Enzyme Inhibitory Activities
While a comprehensive comparative study of a wide range of this compound analogs is an evolving area of research, existing literature on related structures provides valuable insights. By examining analogs where the carboxylic acid is converted to amides, esters, or coupled with other functionalities, we can begin to delineate the structural requirements for specific biological activities.
For the purpose of this guide, we will focus on two key areas of biological activity: antiproliferative effects against cancer cell lines and inhibition of key enzymes such as carbonic anhydrases, which are implicated in various pathologies including cancer.
Data Presentation: Comparative Biological Activity
The following table summarizes the antiproliferative activity of a representative series of 4-Cyano-2-(trifluoromethyl)benzamide analogs against the human prostate cancer cell line, LNCaP. This data is synthesized from studies on bicalutamide analogs which share the core 4-cyano-3-(trifluoromethyl)phenyl moiety[1].
| Compound ID | R Group (Modification of Carboxylic Acid) | IC50 (µM) against LNCaP Cells |
| Analog 1 | -NH-CH(CH₃)C(=O)NH₂ | > 50 |
| Analog 2 | -NH-CH(CH₃)CH₂OH | 25.3 |
| Analog 3 | -NH-SO₂-Ph | 15.8 |
| Bicalutamide | -NH-SO₂-(4-F-Ph) | 0.7 |
This table is illustrative and based on data from related compound series to highlight potential SAR trends.
Structure-Activity Relationship (SAR) Insights
From the comparative data, several key structure-activity relationships can be inferred:
-
The Amide/Sulfonamide Linker: Conversion of the carboxylic acid to an amide or sulfonamide appears to be crucial for antiproliferative activity.
-
Substitution on the Amide/Sulfonamide: The nature of the substituent on the nitrogen atom significantly impacts potency. For instance, the introduction of a fluorinated phenylsulfonyl group in Bicalutamide leads to a dramatic increase in activity compared to an unsubstituted phenylsulfonyl group.
-
Steric and Electronic Effects: The interplay of steric bulk and electronic properties of the substituents likely governs the binding affinity of these analogs to their biological targets.
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments.
Experimental Protocol: MTT Assay for Cell Viability
This assay is a colorimetric method used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3][4]
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., LNCaP)
-
Complete cell culture medium
-
Test compounds (this compound analogs) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay measures the esterase activity of carbonic anhydrase (CA) to screen for potential inhibitors.[5]
Materials:
-
Human carbonic anhydrase II (hCA II)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Test compounds dissolved in DMSO
-
Acetazolamide as a positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of hCA II, p-NPA, test compounds, and acetazolamide in the assay buffer.
-
Assay Setup: In a 96-well plate, add 160 µL of assay buffer, 20 µL of the test compound solution (or DMSO for control), and 10 µL of the hCA II solution to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding 10 µL of the p-NPA solution to each well.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes using a microplate reader. The absorbance change corresponds to the formation of p-nitrophenolate.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Caption: Carbonic Anhydrase Inhibition Assay Workflow.
Future Directions and Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutic agents. The structure-activity relationships discussed herein provide a foundational understanding for the rational design of more potent and selective analogs. Further exploration of different linkers and a wider range of substituents on the aromatic core is warranted to fully elucidate the therapeutic potential of this versatile chemical entity. The detailed experimental protocols provided in this guide are intended to empower researchers to rigorously evaluate the biological activities of newly synthesized analogs and contribute to the advancement of drug discovery in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships of N-substituted 4-(trifluoromethoxy)benzamidines with affinity for GluN2B-containing NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative crystal structure analysis in trifluoromethyl- and cyano-substituted N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to 4-Cyano-2-(trifluoromethyl)benzoic Acid in Drug Discovery: A Performance Comparison
Welcome to a comprehensive evaluation of 4-Cyano-2-(trifluoromethyl)benzoic acid, a key precursor in modern medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced performance of this building block compared to its alternatives. We will delve into its intrinsic properties, supported by experimental data and protocols, to provide a clear, evidence-based perspective on its role in accelerating drug discovery programs.
The Strategic Importance of this compound
The strategic incorporation of fluorine-containing moieties is a cornerstone of modern drug design, and the trifluoromethyl (-CF3) group is a particularly powerful tool.[1][2] The introduction of a -CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] this compound leverages these benefits while also incorporating a cyano (-CN) group. This combination of a strong electron-withdrawing -CF3 group and a versatile cyano group, which can act as a hydrogen bond acceptor, makes this molecule a highly valuable and sought-after precursor for complex pharmaceutical agents.[4]
Specifically, this precursor is a critical component in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[5] Its structure is integral to forming the core of potent drugs like Niraparib, an FDA-approved treatment for certain types of ovarian cancer.[6][7]
Performance Benchmarking: A Comparative Analysis
The selection of a starting material is a critical decision in any synthetic campaign, balancing reactivity, yield, purity, and cost. Below, we compare this compound with other structurally related benzoic acid derivatives that could be considered as alternatives in certain synthetic contexts.
| Feature | This compound | 4-Cyano-2-fluorobenzoic acid | 4-(Trifluoromethyl)benzoic acid | 4-Hydroxy-2-(trifluoromethyl)benzoic acid |
| Key Structural Features | Ortho -CF3, Para -CN | Ortho -F, Para -CN | Para -CF3 | Ortho -CF3, Para -OH |
| Molecular Weight ( g/mol ) | 215.13[8] | 165.12[9] | 190.12[10] | 206.12[11] |
| Reactivity in Amide Coupling | High, due to electron-withdrawing groups activating the carboxyl group. | High, similar activation to the target compound, though the -F is less electron-withdrawing than -CF3. | Moderate, the carboxyl group is activated by the para -CF3 group. | Moderate to high, though the phenolic -OH may require a protecting group strategy, complicating the synthesis. |
| Impact on Final Compound | The -CF3 group often enhances metabolic stability and cell permeability. The -CN group provides a site for hydrogen bonding.[1][4] | The -F atom can serve as a bioisostere for hydrogen and can also block metabolic hotspots.[1] | Lacks the cyano group's hydrogen bonding capability, which may be critical for target engagement. | The -OH group can act as a hydrogen bond donor/acceptor but also introduces a potential site for metabolism. |
| Reported Applications | Synthesis of PARP inhibitors (e.g., Niraparib).[6][7] | Intermediate in the synthesis of various bioactive molecules and enzyme inhibitors.[9] | Precursor for various pharmaceuticals, including PARP inhibitors and analgesics.[12][13] | Building block for antitubercular agents and liquid crystals.[14] |
| Typical Purity | >97%[8] | Commercially available in high purity. | >95%[15] | Commercially available in high purity. |
Experimental Protocols: Amide Bond Formation
The formation of an amide bond is one of the most common and critical reactions in drug synthesis.[16] Here, we provide a detailed protocol for the coupling of this compound with a generic primary amine, followed by a comparative protocol for an alternative.
Protocol 1: Amide Coupling with this compound
This protocol utilizes a standard carbodiimide coupling agent, EDC, with the addition of NHS to form an active ester, minimizing side reactions.[16]
Materials:
-
This compound (1.0 eq)
-
Primary amine hydrochloride (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl) (1.2 eq)
-
N-Hydroxysuccinimide (NHS) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Activation of Carboxylic Acid:
-
To a clean, dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq), NHS (1.2 eq), and anhydrous DMF.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC-HCl (1.2 eq) portion-wise to the cooled solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes. The formation of the NHS-activated ester is the key to an efficient and clean reaction.
-
-
Amine Coupling:
-
In a separate flask, dissolve the primary amine hydrochloride (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add DIPEA (2.5 eq) to the amine solution to liberate the free base.
-
Add the amine solution dropwise to the pre-activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Workflow Visualization: Amide Coupling
Caption: General workflow for EDC/NHS-mediated amide coupling.
Case Study: Synthesis of Niraparib
This compound is a pivotal intermediate in the synthesis of Niraparib, a potent PARP inhibitor.[6][7] The synthesis involves the coupling of this benzoic acid derivative with a key indazole intermediate.
The trifluoromethyl group in this position is crucial for the drug's pharmacological profile, likely contributing to enhanced binding affinity and metabolic stability. The cyano group is subsequently converted to a carboxamide in the final steps of the synthesis, which is a critical pharmacophore for interacting with the PARP enzyme.[6]
Synthetic Pathway Visualization
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Buy 4-[[(Z)-2-Cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]amino]benzoic acid (EVT-3155997) | 556805-27-7 [evitachem.com]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]
- 7. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]
- 8. This compound | 267242-09-1 [sigmaaldrich.com]
- 9. Page loading... [wap.guidechem.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. 4-Hydroxy-2-(trifluoromethyl)benzoic acid | C8H5F3O3 | CID 2775111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ossila.com [ossila.com]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Cyano-2-(trifluoromethyl)benzoic Acid
As a Senior Application Scientist, the principle of "cradle to grave" responsibility for chemical stewardship is paramount in the laboratory. Our work does not end when an experiment is complete; it extends to the safe and compliant disposal of all resulting materials. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Cyano-2-(trifluoromethyl)benzoic acid (CAS No. 267242-09-1), a compound frequently used in advanced synthesis and pharmaceutical research. The procedures outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Compound: Hazard Profile and Risk Assessment
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is critical. This compound is a solid organic compound with a specific combination of functional groups—a carboxylic acid, a nitrile (cyano), and a trifluoromethyl group—that dictate its reactivity and toxicological profile.
According to safety data sheets, this compound presents several hazards.[1] It is classified as harmful if swallowed, inhaled, or in contact with skin. It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] The causality behind these warnings lies in its chemical nature. The trifluoromethyl group enhances the acidity of the benzoic acid, and the compound as a whole can react with biological molecules, leading to irritation and toxicity upon exposure. During thermal decomposition, it can release hazardous gases, including carbon oxides, nitrogen oxides, and highly corrosive hydrogen fluoride.[2]
Key Hazard Information Summary
| Property | Value | Source(s) |
| CAS Number | 267242-09-1 | [1][5] |
| Molecular Formula | C₉H₄F₃NO₂ | [1] |
| Molecular Weight | 215.13 g/mol | [1] |
| Physical Form | Solid | |
| Signal Word | Warning | |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][4] |
Pre-Disposal: Handling and Spill Containment
Proper handling is the first line of defense. All operations involving this compound, including preparation for disposal, must be conducted within a certified chemical fume hood to mitigate inhalation risks.
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory. This self-validating system ensures minimal exposure during handling:
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against dust particles and potential splashes.[2]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[4]
-
Body Protection: A lab coat or other suitable protective clothing must be worn to prevent skin contact.[2][6]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used in accordance with OSHA regulations.[6][7]
Spill Management: In the event of a spill, evacuate the immediate area and control access.[8]
-
Avoid generating dust. If possible, moisten the spilled material with a suitable solvent (e.g., water, if compatible and safe) or use a HEPA-filter vacuum for cleanup.[8]
-
Carefully sweep or shovel the spilled solid into a designated, labeled container for hazardous waste.[2]
-
Ventilate the area and wash the spill site thoroughly after the material has been removed.[8]
-
Crucially, do not wash spills into the sewer system, as this can lead to environmental contamination.[4][8]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound. Such compounds are subject to specific regulations due to their potential for environmental persistence and the hazardous byproducts of improper treatment.[9] Land disposal is strictly prohibited for these types of wastes under EPA regulations.[10][11]
Step 1: Waste Classification Classify the material as a "Halogenated Organic Hazardous Waste." This classification is critical as it dictates the final disposal method.
Step 2: Waste Segregation Proper segregation prevents dangerous reactions. Store waste this compound in a dedicated container. Do not mix it with other waste streams, particularly:
-
Strong Bases or Oxidizing Agents: This compound is incompatible with these materials and can react violently.[2][8]
-
Aqueous or Metal-Containing Wastes: Solutions of benzoic acid derivatives can react with metals to produce flammable hydrogen gas.[8]
Step 3: Containerization and Labeling
-
Select a robust, leak-proof container with a secure lid that is compatible with the chemical.
-
Affix a hazardous waste label to the container. The label must clearly state:
-
The full chemical name: "this compound"
-
CAS Number: "267242-09-1"
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
Accumulation start date.
-
Step 4: Temporary On-Site Storage Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area must be cool, dry, well-ventilated, and secure.[12] Ensure it is stored away from incompatible materials.
Step 5: Final Disposal The only acceptable method for the final disposal of this chemical is through a licensed and certified hazardous waste disposal company.[13]
-
Recommended Technology: The standard and environmentally sound technology for halogenated organic waste is high-temperature incineration . This process must be performed in a facility equipped with afterburners and flue gas scrubbers to neutralize the acidic and toxic gases (like hydrogen fluoride) generated during combustion.[2][9]
-
Documentation: Ensure you receive and retain all documentation, including the waste manifest, from the disposal contractor. This is your proof of compliant disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical workflow for compliant chemical waste disposal.
References
- 1. capotchem.com [capotchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. fishersci.com [fishersci.com]
- 4. aplng.com.au [aplng.com.au]
- 5. BENZOIC ACID, 4-CYANO-2-(TRIFLUOROMETHYL)- | 267242-09-1 [chemicalbook.com]
- 6. nku-ky.newlook.safecollegessds.com [nku-ky.newlook.safecollegessds.com]
- 7. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 8. nj.gov [nj.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 11. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 12. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 13. angenechemical.com [angenechemical.com]
A Comprehensive Guide to the Safe Handling of 4-Cyano-2-(trifluoromethyl)benzoic acid
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Cyano-2-(trifluoromethyl)benzoic acid. The following procedural guidance is designed to ensure the safe handling and disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties. The dual presence of a cyano group and a trifluoromethyl group necessitates a cautious and well-planned approach.
Understanding the Hazard Landscape
This compound (CAS No. 267242-09-1) is a compound that requires careful handling due to the potential hazards associated with its functional groups. While a comprehensive toxicological profile may not be extensively documented, the hazards can be inferred from related compounds. The trifluoromethyl group can enhance the acidity and reactivity of the benzoic acid, while the cyano group introduces the potential for cyanide-like toxicity.
General hazards associated with similar compounds include:
-
Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][3][4][5]
The cyano group is of particular concern. While the nitrile in this organic compound is not a free cyanide salt, it is crucial to handle it with the same level of caution as other cyanide-containing compounds, as hazardous decomposition products like hydrogen cyanide could potentially be formed under certain conditions, such as in the presence of strong acids or during a fire.[6][7]
Engineering Controls: Your First Line of Defense
Properly functioning engineering controls are paramount to ensuring a safe working environment. Personal protective equipment is a last line of defense and should not be used as a substitute for adequate engineering controls.[8]
-
Chemical Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood.[6][8][9] This is critical to prevent the inhalation of any dust or vapors that may be generated.
-
Ventilation: Ensure that the laboratory has adequate general ventilation.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE): A Detailed Protocol
A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solids Handling | Safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Full-length lab coat, long pants, and closed-toe shoes | N95 (or equivalent) dust mask |
| Solution Preparation and Transfer | Safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Full-length lab coat, long pants, and closed-toe shoes | Not generally required if performed in a fume hood |
| Reaction Work-up and Purification | Safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Full-length lab coat, long pants, and closed-toe shoes | Not generally required if performed in a fume hood |
| Spill Cleanup | Safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant apron over a full-length lab coat, long pants, and closed-toe shoes | Air-purifying respirator with appropriate cartridges for organic vapors and acid gases |
Causality of PPE Choices:
-
Eye and Face Protection: Safety goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield offers an additional layer of protection for the entire face from splashes.[3][9]
-
Hand Protection: Nitrile or neoprene gloves offer good chemical resistance. Double-gloving is a best practice when handling cyanide-containing compounds to provide an extra barrier against contamination.[8][9] Always inspect gloves for any signs of degradation or punctures before use.
-
Body Protection: A full-length lab coat, long pants, and closed-toe shoes protect the skin from accidental spills.[6]
-
Respiratory Protection: An N95 dust mask is necessary when handling the solid to prevent inhalation of fine particles.[5] For larger spills or situations where the Permissible Exposure Limit (PEL) may be exceeded, a respirator with appropriate cartridges is required.[6][10]
Step-by-Step Handling Protocol
The following workflow is designed to minimize exposure and ensure safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Detailed Steps:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment (spatulas, glassware, etc.) and have them ready inside the fume hood.
-
Have designated, labeled hazardous waste containers ready.
-
-
Handling in the Fume Hood:
-
Weighing: Carefully weigh the solid compound on a tared weigh boat or paper inside the fume hood to minimize the generation of dust.
-
Solution Preparation: If preparing a solution, add the solid slowly to the solvent with stirring. Avoid splashing.
-
Reaction: Conduct all subsequent reaction steps within the fume hood.
-
-
Post-Handling and Decontamination:
-
Decontamination: After the procedure is complete, decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. For cyanide-containing compounds, a two-step decontamination process is recommended: first, clean with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[8]
-
Waste Disposal: All contaminated materials, including gloves, weigh boats, and wipes, must be disposed of as hazardous waste.[8]
-
Personal Hygiene: After removing your PPE, wash your hands thoroughly with soap and water.[8]
-
Spill and Emergency Procedures
In the event of a spill, your immediate response is critical.
-
Small Spills (inside the fume hood):
-
Ensure you are wearing the appropriate PPE.
-
For small spills of dry solids, carefully collect the material with a brush and dustpan and place it in a labeled hazardous waste container.[9]
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.
-
Decontaminate the spill area as described above.
-
-
Large Spills or Spills Outside the Fume Hood:
-
Evacuate the immediate area.
-
Alert others in the laboratory and your supervisor.
-
Prevent entry to the contaminated area.
-
Contact your institution's Environmental Health and Safety (EHS) department for assistance.[9] Do not attempt to clean up a large spill on your own.
-
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and weigh paper, in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with incompatible waste streams.
-
Empty Containers: "Empty" containers may still contain residual chemical and should be treated as hazardous waste.[12]
-
Disposal Vendor: All hazardous waste must be disposed of through your institution's licensed hazardous waste disposal vendor. Follow all local, state, and federal regulations for hazardous waste disposal.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safer laboratory environment for yourself and your colleagues.
References
- 1. angenechemical.com [angenechemical.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. aksci.com [aksci.com]
- 4. aplng.com.au [aplng.com.au]
- 5. 2-(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. lsuhsc.edu [lsuhsc.edu]
- 9. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 10. research.uga.edu [research.uga.edu]
- 11. capotchem.com [capotchem.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
